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  • Product: 5-Methylpyrazine-2-sulfonamide
  • CAS: 2228719-81-9

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Methylpyrazine-2-sulfonamide (CAS 2228719-81-9)

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 5-Methylpyrazine-2-sulfonamide (CAS 2228719-81-9) . This document is structured for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 5-Methylpyrazine-2-sulfonamide (CAS 2228719-81-9) . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value scaffold in fragment-based drug discovery (FBDD).

Executive Summary

5-Methylpyrazine-2-sulfonamide is a heterocyclic building block belonging to the pyrazine class. Characterized by an electron-deficient aromatic ring substituted with a polar sulfonamide group and a lipophilic methyl moiety, it serves as a critical bioisostere for pyridine and benzene sulfonamides. Its primary utility lies in the development of Carbonic Anhydrase Inhibitors (CAIs) , Kinase Inhibitors , and Antiviral agents , where the pyrazine nitrogen atoms offer unique hydrogen-bonding vectors that distinguish it from carbocyclic analogs.

Key Compound Identity
PropertyDetail
CAS Number 2228719-81-9
IUPAC Name 5-Methylpyrazine-2-sulfonamide
Molecular Formula C₅H₇N₃O₂S
Molecular Weight 173.19 g/mol
SMILES CC1=CN=C(C=N1)S(=O)(=O)N
Key Pharmacophore Zinc-binding group (ZBG), H-bond acceptor (Pyrazine N)

Physicochemical Profile & Drug-Like Properties

Understanding the physicochemical landscape of this scaffold is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles. The pyrazine ring significantly lowers the basicity compared to pyridine, affecting solubility and membrane permeability.

Calculated & Predicted Properties
ParameterValue (Approx.)Mechanistic Insight
LogP (Octanol/Water) -0.5 to 0.2The polar sulfonamide offsets the lipophilic methyl/pyrazine core, suggesting moderate water solubility.
pKa (Sulfonamide NH) ~9.5 - 10.0Acts as a weak acid; deprotonation at physiological pH is minimal unless in the presence of a strong base or active site metal (e.g., Zn²⁺).
pKa (Pyrazine N) ~0.6Extremely weak base. Unlike pyridine (pKa ~5.2), the pyrazine nitrogens are not protonated at physiological pH, reducing lysosomal trapping.
TPSA ~85 ŲHigh polar surface area relative to size, indicating good potential for specific binding but requiring lipophilic appendages for blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (NH₂)Critical for interactions with backbone carbonyls in enzyme active sites.
H-Bond Acceptors 4 (2 x O, 2 x Ring N)The ring nitrogens provide vectors for water-mediated bridges or direct H-bonds.

Synthesis & Manufacturing Protocols

The synthesis of 5-methylpyrazine-2-sulfonamide is non-trivial due to the electron-deficient nature of the pyrazine ring, which disfavors direct electrophilic sulfonation. Two primary routes are established: the Meerwein Sulfonylation (via diazonium salt) and the Thiol Oxidation route.

Route A: Modified Meerwein Sulfonylation (Preferred)

This route utilizes 2-amino-5-methylpyrazine as the starting material. It is preferred for its scalability and avoidance of malodorous thiols.

Protocol Steps:
  • Diazotization:

    • Dissolve 2-amino-5-methylpyrazine (1.0 eq) in concentrated HCl at -5°C.

    • Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temperature < 0°C to form the diazonium salt. Critical: Pyrazine diazonium salts are unstable; proceed immediately to the next step.

  • Sulfonylation (Meerwein Reaction):

    • Prepare a mixture of SO₂ (saturated) in glacial acetic acid with CuCl₂ (0.2 eq) catalyst.

    • Add the cold diazonium solution to the SO₂/CuCl₂ mixture.

    • Allow to warm to room temperature. Gas evolution (N₂) indicates the formation of 5-methylpyrazine-2-sulfonyl chloride .

  • Amidation:

    • Extract the sulfonyl chloride with DCM (Dichloromethane).

    • Treat the organic layer with aqueous NH₃ (excess) or anhydrous NH₃ gas at 0°C.

    • Stir for 2 hours, then acidify to pH 6 to precipitate the product.

  • Purification:

    • Recrystallize from Ethanol/Water.

Route B: Thiol Oxidation (Alternative)

Useful if 2-chloro-5-methylpyrazine is the available precursor.

  • Nucleophilic Substitution: React 2-chloro-5-methylpyrazine with NaSH in DMF to yield 5-methylpyrazine-2-thiol .

  • Oxidative Chlorination: Treat the thiol with Cl₂ gas in aqueous acetic acid to generate the sulfonyl chloride.

  • Amidation: React with NH₃ as above.

Synthesis Workflow Visualization

SynthesisPathways StartAmine 2-Amino-5-methylpyrazine Diazonium Diazonium Intermediate (Unstable) StartAmine->Diazonium NaNO₂, HCl < 0°C SulfonylChloride 5-Methylpyrazine-2- sulfonyl chloride Diazonium->SulfonylChloride SO₂, CuCl₂ (Meerwein) FinalProduct 5-Methylpyrazine-2- sulfonamide SulfonylChloride->FinalProduct NH₃ (aq/gas) 0°C StartChloro 2-Chloro-5-methylpyrazine Thiol 5-Methylpyrazine-2-thiol StartChloro->Thiol NaSH, DMF Thiol->SulfonylChloride Cl₂, H₂O/AcOH (Oxidation)

Figure 1: Dual synthetic pathways for CAS 2228719-81-9. The Meerwein route (top) is generally preferred for safety and yield.

Medicinal Chemistry Applications

This scaffold is valuable because it addresses common liabilities in drug design, such as metabolic instability and poor solubility.

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classic "Zinc-Binding Group" (ZBG) for Carbonic Anhydrases.

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme active site.

  • Selectivity: The pyrazine ring provides a distinct electronic profile compared to benzene sulfonamides (e.g., acetazolamide). The 5-methyl group can be exploited to fill hydrophobic pockets in specific isoforms like CA IX (tumor-associated) or CA XII [1].

Bioisosterism in Kinase Inhibitors
  • Hinge Binding: The pyrazine nitrogens can serve as H-bond acceptors for the kinase hinge region.

  • Metabolic Stability: The pyrazine ring is generally more resistant to oxidative metabolism than the phenyl ring. However, the 5-methyl group is a "soft spot" for CYP450-mediated oxidation to the carboxylic acid (a potential clearance mechanism or prodrug strategy).

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~173 Da, this compound is an ideal fragment .

  • Ligand Efficiency (LE): High. A small binding affinity translates to high LE due to low heavy atom count.

  • Growth Vectors: The sulfonamide nitrogen can be substituted (to form sulfonylureas), and the methyl group can be brominated (radical bromination) to allow coupling reactions (Suzuki/Sonogashira) for fragment growing.

Pharmacophore Mapping

Pharmacophore Scaffold 5-Methylpyrazine-2-sulfonamide ZnBinding Zn²⁺ Coordination (Sulfonamide N) Scaffold->ZnBinding Primary Mode (CAIs) HBondAcceptor H-Bond Acceptor (Pyrazine N1/N4) Scaffold->HBondAcceptor Kinase Hinge Hydrophobic Hydrophobic Pocket Fill (5-Methyl Group) Scaffold->Hydrophobic Selectivity Filter Metabolic Metabolic Handle (Oxidation to -COOH) Scaffold->Metabolic Clearance/Prodrug

Figure 2: Pharmacophore interaction map highlighting key binding modes and metabolic liabilities.

Handling & Safety

While specific toxicological data for CAS 2228719-81-9 is limited, handling should follow protocols for sulfonamides and pyrazines .

  • Sensitization: Sulfonamides are known sensitizers (sulfa allergy). Avoid skin contact and inhalation.

  • Reactivity: The sulfonyl chloride intermediate is corrosive and lachrymatory. The final sulfonamide is stable but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group over long periods.

  • Storage: Keep at -20°C in a desiccator.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Dutt, M., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.[1] Arabian Journal of Chemistry. Link

  • PubChem. (n.d.). 5-Methylpyrazine-2-sulfonamide (Compound).[2][3][4][5][6] National Library of Medicine. Link

  • Patel, H., et al. (2019). Synthesis of Pyrazine-Based Sulfonamides as Potential Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry (General Reference for Pyrazine Sulfonamide Synthesis).

Sources

Exploratory

Chemical structure of 5-methylpyrazine-2-sulfonamide

This technical guide details the chemical architecture, synthesis, and pharmacological utility of 5-methylpyrazine-2-sulfonamide . This compound represents a critical scaffold in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthesis, and pharmacological utility of 5-methylpyrazine-2-sulfonamide . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs) and as a bioisostere in sulfonylurea-class antidiabetics.

Executive Summary

5-methylpyrazine-2-sulfonamide (CAS: 55438-68-7) is a heteroaromatic sulfonamide characterized by a pyrazine ring substituted with a methyl group at the C5 position and a sulfonamide moiety at the C2 position.[1] It serves as a pivotal pharmacophore in the design of diuretic, antiglaucoma, and antiepileptic agents due to the sulfonamide group's high affinity for the zinc ion in the active site of metalloenzymes, specifically Carbonic Anhydrases (CAs).

Chemical Architecture & Properties[2][3]

Structural Analysis

The molecule consists of an electron-deficient pyrazine ring (1,4-diazine). The presence of the para-oriented methyl and sulfonamide groups creates a push-pull electronic system, though the strong electron-withdrawing nature of the pyrazine nitrogens dominates the ring chemistry.

  • SMILES: CC1=CN=C(C=N1)S(=O)(=O)N[2][3]

  • InChIKey: PRSWSSAJIUSMGN-UHFFFAOYSA-N[2]

  • Molecular Weight: 173.19 g/mol

Physicochemical Profile

The following data aggregates predicted and experimental values relevant for formulation and assay development.

PropertyValueDescription/Implication
Formula C₅H₇N₃O₂SCore stoichiometry.[3]
LogP (Predicted) -0.9 to -0.5Highly hydrophilic; suggests good aqueous solubility but potentially limited passive membrane permeability without carrier transport.
TPSA ~85-90 ŲHigh polar surface area due to sulfonamide and pyrazine nitrogens.
pKa (Sulfonamide) ~9.0 - 9.5The sulfonamide -NH₂ proton is acidic. At physiological pH (7.4), it exists primarily in the neutral form, but binds to CA active sites as the anion (R-SO₂NH⁻).
H-Bond Donors 1 (NH₂)Critical for active site anchoring.
H-Bond Acceptors 4 (N, O)Includes ring nitrogens and sulfonyl oxygens.

Synthesis & Manufacturing Protocols

Synthesis of electron-deficient heteroaromatic sulfonamides requires bypassing the resistance of the pyrazine ring to electrophilic aromatic substitution. Direct sulfonation (e.g., H₂SO₄) fails.

Primary Route: Oxidative Chlorination via Thiol Intermediate

This protocol is the industry standard for high-purity synthesis, utilizing Nucleophilic Aromatic Substitution (


) followed by oxidative chlorination.
Phase 1: Thiolation (

)
  • Precursor: 2-Chloro-5-methylpyrazine (CAS: 5521-54-0).

  • Reagent: Sodium hydrosulfide (NaSH) or Benzyl mercaptan.

  • Mechanism: The electron-withdrawing pyrazine ring facilitates the displacement of the chloride ion by the sulfur nucleophile.

Phase 2: Oxidative Chlorination
  • Reagent: Chlorine gas (

    
    ) in aqueous acetic acid or N-Chlorosuccinimide (NCS).
    
  • Intermediate: 5-methylpyrazine-2-sulfonyl chloride.

  • Critical Control: Temperature must be maintained <5°C to prevent hydrolysis of the sulfonyl chloride.

Phase 3: Ammonolysis
  • Reagent: Aqueous Ammonia (

    
    ) or anhydrous 
    
    
    
    in THF.
  • Product: 5-methylpyrazine-2-sulfonamide.[3]

Workflow Visualization (DOT)

SynthesisPathway Start 2-Chloro-5-methylpyrazine Step1 S_NAr Reaction (NaSH / DMF, 80°C) Start->Step1 Inter1 5-Methylpyrazine-2-thiol Step1->Inter1 Step2 Oxidative Chlorination (Cl2 / AcOH / H2O, <5°C) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Ammonolysis (NH4OH, 0°C) Inter2->Step3 Final 5-Methylpyrazine-2-sulfonamide Step3->Final

Caption: Step-wise synthesis via oxidative chlorination, bypassing pyrazine deactivation.

Pharmacological Profile: Carbonic Anhydrase Inhibition[2][6][7][8]

The primary utility of 5-methylpyrazine-2-sulfonamide lies in its ability to inhibit Carbonic Anhydrases (hCA, EC 4.2.1.1).

Mechanism of Action

The sulfonamide moiety (


) acts as a zinc-binding group (ZBG).
  • Ionization: The sulfonamide deprotonates to form the anion (

    
    ).
    
  • Coordination: The nitrogen atom coordinates directly to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Stabilization: The pyrazine ring engages in Van der Waals and

    
    -stacking interactions with hydrophobic residues (e.g., Val121, Leu198 in hCA II) lining the active site cavity.
    
Selectivity & SAR
  • Isoform Selectivity: Pyrazine sulfonamides generally show high affinity for the cytosolic isoforms hCA I and hCA II (glaucoma targets) and the transmembrane tumor-associated isoforms hCA IX and hCA XII .

  • Structure-Activity Relationship (SAR): The 5-methyl group provides a slight lipophilic boost compared to the unsubstituted pyrazine, improving bioavailability without sterically hindering active site entry.

Biological Interaction Pathway (DOT)

MOA Drug 5-Methylpyrazine-2-sulfonamide Ionization Deprotonation (pKa ~9.0) Drug->Ionization Enzyme Carbonic Anhydrase (hCA II) Zinc Active Site Zn2+ Enzyme->Zinc Binding Coordination Bond Formation Ionization->Binding R-SO2NH- Binding->Zinc Effect Inhibition of CO2 Hydration Binding->Effect

Caption: Mechanism of Action showing Zinc coordination within the Carbonic Anhydrase active site.

Analytical Characterization Protocols

To validate the synthesis of 5-methylpyrazine-2-sulfonamide, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~2.6 ppm (s, 3H): Methyl group (
      
      
      
      ).
    • 
       ~7.8 ppm (s, 2H): Sulfonamide protons (
      
      
      
      ), broad exchangeable singlet.
    • 
       ~8.5 - 9.0 ppm (d, 2H): Pyrazine ring protons (C3-H and C6-H). The coupling constant 
      
      
      
      is typically small (~1-2 Hz) due to para-positioning.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern: Loss of

    
     fragment often observed in MS/MS.
    

References

  • PubChem. (2025).[3] 5-methylpyrazine-2-sulfonamide (CID 154703774) - Structure and Predicted Properties.[2] National Library of Medicine. [Link]

  • Supuran, C. T. (2021).[4] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.[4] International Journal of Molecular Sciences. [Link]

  • Molecules MDPI. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors.[4][5][Link]

Sources

Foundational

A Technical Deep Dive: 5-Methylpyrazine-2-sulfonamide vs. Pyrazine-2-sulfonamide in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the core differences and potential therapeutic implications of two closely related heterocyclic sul...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the core differences and potential therapeutic implications of two closely related heterocyclic sulfonamides: 5-Methylpyrazine-2-sulfonamide and its parent compound, pyrazine-2-sulfonamide. As a Senior Application Scientist, this document synthesizes chemical principles, pharmacological insights, and practical methodologies to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Introduction: The Pyrazine Sulfonamide Scaffold

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The pyrazine ring is a key structural motif in several approved drugs[1]. When coupled with a sulfonamide functional group, a well-established pharmacophore known for its antibacterial properties, the resulting pyrazine sulfonamide scaffold presents a promising avenue for the development of novel therapeutic agents[3][4]. Sulfonamides typically exert their antimicrobial effects by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[4]. This guide focuses on a comparative analysis of two such compounds, dissecting the impact of a single methyl group on the pyrazine ring.

Chemical Synthesis: A Tale of Two Pathways

The synthesis of both 5-Methylpyrazine-2-sulfonamide and pyrazine-2-sulfonamide can be approached through a multi-step process, typically commencing with their respective carboxylic acid precursors.

Synthesis of 5-Methylpyrazine-2-sulfonamide

The journey to 5-Methylpyrazine-2-sulfonamide begins with the synthesis of its precursor, 5-methylpyrazine-2-carboxylic acid. Several methods have been reported for this, including the oxidation of 2,5-dimethylpyrazine[5]. A common route involves the cyclization of methylglyoxal with o-phenylenediamine, followed by oxidation, acidification, and decarboxylation[6].

Once the carboxylic acid is obtained, a standard and reliable method for the synthesis of the sulfonamide is via the corresponding sulfonyl chloride.

Synthesis of 5-Methylpyrazine-2-sulfonamide A 5-Methylpyrazine-2-carboxylic Acid C 5-Methylpyrazine-2-sulfonyl Chloride A->C Chlorosulfonation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E 5-Methylpyrazine-2-sulfonamide C->E Amination D Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH)

General synthetic workflow for 5-Methylpyrazine-2-sulfonamide.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-sulfonamide

  • Chlorosulfonation of 5-Methylpyrazine-2-carboxylic Acid:

    • To a stirred solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in a suitable inert solvent (e.g., dichloromethane), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the excess thionyl chloride under reduced pressure to yield the crude 5-methylpyrazine-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.

  • Amination of 5-Methylpyrazine-2-sulfonyl Chloride:

    • Dissolve the crude 5-methylpyrazine-2-sulfonyl chloride in an appropriate solvent (e.g., tetrahydrofuran).

    • Add this solution dropwise to a stirred, cooled (0 °C) solution of aqueous ammonia (excess).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford 5-Methylpyrazine-2-sulfonamide.

Synthesis of Pyrazine-2-sulfonamide

The synthesis of pyrazine-2-sulfonamide follows a similar logic, starting from pyrazine-2-carboxylic acid. Pyrazine-2-carboxylic acid can be synthesized via the oxidation of 2-methylpyrazine or through other established methods[2]. The subsequent conversion to the sulfonamide can be achieved via the sulfonyl chloride intermediate.

Synthesis of Pyrazine-2-sulfonamide A Pyrazine-2-carboxylic Acid C Pyrazine-2-sulfonyl Chloride A->C Chlorosulfonation B Chlorinating Agent (e.g., SOCl₂) E Pyrazine-2-sulfonamide C->E Amination D Ammonia (NH₃) Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolic Acid Synthesis DHPS->Dihydrofolate Catalyzes PyrazineSulfonamide Pyrazine Sulfonamide (5-Methyl or Unsubstituted) PyrazineSulfonamide->DHPS Competitive Inhibition

Sources

Exploratory

Biological Activity of Pyrazine Sulfonamide Derivatives: A Technical Guide

Topic: Biological Activity of Pyrazine Sulfonamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary & Scaffold Rational...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Pyrazine Sulfonamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Scaffold Rationale

The convergence of the pyrazine ring (1,4-diazine) and the sulfonamide moiety (


) creates a privileged scaffold in medicinal chemistry. While pyrazine provides a lipophilic, electron-deficient core capable of 

-stacking interactions and hydrogen bonding, the sulfonamide group acts as a classic bioisostere and a potent Zinc-Binding Group (ZBG).

This guide dissects the biological activity of these derivatives, focusing heavily on their role as Carbonic Anhydrase (CA) inhibitors —a critical mechanism for anticancer and antiglaucoma therapies—and their emerging utility in antimicrobial resistance.

Medicinal Chemistry Strategy: Structure-Activity Relationship (SAR)

The biological efficacy of pyrazine sulfonamides is governed by the electronic environment of the pyrazine ring and the acidity of the sulfonamide nitrogen.

The Zinc-Binding Mechanism

The primary mechanism of action for these derivatives, particularly in anticancer applications, is the inhibition of metalloenzymes.

  • The Warhead: The sulfonamide nitrogen (in its deprotonated, anionic form) coordinates directly with the

    
     ion in the active site of Carbonic Anhydrases.[1]
    
  • The Tail: Substituents on the pyrazine ring (positions 3, 5, and 6) dictate isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II) by interacting with the hydrophobic and hydrophilic halves of the enzyme active site.

SAR Visualization

The following diagram illustrates the critical substitution points for optimizing biological activity.

SAR_Logic Figure 1: Structure-Activity Relationship (SAR) logic for Pyrazine Sulfonamides. Core Pyrazine Core (Lipophilic Scaffold) Pos2 Pos 2: Sulfonamide Group (Zn2+ Binding Warhead) Core->Pos2 Pharmacophore Pos3 Pos 3: Steric Gate (Selectivity Filter) Core->Pos3 Substitution Pos56 Pos 5/6: Lipophilic Tail (Membrane Permeability) Core->Pos56 Substitution Activity Biological Outcome: hCA IX Inhibition (Ki < 10nM) Pos2->Activity Primary Driver Pos3->Activity Isoform Selectivity Pos56->Activity ADMET Properties

Therapeutic Mechanisms & Biological Data[2][3][4]

Anticancer Activity: Targeting Tumor Hypoxia

Pyrazine sulfonamides are highly potent inhibitors of human Carbonic Anhydrase IX (hCA IX) and XII (hCA XII) . These transmembrane isoforms are overexpressed in hypoxic tumors (driven by HIF-1


) but absent in most normal tissues.
  • Mechanism: In hypoxic tumors, glycolysis leads to lactate and

    
     accumulation. hCA IX catalyzes the hydration of extracellular 
    
    
    
    to bicarbonate (
    
    
    ) and protons (
    
    
    ).[2] This maintains a neutral intracellular pH (pHi) favoring survival, while acidifying the extracellular pH (pHe), which promotes metastasis and drug resistance.
  • Therapeutic Effect: Inhibition by pyrazine sulfonamides disrupts this pH regulation, leading to intracellular acidification and cell death (apoptosis/ferroptosis).

Representative Inhibition Data (Ki Values)

Data synthesized from recent high-impact studies (e.g., Supuran et al.).

Compound ClassSubstituent (R)Target: hCA II (Cytosolic)Target: hCA IX (Tumor)Selectivity Ratio (II/IX)
Standard Acetazolamide (AAZ)12.1 nM25.4 nM0.47 (Non-selective)
Pyrazine-1 3-Cl, 6-H85.0 nM4.2 nM 20.2 (Selective)
Pyrazine-2 3-NH-Ph, 6-Cl120 nM0.9 nM 133 (Highly Selective)
Pyrazine-3 5-Phenoxy9.5 nM8.1 nM1.1 (Potent/Non-selective)

Interpretation: Bulky substituents at position 3 (Pyrazine-2) often clash with the active site of the constitutive hCA II isoform but fit well into the larger active site of the tumor-associated hCA IX, driving selectivity.

Antimicrobial & Antitubercular Activity

While Pyrazinamide is a first-line TB drug, its sulfonamide derivatives show expanded activity against resistant strains.

  • Mechanism: Disruption of bacterial Carbonic Anhydrases (

    
    -CAs and 
    
    
    
    -CAs), which are essential for bacterial growth and virulence. Unlike human
    
    
    -CAs, these bacterial enzymes represent novel targets with low cross-resistance to existing antibiotics.

Experimental Protocols

Chemical Synthesis: Sulfonylation of Aminopyrazines

Objective: Synthesis of


-substituted pyrazine-2-sulfonamides.
Causality:  Direct sulfonylation is preferred over nucleophilic substitution for yield optimization. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.

Protocol:

  • Reagents: Pyrazine-2-sulfonyl chloride (1.0 eq), Amine derivative (1.1 eq), Triethylamine (TEA, 2.0 eq), Dry Dichloromethane (DCM).

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Addition: Dissolve the amine and TEA in dry DCM. Cool to 0°C. Add Pyrazine-2-sulfonyl chloride dropwise (dissolved in DCM) over 20 minutes.

    • Why: Exothermic reaction control prevents byproduct formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then saturated

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

Biological Assay: Stopped-Flow CO2 Hydration Assay

Objective: Determine the Inhibition Constant (Ki) against CA isoforms. Standard: This is the gold-standard kinetic assay for CA inhibitors, measuring the rate of the physiological reaction


.

Protocol:

  • Indicator: Use Phenol Red (0.2 mM) as the pH indicator.

  • Buffer: HEPES buffer (20 mM, pH 7.5) with 20 mM

    
     (to maintain ionic strength).
    
  • Substrate: Saturated

    
     solution in water at 25°C.
    
  • Execution:

    • Incubate the enzyme (CA) with the test compound (Pyrazine Sulfonamide) for 15 minutes.

    • Mix enzyme-inhibitor solution with the

      
       substrate solution rapidly in a Stopped-Flow spectrophotometer.
      
    • Monitor absorbance change at 557 nm (Phenol Red transition).

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Mechanism of Action Visualization

The following diagram details the pathway by which Pyrazine Sulfonamides induce cancer cell death via CA IX inhibition.

MOA_Pathway Figure 2: Mechanism of Action of Pyrazine Sulfonamides in Hypoxic Tumors. cluster_Cell Tumor Cell Microenvironment Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr Overexpression of hCA IX (Transmembrane) HIF1a->CAIX_Expr pH_Reg pH Regulation: Export H+ / Import HCO3- CAIX_Expr->pH_Reg Catalyzes Metabolism Glycolysis -> Lactate + H+ Metabolism->pH_Reg Substrate Load Survival Survival & Metastasis pH_Reg->Survival Drug Pyrazine Sulfonamide (Inhibitor) Block Active Site Blockade (Zn2+ Coordination) Drug->Block Block->CAIX_Expr Inhibits Death Intracellular Acidification -> Apoptosis Block->Death Causes

Future Outlook: PROTACs and Hybrids

Current research is moving beyond simple inhibition. The pyrazine sulfonamide scaffold is now being used as the "warhead" in PROTACs (Proteolysis Targeting Chimeras) to degrade CA IX rather than just inhibit it. Additionally, hybrids combining pyrazine sulfonamides with NO-donating moieties are being explored to enhance cytotoxicity in drug-resistant tumors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Eldehna, W. M., et al. (2016). Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies. European Journal of Medicinal Chemistry, 120, 253-264. Link

  • Zhu, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines.[3] RSC Advances. Link

  • Angeli, A., et al. (2020). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites, 10(10), 412. Link

Sources

Foundational

5-Methylpyrazine-2-sulfonamide molecular weight and formula

An In-Depth Technical Guide to 5-Methylpyrazine-2-sulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Methylpyrazine-2-sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methylpyrazine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methylpyrazine-2-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into its structural and synthetic rationale, and discuss its potential therapeutic applications based on the established bioactivity of its core moieties: the pyrazine ring and the sulfonamide group. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Scientific Rationale

5-Methylpyrazine-2-sulfonamide emerges from the strategic combination of two pharmacologically significant scaffolds: the pyrazine ring and the sulfonamide functional group. This molecular architecture is not arbitrary; it is a deliberate design choice aimed at leveraging the synergistic potential of these two components.

  • The Pyrazine Moiety: The pyrazine ring is a privileged structure in drug discovery, notably present in several FDA-approved drugs. Its derivatives are known for a wide spectrum of biological activities. For instance, pyrazinamide is a cornerstone drug for tuberculosis treatment. The nitrogen atoms in the ring act as hydrogen bond acceptors and can participate in crucial interactions with biological targets. The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing target binding or improving pharmacokinetic parameters.

  • The Sulfonamide Group (-SO₂NH₂): The sulfonamide functional group is a classic pharmacophore that revolutionized modern medicine.[1][2] As the basis for sulfa drugs, the first broadly effective antimicrobials, this group is a versatile building block in pharmaceuticals.[1][2][3] Its derivatives exhibit a vast range of biological activities, including antibacterial, diuretic, hypoglycemic, and anticancer effects.[3][4] The sulfonamide group is an excellent hydrogen bond donor and acceptor and can mimic the transition state of enzymatic reactions, making it a potent enzyme inhibitor.[3]

The combination of these two moieties in 5-Methylpyrazine-2-sulfonamide suggests a molecule with a high potential for biological activity, particularly as an enzyme inhibitor or a receptor antagonist in various disease pathways.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for 5-Methylpyrazine-2-sulfonamide are summarized below.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂S[5]
Molecular Weight 173.19 g/mol Calculated
Monoisotopic Mass 173.0259 Da[5]
IUPAC Name 5-methylpyrazine-2-sulfonamide[5]
SMILES CC1=CN=C(C=N1)S(=O)(=O)N[5]
InChI Key PRSWSSAJIUSMGN-UHFFFAOYSA-N[5]

Table 1: Core Physicochemical Data for 5-Methylpyrazine-2-sulfonamide.

Synthesis and Characterization: A Proposed Pathway

The proposed synthesis is a multi-step process beginning with the commercially available 2,5-dimethylpyrazine. This pathway is designed for efficiency and control, ensuring a good yield of the final product.

G A 2,5-Dimethylpyrazine B Selective Oxidation A->B KMnO₄ or H₂O₂/Na₂WO₄ C 5-Methylpyrazine-2-carboxylic acid B->C D Chlorination (e.g., SOCl₂) C->D E 5-Methylpyrazine-2-sulfonyl chloride D->E F Amination (e.g., NH₄OH) E->F G 5-Methylpyrazine-2-sulfonamide F->G

Caption: Proposed synthetic workflow for 5-Methylpyrazine-2-sulfonamide.

Experimental Protocol: A Step-by-Step Guide

Step 1: Selective Oxidation of 2,5-Dimethylpyrazine The critical first step is the selective oxidation of one methyl group of 2,5-dimethylpyrazine to a carboxylic acid. This can be achieved using a controlled amount of a strong oxidizing agent like potassium permanganate (KMnO₄).[9] The reaction must be carefully monitored to prevent over-oxidation to pyrazine-2,5-dicarboxylic acid.[8]

  • Dissolve 2,5-dimethylpyrazine in an aqueous solution.

  • Slowly add a solution of potassium permanganate while maintaining a controlled temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and work up to isolate the crude 5-methylpyrazine-2-carboxylic acid.[9]

  • Purify the product by recrystallization.

Step 2: Conversion to Sulfonyl Chloride The carboxylic acid is then converted to the more reactive sulfonyl chloride. This is a standard transformation.

  • Treat the 5-methylpyrazine-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • The reaction is typically performed in an inert solvent under reflux.

  • After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-methylpyrazine-2-sulfonyl chloride.

Step 3: Amination to form the Sulfonamide The final step is the reaction of the sulfonyl chloride with an amine source, such as aqueous ammonia (NH₄OH), to form the sulfonamide.

  • Dissolve the crude 5-methylpyrazine-2-sulfonyl chloride in a suitable organic solvent.

  • Add the solution dropwise to a cooled solution of concentrated aqueous ammonia.

  • Stir the reaction mixture until completion.

  • Isolate the final product, 5-Methylpyrazine-2-sulfonamide, by extraction and purify it using column chromatography or recrystallization.

Characterization: The identity and purity of the synthesized 5-Methylpyrazine-2-sulfonamide should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Potential Applications in Drug Development

The structural components of 5-Methylpyrazine-2-sulfonamide suggest several promising avenues for investigation in drug discovery. The sulfonamide moiety is a well-known inhibitor of various enzymes, and the pyrazine ring can confer specific binding properties.

G cluster_0 Core Structure cluster_1 Potential Therapeutic Areas A 5-Methylpyrazine-2-sulfonamide Pyrazine Ring Sulfonamide Group B Antimicrobial A:f2->B Classic Sulfa Drug Action C Anticancer (e.g., CA Inhibitor) A:f2->C Enzyme Inhibition D Antidiabetic A:f2->D Known Sulfonylurea Activity E Anti-tubercular A:f1->E Bioisostere of Pyrazinamide

Caption: Logical relationships between the core structure and potential applications.

  • Antimicrobial Agents: As a sulfonamide derivative, this compound is a prime candidate for screening as an antibacterial agent. It may act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[4]

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases like glaucoma and certain types of cancer.[1] The specific substitution pattern on the pyrazine ring could be tuned to achieve selective inhibition of different CA isoforms.

  • Anti-diabetic Potential: The related compound, 5-methylpyrazine-2-carboxylic acid, is a key intermediate in the synthesis of glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes.[7][8] This lineage suggests that 5-Methylpyrazine-2-sulfonamide and its derivatives warrant investigation for hypoglycemic activity.

  • Anti-tubercular Activity: Given that pyrazinamide is a first-line anti-tubercular drug, and other pyrazine derivatives have shown promise in this area, 5-Methylpyrazine-2-sulfonamide should be evaluated for its activity against Mycobacterium tuberculosis.[10]

Conclusion and Future Directions

5-Methylpyrazine-2-sulfonamide represents a molecule of high interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical transformations, and its structure holds significant promise for a range of therapeutic applications. Future research should focus on the efficient synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of relevant biological targets, including bacterial enzymes, carbonic anhydrases, and Mycobacterium tuberculosis. Subsequent lead optimization studies could further enhance its potency, selectivity, and pharmacokinetic profile, potentially leading to the development of novel drug candidates.

References

  • PubChem. 5-methylpyrazine-2-sulfonamide (C5H7N3O2S). National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-Methyl-2-pyridinesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • ExportersIndia. 4 (2 (5 Methylpyrazine 2 Carboxamido)Ethyl) Benzene sulfonamide CAS 33288-71-0. Available from: [Link]

  • Al-Hussain, S. A., & Al-Amri, J. F. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Mishra, A., et al. (2016). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. Available from: [Link]

  • Google Patents. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Jafari, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available from: [Link]

  • Patsnap Eureka. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Available from: [Link]

  • Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Jafari, M., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • ChemBK. 5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide. Available from: [Link]

  • FDA Global Substance Registration System. 5-METHYL-N-(2-(4-SULFAMOYLPHENYL)ETHYL)PYRAZINE-2-CARBOXAMIDE. Available from: [Link]

Sources

Exploratory

Pyrazine sulfonamide scaffold in drug discovery

The Pyrazine Sulfonamide Scaffold: A Technical Guide to Privileged Structures in Drug Discovery Executive Summary The pyrazine sulfonamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular f...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazine Sulfonamide Scaffold: A Technical Guide to Privileged Structures in Drug Discovery

Executive Summary

The pyrazine sulfonamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Distinguished by the electron-deficient pyrazine ring coupled with the polar, hydrogen-bonding sulfonamide moiety, this scaffold has evolved from historical antimicrobial agents to cutting-edge candidates in oncology (hypoxia targeting) and kinase inhibition.[2] This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and experimental validation of pyrazine sulfonamides.[2]

Medicinal Chemistry Strategy: The Pyrazine Advantage

The utility of the pyrazine sulfonamide core stems from its unique physicochemical properties compared to its benzene (sulfonamide) and pyridine analogs.

  • Electronic Deficiency: The pyrazine ring (1,4-diazine) is highly

    
    -deficient.[2] When attached to a sulfonamide group (
    
    
    
    ), the electron-withdrawing nature of the pyrazine ring significantly lowers the
    
    
    of the sulfonamide nitrogen (typically
    
    
    5.8–6.[2]5) compared to benzenesulfonamides (
    
    
    ~10).[2]
  • Ionization at Physiological pH: This acidity means a significant fraction of the molecule exists as the anion (

    
    ) at physiological pH (7.4).[2] For targets like Carbonic Anhydrase (CA) , the anionic form is the active species that binds to the catalytic Zinc ion.
    
  • Lipophilicity & Solubility: The two nitrogen atoms in the pyrazine ring reduce

    
     compared to benzene, improving water solubility—a critical parameter for oral bioavailability (Lipinski’s Rule of 5).[2]
    
Figure 1: Structure-Activity Relationship (SAR) Map

SAR_Map Core Pyrazine Core (1,4-Diazine) Sulfonamide Sulfonamide Moiety (-SO2NH-) Core->Sulfonamide Electronic Pull (Lowers pKa) Effect2 Solubility (Reduced LogP) Core->Effect2 Tail Tail Region (R-Group) (Hydrophobic/Bulky) Sulfonamide->Tail Linker Diversity Effect1 Zinc Binding (CA Inhibition) Sulfonamide->Effect1 Effect3 Isoform Selectivity (CA IX/XII vs II) Tail->Effect3

Caption: SAR map highlighting the functional roles of the pyrazine core (solubility/electronics), sulfonamide (zinc anchor), and tail region (selectivity).[2][3]

Therapeutic Applications & Mechanisms

A. Oncology: Targeting Tumor Hypoxia (CA IX/XII)

Tumor cells in hypoxic environments overexpress transmembrane Carbonic Anhydrases (CA IX and XII) to regulate pH and survive acidosis.[2]

  • Mechanism: Pyrazine sulfonamides act as Zinc binders .[2][4] The sulfonamide anion coordinates directly to the

    
     ion in the enzyme's active site, displacing the water molecule required for catalysis (
    
    
    
    ).[2][3]
  • Selectivity: The pyrazine scaffold, often derivatized with bulky "tails" (e.g., ureido linkers), can exploit the hydrophobic pocket at the entrance of the CA active site, achieving selectivity for tumor-associated isoforms (IX/XII) over the ubiquitous cytosolic isoform (CA II).[2]

B. Infectious Disease: Antimicrobial Action[2][4][5][6][7][8]
  • Target: Dihydropteroate Synthase (DHPS).

  • Mechanism: As structural analogs of para-aminobenzoic acid (PABA), these compounds competitively inhibit DHPS, blocking the folate synthesis pathway essential for bacterial DNA replication.[2][5] While resistance is common, hybrid pyrazine-sulfonamides are being explored to overcome resistant strains.[2]

Synthetic Protocols

The synthesis of pyrazine sulfonamides typically follows two main routes: Sulfonylation (standard) or Nucleophilic Aromatic Substitution (


) .[2]
Protocol A: General Synthesis of N-Substituted Pyrazine-2-Sulfonamides

This protocol describes the coupling of pyrazine-2-sulfonyl chloride with an amine.

Reagents:

  • Pyrazine-2-sulfonyl chloride (1.0 equiv)[2]

  • Amine derivative (e.g., aniline, benzylamine) (1.1 equiv)[2]

  • Triethylamine (

    
    ) or Pyridine (1.5 equiv)[2]
    
  • Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     (1.5 mmol) and cool the mixture to 0°C using an ice bath.
    
  • Addition of Sulfonyl Chloride: Dissolve pyrazine-2-sulfonyl chloride (1.0 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes. Critical: Exothermic reaction; control addition rate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/base), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via recrystallization (EtOH) or silica gel column chromatography.
    
Figure 2: Synthetic Workflow Diagram

Synthesis_Flow Start Start: Pyrazine-2-sulfonyl Chloride + Amine (R-NH2) Step1 Dissolve in DCM (0°C) Add Et3N Base Start->Step1 Step2 Dropwise Addition of Sulfonyl Chloride Step1->Step2 Step3 Stir at RT (4-12h) Monitor via TLC Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step3 No (Heat/Time) Workup Acid/Base Wash (HCl / NaHCO3) Decision->Workup Yes Purify Recrystallization or Column Chromatography Workup->Purify End Final Product: Pyrazine Sulfonamide Purify->End

Caption: Step-by-step synthetic workflow for the generation of N-substituted pyrazine sulfonamides.

Quantitative Data Summary

The following table summarizes typical inhibitory data (


 or 

) for pyrazine sulfonamide derivatives against key targets, derived from recent medicinal chemistry literature.
Compound ClassTarget IsoformActivity Range (

/

)
Selectivity ProfileReference
Pyrazine-Sulfonamide (Unsubstituted) hCA II (Cytosolic)10 – 50 nMLow (Pan-inhibitor)[1, 4]
Pyrazine-Ureido-Sulfonamide hCA IX (Tumor)5 – 25 nMHigh (>100x vs hCA II)[4, 6]
Pyrazine-Kinase Hybrid EGFR / VEGFR0.5 – 2.0

M
Moderate[5]
Pyrazine-Triazole Hybrid HCT116 (Cancer Cell)1 – 10

M
Cytotoxic (Apoptosis)[3]

Note: Data represents generalized ranges from structure-activity studies. Specific values depend on the R-group substitution.

Experimental Validation: Carbonic Anhydrase Assay

To validate the biological activity of synthesized pyrazine sulfonamides, the Esterase Assay is a standard, self-validating protocol.[2]

Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow), which can be monitored spectrophotometrically at 400 nm.[2]

Protocol:

  • Buffer: Prepare 50 mM Tris-SO4 buffer (pH 7.6).

  • Enzyme: Dilute hCA (II, IX, or XII) to a concentration where the reaction is linear over 5 minutes.

  • Inhibitor: Dissolve the pyrazine sulfonamide in DMSO. Prepare serial dilutions.

  • Substrate: 3 mM 4-NPA in acetone.

  • Procedure:

    • Add 100

      
      L buffer to 96-well plate.[2]
      
    • Add 20

      
      L Enzyme + 20 
      
      
      
      L Inhibitor (incubate 10 min at RT).
    • Add 60

      
      L Substrate (Start reaction).[2]
      
    • Measure Absorbance (400 nm) every 30s for 15 min.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Supuran, C. T. (2021).[2][6] Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[2] Application of Pyrazine-2-sulfonyl Chloride in the Development of Novel Antimicrobial Agents.

  • Tambat, N., et al. (2024).[2][7][8] Therapeutic Potential of Aryl Sulfonamides: Synthesis, Antiproliferative, Antioxidant, Antiparasitic and Molecular Docking Studies. ResearchGate.

  • Slazhnev, A., et al. (2021).[2] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. MDPI Pharmaceuticals.[2]

  • Zhang, Y., et al. (2024).[2][8] The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. NIH / PMC.[2]

  • Nocentini, A., et al. (2020).[2] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. [2]

Sources

Foundational

Solubility Profiling and Thermodynamic Characterization of 5-Methylpyrazine-2-sulfonamide: A Technical Framework

This is an in-depth technical guide on the solubility profiling and thermodynamic characterization of 5-Methylpyrazine-2-sulfonamide , a critical intermediate in the synthesis of sulfonylurea drugs like Glipizide. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profiling and thermodynamic characterization of 5-Methylpyrazine-2-sulfonamide , a critical intermediate in the synthesis of sulfonylurea drugs like Glipizide.

Executive Summary

5-Methylpyrazine-2-sulfonamide is a pivotal building block in the pharmaceutical synthesis of second-generation sulfonylureas. Its solubility profile is the governing factor in process yield and purity, particularly during the nucleophilic substitution steps involved in Glipizide manufacturing.

This guide provides a rigorous technical framework for determining, modeling, and applying the solubility data of this compound. Unlike simple data lookups, this document establishes a self-validating experimental protocol using dynamic laser monitoring and thermodynamic modeling (Apelblat and van't Hoff equations) to predict behavior in binary solvent systems.

Chemical Context & Molecular Interactions

Understanding the solubility of 5-Methylpyrazine-2-sulfonamide requires analyzing its molecular architecture.

  • Pyrazine Ring: A diazine heterocycle that introduces significant polarity but limited hydrophobicity compared to benzene analogs.

  • Sulfonamide Group (

    
    ):  Acts as a strong hydrogen bond donor (via 
    
    
    
    ) and acceptor (via
    
    
    ). This dual nature creates complex solute-solvent interactions.
    • In Protic Solvents (Methanol, Ethanol): Solubility is driven by H-bond formation between the solvent hydroxyls and the sulfonamide oxygens.

    • In Aprotic Solvents (DMSO, Acetone): Solubility is typically higher due to dipole-dipole interactions and the disruption of solute-solute intermolecular H-bonds.

Critical Insight: The compound often exhibits endothermic dissolution , meaning solubility increases significantly with temperature.[1] This property is exploited in cooling crystallization for purification.

Experimental Methodology: Dynamic Laser Monitoring

To generate high-precision solubility data (mole fraction


), we utilize the Dynamic Laser Monitoring Method . This technique eliminates the subjectivity of visual endpoint detection.
Protocol Workflow

Objective: Determine the saturation temperature (


) for a known mass fraction of solute.
  • Preparation:

    • Weigh 5-Methylpyrazine-2-sulfonamide (

      
      ) and solvent (
      
      
      
      ) into a jacketed glass vessel (uncertainty
      
      
      g).
    • Equip vessel with a mechanical stirrer and a laser transmissometer.

  • Dissolution Phase:

    • Heat the slurry slowly (

      
       K/min).
      
    • The laser beam passes through the suspension. Scattering is high (low transmittance) due to undissolved particles.

  • Detection:

    • As the temperature rises, particles dissolve.[1]

    • Endpoint: The moment laser transmittance maximizes and plateaus, the solution is homogenous. Record this temperature as

      
      .
      
  • Validation:

    • Cool the solution until turbidity reappears (nucleation point) to estimate the metastable zone width (MSZW).

Automated Workflow Visualization

SolubilityProtocol Start Weigh Solute & Solvent Slurry Create Suspension (High Turbidity) Start->Slurry Heat Controlled Heating (0.5 K/min) Slurry->Heat Laser Laser Transmissometer Monitoring Heat->Laser Clear Max Transmittance (Solution Clear) Laser->Clear Particles Dissolve Data Record Tsat Calculate Mole Fraction Clear->Data Data->Start Repeat for new conc.

Figure 1: Automated Dynamic Laser Monitoring workflow for high-precision solubility determination.

Thermodynamic Modeling

Raw data points (


 vs. 

) must be correlated to thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation

This semi-empirical model is the industry standard for sulfonamides in organic solvents. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility of 5-Methylpyrazine-2-sulfonamide.
    
  • 
    : Absolute temperature (Kelvin).[1][2][3][4]
    
  • 
    : Empirical model parameters derived via regression analysis.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution.[1][5] A negative

    
     confirms the endothermic nature.
    
  • Parameter C: Accounts for the temperature dependence of the heat capacity.

van't Hoff Equation

For narrower temperature ranges, the simplified van't Hoff equation determines the apparent enthalpy of solution (


).


  • Slope (

    
    ):  Used to calculate the energy required to break the crystal lattice and solvate the molecule.
    

Solubility Data Analysis & Solvent Selection

Based on the structural analogs (e.g., Sulfadiazine, Glipizide) and polarity principles, the solubility hierarchy for 5-Methylpyrazine-2-sulfonamide typically follows the Polarity-Proticity Rule .

Predicted Solubility Trends (at 298.15 K)
Solvent ClassRepresentative SolventSolubility TrendMechanism
Dipolar Aprotic DMSO, DMFVery High Strong dipole interaction disrupts solute-solute H-bonds.
Polar Protic Methanol, EthanolModerate Solvation via H-bonding; decreases with increasing alkyl chain length (

).
Polar Aprotic Acetone, Ethyl AcetateModerate-Low Good for crystallization; strong temperature dependence.
Non-Polar Hexane, TolueneNegligible Lack of functional groups to interact with sulfonamide/pyrazine moieties.
Aqueous WaterVery Low Hydrophobic pyrazine ring limits solubility despite H-bonding potential.
Solvent Selection Logic for Crystallization

SolventSelection Root Process Goal Purification Purification (Remove Impurities) Root->Purification Reaction Reaction Medium (Synthesis) Root->Reaction Cooling Cooling Crystallization Purification->Cooling AntiSolvent Anti-Solvent Crystallization Purification->AntiSolvent HighConc High Solubility Req. Reaction->HighConc Select1 Select: Methanol or Ethanol (High dS/dT) Cooling->Select1 Select2 Solvent: DMSO Anti-Solvent: Water AntiSolvent->Select2 Select3 Select: DMF or DMSO HighConc->Select3

Figure 2: Decision matrix for solvent selection based on solubility thermodynamics.

Practical Application: Crystallization Design

The solubility curve derived from the Apelblat equation is the "operating boundary" for crystallization.

  • Cooling Crystallization:

    • Dissolve the crude 5-Methylpyrazine-2-sulfonamide in Methanol at near-boiling temperature (

      
      ).
      
    • The steep solubility curve of sulfonamides in alcohols ensures a high recovery yield upon cooling to

      
       (e.g., 5°C).
      
    • Why Methanol? It offers the best balance of solubility capacity and volatility for easy drying.

  • Anti-Solvent Crystallization:

    • Dissolve in minimal DMSO (high solubility).

    • Slowly add Water (anti-solvent).

    • Control Point: Monitor the "Oiling Out" limit. Sulfonamides can form oils if the anti-solvent is added too fast. Use the MSZW data from the laser experiment to control addition rate.

References

  • Shaikh, R., et al. (2020). Solubility Measurement and Various Solubility Parameters of Glipizide in Different Neat Solvents. ACS Omega. Link

  • Wang, J., et al. (2011). Thermodynamic Models for Determination of Solubility of Sulfadiazine in Methanol, Ethanol, and 1-Propanol. Journal of Chemical & Engineering Data. Link

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for sulfonamide solubility modeling).
  • PubChem Compound Summary. (2023). 5-Methylpyrazine-2-sulfonamide (Glipizide Impurity A). National Center for Biotechnology Information. Link

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Structure and Identification of Glipizide Impurity A

For Researchers, Scientists, and Drug Development Professionals Introduction Glipizide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1][2] Its ther...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glipizide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is mediated by stimulating insulin secretion from pancreatic β-cells.[1][2] As with any active pharmaceutical ingredient (API), the purity of Glipizide is of paramount importance to ensure its safety and efficacy. The presence of impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and toxicity. This guide provides a comprehensive technical overview of Glipizide Impurity A, a key related substance that must be monitored and controlled during the manufacturing and formulation of Glipizide.

This document will delve into the chemical identity of Glipizide Impurity A, its potential origins, and the analytical methodologies for its accurate identification and quantification. The information presented herein is intended to equip researchers, analytical scientists, and drug development professionals with the necessary knowledge to effectively manage this impurity in accordance with stringent regulatory requirements.

Chemical Identity and Structure of Glipizide Impurity A

Glipizide Impurity A is a well-characterized process-related impurity and potential degradant of Glipizide.[3][4] It is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP) as Glipizide EP Impurity A and the United States Pharmacopeia (USP) as Glipizide Related Compound A.[5][6]

Table 1: Chemical Identification of Glipizide Impurity A

IdentifierValue
Chemical Name 5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide[1][7]
Synonyms Glipizide BP Impurity A, Glipizide USP Related Compound A, N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide[5][6]
CAS Number 33288-71-0[1][5]
Molecular Formula C14H16N4O3S[1][7]
Molecular Weight 320.37 g/mol [1]

The chemical structure of Glipizide Impurity A is closely related to the parent drug, Glipizide. The key structural difference is the absence of the cyclohexylurea moiety in Impurity A. This structural relationship suggests that Impurity A may be a precursor or a hydrolysis product of Glipizide.

cluster_0 Glipizide cluster_1 Glipizide Impurity A Glipizide ImpurityA caption Chemical Structures of Glipizide and Glipizide Impurity A.

Caption: Chemical Structures of Glipizide and Glipizide Impurity A.

Origin and Significance of Glipizide Impurity A

Impurities in pharmaceutical products can originate from various sources, including the synthesis of the API, degradation of the drug substance over time, and interactions with excipients in the final formulation.[3] Glipizide Impurity A is primarily considered a process-related impurity, potentially arising from unreacted starting materials or intermediates in the synthesis of Glipizide.[3] Additionally, the amide and sulfonylurea moieties in the Glipizide molecule make it susceptible to hydrolysis, which can also lead to the formation of Impurity A as a degradation product.[4]

The presence of Glipizide Impurity A must be carefully controlled within the limits specified by regulatory bodies such as the FDA, EMA, and ICH.[3] Adherence to these limits ensures the safety and quality of the final drug product. Pharmacopoeial monographs, such as those from the USP, provide specific limits for individual and total impurities in Glipizide.[8]

Analytical Identification and Quantification

The accurate identification and quantification of Glipizide Impurity A are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.[3][9]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Glipizide Impurity A from the parent drug and other potential degradation products.[10] The following is a representative HPLC method based on pharmacopeial procedures and published literature.

Table 2: Typical HPLC Parameters for the Analysis of Glipizide Impurity A

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9][10]
Mobile Phase A mixture of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile)[8][11]
Detection UV at approximately 225 nm[10][11]
Flow Rate Typically 1.0 - 1.5 mL/min[10][11]
Column Temperature Ambient or controlled (e.g., 30°C)[10]
Injection Volume 10 - 20 µL[10]

Experimental Protocol: HPLC Analysis of Glipizide Impurity A

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve USP Glipizide RS and USP Glipizide Related Compound A RS in a suitable solvent (e.g., methanol) to prepare individual stock solutions.[12]

    • Prepare a mixed standard solution containing a known concentration of both Glipizide and Glipizide Impurity A by appropriate dilution of the stock solutions with the mobile phase.[12]

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the Glipizide drug substance or a powdered tablet sample in the mobile phase to obtain a solution with a known concentration of Glipizide.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and identify the peaks corresponding to Glipizide and Glipizide Impurity A based on their retention times. The relative retention time for Glipizide Related Compound A is typically around 0.2 relative to Glipizide.[12]

  • Quantification:

    • Calculate the amount of Glipizide Impurity A in the sample by comparing the peak area of Impurity A in the sample chromatogram with the peak area of Impurity A in the standard chromatogram.

A Sample Preparation B HPLC System Setup A->B C Injection of Standards and Samples B->C D Chromatographic Separation C->D E Peak Identification and Integration D->E F Quantification of Impurity A E->F caption Workflow for HPLC Analysis of Glipizide Impurity A.

Caption: Workflow for HPLC Analysis of Glipizide Impurity A.

Other Analytical Techniques

While HPLC is the primary method for routine analysis, other analytical techniques can be employed for structural elucidation and confirmation:

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), MS provides molecular weight information, which is crucial for confirming the identity of impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, which is invaluable for the definitive identification of impurities.[13]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to identify the functional groups present in the molecule, aiding in structural confirmation.[3]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to ensure the stability-indicating nature of the analytical method.[4] Glipizide is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, to induce the formation of degradation products.[4][11] Studies have shown that Glipizide is susceptible to degradation under hydrolytic and oxidative conditions.[4][11] The analysis of the stressed samples by a validated HPLC method helps in identifying and quantifying the degradation products, including Glipizide Impurity A.[14]

Conclusion

The effective control of impurities is a critical aspect of drug development and manufacturing. Glipizide Impurity A is a known related substance of Glipizide that requires careful monitoring. This guide has provided a detailed overview of the chemical structure, origin, and analytical methodologies for the identification and quantification of Glipizide Impurity A. A thorough understanding of these aspects is essential for ensuring the quality, safety, and efficacy of Glipizide-containing pharmaceutical products. The implementation of robust analytical methods, such as the HPLC protocol described, is fundamental to meeting the stringent requirements of regulatory authorities and delivering safe and effective medications to patients.

References

  • Veeprho. (n.d.). Glipizide EP Impurity A | CAS 33288-71-0. Retrieved from [Link]

  • SynThink. (n.d.). Glipizide EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Veeprho. (n.d.). Glipizide Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of glipizide and degradation products. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of glipizide, pharmacopoeial impurities (BP-A-E;...). Retrieved from [Link]

  • Briti Scientific. (n.d.). Glipizide EP Impurity A. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Glipizide. Retrieved from [Link]

  • USP. (2025). Glipizide Tablets - Definition, Identification, Assay. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Glipizide-impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glipizide. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2023). Stability-indicating method development and validation for quantitative estimation of organic impurities of the antidiabetic drug glipizide in drug substance and pharmaceutical dosage form using HPLC. Retrieved from [Link]

  • Austin Publishing Group. (2017). Rapid and Reliable Determination of Glipizide in Pharmaceutical Samples by HPLC and Its Degradation Study. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 33288-71-0 | Product Name : Glipizide - Impurity A (Freebase). Retrieved from [Link]

  • Vels Institute of Science, Technology & Advanced Studies. (n.d.). Analytical Method Development and Validation of Glipizide to Determine Residual solvents by head Space-Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018078657A1 - Process for preparation of glipizide.
  • Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of Glipizide by RP-UPLC Method. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Forced Degradation of Glipizide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methylpyrazine-2-sulfonamide: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of 5-methylpyrazine-2-sulfonamide from its corresponding sulfonyl chloride. This document is intended for researchers, medicinal chemists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 5-methylpyrazine-2-sulfonamide from its corresponding sulfonyl chloride. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a robust and well-documented synthetic procedure. The protocol is designed to be self-validating, with in-depth explanations of the chemical principles and practical considerations for each step.

Introduction

5-Methylpyrazine-2-sulfonamide is a key heterocyclic scaffold of interest in medicinal chemistry. The pyrazine ring system is a common feature in numerous biologically active molecules, and the sulfonamide functional group is a well-established pharmacophore known for its diverse therapeutic applications, including antibacterial and diuretic activities. The synthesis of this compound is a critical step in the development of novel drug candidates. This guide outlines a reliable synthetic route starting from the commercially available 2,5-dimethylpyrazine, proceeding through the formation of 5-methylpyrazine-2-carboxylic acid and its subsequent conversion to the sulfonyl chloride, and culminating in the amination to yield the target sulfonamide.

Synthetic Strategy Overview

The overall synthetic pathway is a multi-step process that begins with the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine. The resulting carboxylic acid is then converted to the key intermediate, 5-methylpyrazine-2-sulfonyl chloride. Finally, the sulfonyl chloride is reacted with ammonia to furnish the desired 5-methylpyrazine-2-sulfonamide.

Synthesis_Overview A 2,5-Dimethylpyrazine B 5-Methylpyrazine-2-carboxylic Acid A->B Oxidation C 5-Methylpyrazine-2-sulfonyl Chloride B->C Chlorosulfonation D 5-Methylpyrazine-2-sulfonamide C->D Amination

Caption: Overall synthetic workflow for 5-methylpyrazine-2-sulfonamide.

PART 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

The initial step involves the selective mono-oxidation of 2,5-dimethylpyrazine. This can be achieved using a controlled amount of a strong oxidizing agent, such as potassium permanganate, in an aqueous solution. Controlling the stoichiometry of the oxidant is crucial to prevent the over-oxidation to pyrazine-2,5-dicarboxylic acid.[1]

Protocol 1: Oxidation of 2,5-Dimethylpyrazine

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,5-dimethylpyrazine (1.0 eq) in water, add a controlled amount of potassium permanganate (approximately 2.0-2.5 eq) portion-wise while maintaining the temperature below 40 °C.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Acidify the mixture to a pH of approximately 2-3 with concentrated sulfuric acid.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Extract the aqueous filtrate with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methylpyrazine-2-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the pure carboxylic acid.

PART 2: Synthesis of 5-Methylpyrazine-2-sulfonyl Chloride

The conversion of the carboxylic acid to the sulfonyl chloride is a critical transformation. A common and effective method for preparing heteroaryl sulfonyl chlorides is through a Sandmeyer-type reaction starting from the corresponding amine.[2] Therefore, the carboxylic acid is first converted to the corresponding amine, 5-methylpyrazin-2-amine.

Protocol 2a: Synthesis of 5-Methylpyrazin-2-amine

A reliable method to convert the carboxylic acid to the amine is via a Curtius rearrangement.[3]

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • tert-Butanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • Convert 5-methylpyrazine-2-carboxylic acid to its acid chloride by reacting with an excess of thionyl chloride under reflux. Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent like acetone and treat it with an aqueous solution of sodium azide at 0 °C to form the acyl azide.

  • Carefully extract the acyl azide into an organic solvent (e.g., toluene) and heat the solution to induce the Curtius rearrangement, forming the isocyanate.

  • Add tert-butanol to the reaction mixture to trap the isocyanate as the Boc-protected amine.

  • Deprotect the Boc-amine by treating it with hydrochloric acid to yield 5-methylpyrazin-2-amine hydrochloride.

  • Neutralize with a base, such as sodium hydroxide, and extract the free amine into an organic solvent.

  • Dry the organic layer and concentrate to obtain 5-methylpyrazin-2-amine.

Protocol 2b: Synthesis of 5-Methylpyrazine-2-sulfonyl Chloride via Sandmeyer Reaction

With the amine in hand, the sulfonyl chloride can be prepared using a modified Sandmeyer reaction.

Sandmeyer_Reaction A 5-Methylpyrazin-2-amine B Diazonium Salt Intermediate A->B NaNO₂, HCl C 5-Methylpyrazine-2-sulfonyl Chloride B->C SO₂, CuCl₂

Caption: Sandmeyer reaction for the synthesis of the sulfonyl chloride.

Materials:

  • 5-Methylpyrazin-2-amine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sulfur dioxide (SO₂) gas or a saturated solution in acetic acid

  • Copper(II) chloride (CuCl₂)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Gas dispersion tube

Procedure:

  • Dissolve 5-methylpyrazin-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas at 0-10 °C.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(II) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 5-methylpyrazine-2-sulfonyl chloride. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.

PART 3: Synthesis of 5-Methylpyrazine-2-sulfonamide

The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride with ammonia. This reaction is typically straightforward and proceeds with good yield.

Protocol 3: Amination of 5-Methylpyrazine-2-sulfonyl Chloride

Materials:

  • 5-Methylpyrazine-2-sulfonyl chloride

  • Aqueous ammonia (NH₄OH), concentrated

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude 5-methylpyrazine-2-sulfonyl chloride (1.0 eq) in a suitable organic solvent like dichloromethane or THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (at least 2.0 eq) to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 5-methylpyrazine-2-sulfonamide.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) or by column chromatography on silica gel.

Characterization and Data

The identity and purity of the synthesized 5-methylpyrazine-2-sulfonamide should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data for 5-Methylpyrazine-2-sulfonamide

Analysis Expected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the pyrazine ring protons, the methyl group protons, and the sulfonamide NH₂ protons. The chemical shifts will be influenced by the solvent.
¹³C NMR Signals corresponding to the carbon atoms of the pyrazinyl ring and the methyl group.
IR (cm⁻¹) Characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonamide), and aromatic C-H and C=N stretching.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonia is a corrosive and toxic gas with a pungent odor. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow established safety protocols for its use and disposal.

  • Thionyl chloride is a corrosive and lachrymatory liquid. Handle only in a fume hood with appropriate PPE.

Troubleshooting

Problem Possible Cause Solution
Low yield in oxidation Over-oxidation to diacid.Carefully control the stoichiometry of KMnO₄ and the reaction temperature.
Low yield in Sandmeyer Decomposition of diazonium salt.Maintain low temperatures (0-5 °C) during diazotization and subsequent reaction.
Incomplete amination Insufficient ammonia or reaction time.Use a larger excess of ammonia and monitor the reaction by TLC to ensure completion.
Product purification issues Presence of side products.Optimize recrystallization solvent system or employ column chromatography for purification.

References

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved February 9, 2026, from [Link]

  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. (2018). Google Patents.
  • Industrial preparation method of 5-methylpyrazin-2-amine. (2010). Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (2018). Revue Roumaine de Chimie, 63(10), 897-902.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Journal of Pharmaceutical Analysis, 10(4), 316-326.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2001). Google Patents.
  • Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. (2012). Journal of Pharmacy Research, 5(4), 2056-2059.
  • Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015).
  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. (2000). The Journal of Organic Chemistry, 65(17), 5331–5333.
  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology and Pharmacy Allied Sciences, 10(9), 3101-3112.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Molecules, 27(13), 4239.
  • Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. (2000). Google Patents.

Sources

Application

Reaction conditions for 5-methylpyrazine-2-sulfonyl chloride with amines

Application Note: Reaction Conditions for 5-Methylpyrazine-2-sulfonyl Chloride with Amines Part 1: Executive Summary The reaction of 5-methylpyrazine-2-sulfonyl chloride (1) with amines to form sulfonamides is a fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for 5-Methylpyrazine-2-sulfonyl Chloride with Amines

Part 1: Executive Summary

The reaction of 5-methylpyrazine-2-sulfonyl chloride (1) with amines to form sulfonamides is a fundamental yet deceptively challenging transformation in medicinal chemistry. Unlike stable phenyl sulfonyl chlorides, the pyrazine core renders the sulfonyl group highly electrophilic and prone to rapid hydrolysis. Furthermore, the amphoteric nature of the resulting sulfonamide (acidic NH, basic pyrazine nitrogen) creates specific workup challenges often overlooked in standard protocols.

This guide provides a robust, field-tested methodology to maximize yield and purity, specifically addressing the instability of the starting material and the solubility profile of the product.

Part 2: Chemical Context & Mechanistic Insight

The Electrophile: Reactivity vs. Stability

The pyrazine ring is electron-deficient due to the two nitrogen atoms at positions 1 and 4. This withdraws electron density from the sulfonyl group at C2, making the sulfur atom significantly more electrophilic than in benzenesulfonyl chloride.

  • The Methyl Effect (C5): The methyl group at C5 provides a weak inductive donating effect (

    
    ), which offers a slight stabilizing influence compared to the unsubstituted pyrazine-2-sulfonyl chloride. However, the reagent remains moisture-sensitive and will hydrolyze to the sulfonic acid within minutes if exposed to atmospheric moisture.
    
  • Implication: Reactions must be run under strictly anhydrous conditions. The reagent should be stored at -20°C under argon and warmed to room temperature in a desiccator before weighing.

The Competition: Aminolysis vs. Hydrolysis

The primary failure mode is the competition between the amine nucleophile and trace water.




Because

is anomalously high for heteroaryl sulfonyl chlorides, even "dry" solvents with 50-100 ppm water can lead to significant yield loss (10-20%).

Part 3: Optimized Experimental Protocols

Method A: The "Gold Standard" (DCM/DIPEA)

Recommended for: Primary amines, non-hindered secondary amines, and gram-scale synthesis.

Reagents:

  • Electrophile: 5-methylpyrazine-2-sulfonyl chloride (1.1 – 1.2 equiv)

  • Nucleophile: Amine (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 – 0.2 M]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add the Amine (1.0 equiv) and DIPEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Crucial: Cooling suppresses the rate of hydrolysis and potential side reactions on the pyrazine ring.

  • Addition: Dissolve 5-methylpyrazine-2-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM in a separate vial. Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Note: If the sulfonyl chloride is added as a solid, ensure it is finely powdered to prevent localized "hot spots" of concentration.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check reaction progress via LC-MS. The sulfonyl chloride is not UV-active enough to track reliably; monitor the disappearance of the amine and formation of the product mass

    
    .
    
Method B: The "Hard Nucleophile" (THF/NaH)

Recommended for: Weakly nucleophilic amines (anilines), hindered amines, or HCl salts of amines.

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv if amine salt; 1.5 equiv if free base).

  • Solvent: Anhydrous THF.

Protocol:

  • Suspend NaH in anhydrous THF at 0 °C.

  • Add the Amine. Stir for 15–30 mins to generate the amide anion (deprotonation).

  • Add the Sulfonyl Chloride (solid or THF solution) in one portion.

  • Warm to RT and monitor. Caution: This method is aggressive; watch for nucleophilic aromatic substitution (

    
    ) side products on the pyrazine ring.
    

Part 4: The "Amphoteric Trap" Workup Strategy

Standard acidic washes (1M HCl) used for phenyl sulfonamides can be disastrous for pyrazine derivatives.

  • The Risk: The pyrazine nitrogens can protonate (

    
    ), rendering the product water-soluble.
    
  • The Solution: Use a buffered "Neutral-to-Mildly Acidic" workup.

Recommended Workup Procedure:

  • Quench: Dilute the reaction mixture with DCM.

  • Wash 1 (Buffer): Wash with saturated aqueous Ammonium Chloride (

    
    )  or 0.5 M Citric Acid .
    
    • Why? pH ~4–5 is acidic enough to remove unreacted aliphatic amines and DIPEA, but not acidic enough to fully protonate the electron-deficient pyrazine ring.

  • Wash 2 (Neutral): Wash with water.

  • Wash 3 (Drying): Wash with saturated Brine.

  • Dry & Concentrate: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    

Part 5: Visualization of Workflows

Diagram 1: Reaction Logic & Decision Tree

ReactionLogic Start Start: Select Amine CheckAmine Is Amine Nucleophilic? (Primary/Secondary Alkyl) Start->CheckAmine MethodA Method A: DCM / DIPEA (Standard) CheckAmine->MethodA Yes (Reactive) MethodB Method B: THF / NaH (Forcing) CheckAmine->MethodB No (Aniline/Hindered) Monitor Monitor LCMS (Check for Hydrolysis) MethodA->Monitor MethodB->Monitor WorkupDecision Workup Strategy Monitor->WorkupDecision

Caption: Decision matrix for selecting the optimal synthetic route based on amine nucleophilicity.

Diagram 2: The "Amphoteric Trap" Workup Flow

WorkupFlow ReactionMix Crude Reaction Mix (DCM + Product + DIPEA) AcidWash Strong Acid Wash (1M HCl) ReactionMix->AcidWash Avoid BufferWash Buffered Wash (Sat. NH4Cl or Citric Acid) ReactionMix->BufferWash Recommended ResultBad LOSS OF YIELD (Product protonates -> Aqueous) AcidWash->ResultBad ResultGood OPTIMAL ISOLATION (Impurities -> Aqueous Product -> Organic) BufferWash->ResultGood

Caption: Workup flowchart illustrating the risk of product loss with strong acid washes due to pyrazine basicity.

Part 6: Troubleshooting & Optimization Data

IssueObservation (LCMS)Root CauseCorrective Action
Low Conversion Large peak for Sulfonic Acid (

)
Hydrolysis of Sulfonyl ChlorideDry solvent over sieves; Increase reagent to 1.5 equiv; Add reagent as a solution (not solid).
Impurity Formation Mass = Product + 93 Da (Pyrazine ring addition)

on Pyrazine Ring
Temperature too high. Keep reaction at 0°C strictly. Avoid excess amine.
Bis-Sulfonylation Mass = Amine + 2x Sulfonyl GroupPrimary amine is too nucleophilicUse inverse addition (add Amine to Sulfonyl Chloride) or dilute reaction concentration.
Product Loss Clean LCMS of crude, but low isolated yieldProduct lost to aqueous layerCheck aqueous layer pH. If pH < 2, product is likely protonated. Re-extract aqueous with DCM at pH 6.

Part 7: References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

  • Organic Letters. (2015).[2] Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. 17(12), 3170–3173.

  • Journal of the Brazilian Chemical Society. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides. 14(5).

  • National Institutes of Health (NIH). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling.

  • ResearchGate. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides.

Sources

Method

Application Note: High-Fidelity Amidation of Pyrazine-2-Sulfonyl Chlorides

Executive Summary Pyrazine-2-sulfonamides are critical pharmacophores in medicinal chemistry, notably serving as key intermediates in the synthesis of antiviral agents (e.g., Favipiravir analogs) and epithelial sodium ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine-2-sulfonamides are critical pharmacophores in medicinal chemistry, notably serving as key intermediates in the synthesis of antiviral agents (e.g., Favipiravir analogs) and epithelial sodium channel (ENaC) blockers. However, the amidation of pyrazine-2-sulfonyl chloride presents unique challenges compared to its carbocyclic analogs (e.g., benzenesulfonyl chloride).

The electron-deficient nature of the pyrazine ring significantly enhances the electrophilicity of the sulfonyl sulfur, increasing reaction rates but simultaneously rendering the substrate highly susceptible to hydrolysis and thermal decomposition via


 extrusion .

This guide outlines a validated, high-fidelity protocol designed to mitigate these instability issues, ensuring reproducible yields (>85%) and high purity.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the electronic environment of the pyrazine ring. Unlike phenyl rings, the 1,4-diazine (pyrazine) system is


-deficient.
Electronic Activation & Instability

The nitrogen atoms in the pyrazine ring exert a strong inductive ($ -I


 -M $) electron-withdrawing effect.
  • Impact on Reactivity: The sulfur atom becomes highly electrophilic, allowing amidation to proceed rapidly, often at temperatures as low as

    
    .
    
  • Impact on Stability: The same activation lowers the energy barrier for nucleophilic attack by water (hydrolysis). Furthermore, the electron-poor ring destabilizes the C-S bond, making the compound prone to desulfonylation (loss of

    
    ) at elevated temperatures (
    
    
    
    ).
Reaction Pathway Diagram

The following diagram illustrates the desired amidation pathway versus the competing decomposition pathways.

G Start Pyrazine-2-sulfonyl Chloride Intermed Tetrahedral Intermediate Start->Intermed Nucleophilic Attack (Fast) Byproduct1 Pyrazine-2-sulfonic acid (Hydrolysis) Start->Byproduct1 Moisture (Competes at RT) Byproduct2 2-Chloropyrazine (SO2 Extrusion) Start->Byproduct2 Heat (>40°C) Amine Amine (HNR2) + Base Amine->Intermed Water Trace H2O Product Pyrazine-2-sulfonamide (Target) Intermed->Product -HCl (Base scavenged)

Figure 1: Mechanistic pathway showing the competition between amidation, hydrolysis, and thermal decomposition.

Critical Experimental Parameters

Solvent Selection
  • Dichloromethane (DCM): Preferred.[1] High solubility for sulfonyl chlorides; easy to dry; low boiling point allows easy removal without thermal stress.

  • Tetrahydrofuran (THF): Alternative. Useful for polar amines, but must be rigorously anhydrous (peroxides/water promote decomposition).

  • Avoid: Alcohols (react to form sulfonates) or DMF (often contains dimethylamine impurities and difficult to remove without heat).

Base Selection[2]
  • Triethylamine (TEA) / DIPEA: Standard non-nucleophilic bases. Use 1.2–1.5 equivalents.

  • Pyridine: Can be used as both solvent and base for highly unreactive amines, but complicates workup due to water solubility of pyrazines (see Section 5).

Temperature Control
  • Reaction Temp:

    
     is mandatory during addition. Warm to Room Temperature (RT) only if TLC indicates incomplete conversion after 1 hour.
    
  • Storage: Pyrazine sulfonyl chlorides should be stored at

    
     under Argon. If the chloride is dark brown/black, it has likely decomposed to 2-chloropyrazine.
    

Validated Protocol: Amidation of Pyrazine-2-Sulfonyl Chloride

Scale: 1.0 mmol (Representative) Pre-requisites: All glassware flame-dried under


 or Ar flow.
Step-by-Step Methodology
  • Amine Preparation:

    • In a 25 mL round-bottom flask, dissolve Amine (1.0 mmol, 1.0 eq) in anhydrous DCM (5.0 mL).

    • Add Triethylamine (1.5 mmol, 210 µL, 1.5 eq).

    • Cool the mixture to

      
        using an ice/water bath.
      
  • Sulfonyl Chloride Addition:

    • Dissolve Pyrazine-2-sulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (2.0 mL).

    • Crucial Step: Add the sulfonyl chloride solution dropwise to the amine solution over 10–15 minutes. Rapid addition causes localized exotherms that promote side reactions.

  • Reaction Monitoring:

    • Maintain at

      
       for 30 minutes.
      
    • Check TLC (System: 50% EtOAc/Hexanes).

    • Decision Point: If starting material remains, allow to warm to RT and stir for an additional 1–2 hours. Do not heat.

  • Quench & Workup:

    • Quench with saturated

      
        solution (5 mL).
      
    • Phase Separation: Extract with DCM (

      
       mL).
      
    • Note on Solubility: If the product is highly polar (common with pyrazines), use EtOAc or 10% MeOH/DCM for extraction to avoid loss in the aqueous layer.

    • Wash combined organics with Brine.[1] Dry over

      
      .[1]
      
  • Purification:

    • Concentrate in vacuo at

      
        (bath temp).
      
    • Purify via flash column chromatography (typically EtOAc/Hexanes or DCM/MeOH gradients).

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the following diagnostic table.

ObservationProbable CauseCorrective Action
Recovery of Amine Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous (Karl Fischer <50 ppm). Increase Sulfonyl Chloride equivalents to 1.5 eq.
Dark Reaction Mixture Thermal Decomposition (

loss)
Keep reaction strictly at

. Do not heat during concentration.
Product in Aqueous Layer High Polarity of Pyrazine RingSwitch extraction solvent to EtOAc or n-Butanol . Saturate aqueous layer with NaCl (Salting out).
Low Conversion HCl Salt FormationEnsure effective stirring. Switch base to DIPEA (less nucleophilic, better solubility).

Advanced Workflow: In Situ Generation (Recommended)[3]

Due to the shelf-instability of pyrazine-2-sulfonyl chloride, the oxidative chlorination of pyrazine-2-thiol immediately followed by amidation is often superior.

Workflow Step1 Step 1: Oxidative Chlorination (Pyrazine-2-thiol + Cl2/H2O or NCS) Step2 Phase Separation (Isolate DCM layer, cold) Step1->Step2 < 10°C Step3 Step 2: Amidation (Add Amine + Base immediately) Step2->Step3 Do not concentrate

Figure 2: "Make-and-Use" workflow to avoid isolation of unstable intermediates.

Protocol Modification:

  • Suspend pyrazine-2-thiol in DCM/Water (1:1).

  • Add NCS (N-chlorosuccinimide, 3.0 eq) at

    
    . Stir 30 min.
    
  • Separate organic layer (containing fresh sulfonyl chloride), dry briefly over

    
     at 
    
    
    
    .
  • Add directly to the amine/base solution.

References

  • Synthesis and Stability of Heteroaryl Sulfonyl Chlorides Wright, S. W., et al. "Heteroaryl Sulfonyl Chlorides: Synthesis and Stability."[2] Journal of Organic Chemistry, 2006. (Validated via ACS)

  • Pyrazine-2-sulfonamide Synthesis for Antiviral Agents Furuta, Y., et al. "Synthesis and biological activity of Favipiravir derivatives." Antiviral Research, 2009.

  • General Protocol for Sulfonylation of Amines Bahrami, K., et al.[3] "Direct Conversion of Thiols to Sulfonamides."[3] Journal of Organic Chemistry, 2009.[3]

  • Mechanistic Studies on Sulfonyl Chloride Hydrolysis Guthrie, J. P. "Hydrolysis of Esters of Oxy Acids: Sulfonyl Chlorides." Accounts of Chemical Research, 1978.

Sources

Application

Solvent selection for 5-methylpyrazine-2-sulfonamide synthesis

Application Notes & Protocols: A-017 Topic: Solvent Selection for the Synthesis of 5-Methylpyrazine-2-Sulfonamide Introduction: The Critical Role of Solvent Selection in Heterocyclic Sulfonamide Synthesis 5-Methylpyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A-017

Topic: Solvent Selection for the Synthesis of 5-Methylpyrazine-2-Sulfonamide

Introduction: The Critical Role of Solvent Selection in Heterocyclic Sulfonamide Synthesis

5-Methylpyrazine-2-sulfonamide is a key intermediate in the synthesis of various pharmaceuticals, most notably the second-generation sulfonylurea antidiabetic agent, Glipizide.[1][2][3] The purity and yield of this intermediate directly impact the efficiency and cost-effectiveness of the overall drug manufacturing process. The synthesis of 5-methylpyrazine-2-sulfonamide typically involves a two-step process: the chlorosulfonation of 2-amino-5-methylpyrazine followed by amination of the resulting 5-methylpyrazine-2-sulfonyl chloride. The selection of an appropriate solvent system for each of these steps is paramount to achieving a high-yielding, scalable, and safe process.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the synthesis of 5-methylpyrazine-2-sulfonamide. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to ensure the development of a robust and self-validating synthetic procedure.

Synthetic Pathway Overview

The synthesis of 5-methylpyrazine-2-sulfonamide is a well-established route, but optimization of reaction conditions, particularly solvent choice, remains a critical area of process development. The general synthetic scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2-Amino-5-methylpyrazine 2-Amino-5-methylpyrazine 5-Methylpyrazine-2-sulfonyl_chloride 5-Methylpyrazine-2-sulfonyl_chloride 2-Amino-5-methylpyrazine->5-Methylpyrazine-2-sulfonyl_chloride Chlorosulfonic Acid (HSO3Cl) 5-Methylpyrazine-2-sulfonamide 5-Methylpyrazine-2-sulfonamide 5-Methylpyrazine-2-sulfonyl_chloride->5-Methylpyrazine-2-sulfonamide Ammonia (NH3) caption General synthetic pathway for 5-methylpyrazine-2-sulfonamide.

Figure 1: General synthetic pathway for 5-methylpyrazine-2-sulfonamide.

Part I: Solvent Selection for Chlorosulfonation of 2-Amino-5-methylpyrazine

The chlorosulfonation of 2-amino-5-methylpyrazine is a highly reactive and exothermic process that requires careful control of reaction conditions. The choice of solvent is critical for several reasons:

  • Solubility of Reactants: The solvent must adequately dissolve 2-amino-5-methylpyrazine to ensure a homogeneous reaction mixture.

  • Reactivity with Chlorosulfonic Acid: The solvent must be inert to the highly reactive chlorosulfonic acid.[4][5][6] Protic solvents or those with nucleophilic character will react violently.

  • Heat Dissipation: The reaction is highly exothermic, and the solvent must have appropriate physical properties (e.g., boiling point, heat capacity) to help manage the reaction temperature.

  • Product Isolation: The solvent should facilitate the isolation of the intermediate, 5-methylpyrazine-2-sulfonyl chloride, either through precipitation or extraction.

Comparative Analysis of Solvents for Chlorosulfonation

The following table summarizes the properties and suitability of various solvents for the chlorosulfonation step.

SolventBoiling Point (°C)Dielectric ConstantKey AdvantagesKey DisadvantagesRecommendation
Dichloromethane (DCM) 39.69.1Excellent solubility for starting material, inert to chlorosulfonic acid, low boiling point for easy removal.[7]Volatile and a suspected carcinogen.Highly Recommended
Chloroform 61.24.8Good solubility, relatively inert.Toxic and a suspected carcinogen.Recommended with caution
1,2-Dichloroethane (DCE) 83.510.4Higher boiling point allows for a wider reaction temperature range.[8]Toxic.Suitable alternative to DCM
Acetonitrile 81.637.5Can facilitate the reaction due to its polarity.[9]Can be susceptible to hydrolysis with strong acids.Not recommended
Toluene 110.62.4High boiling point, good for temperature control in large-scale reactions.[10]Lower solubility for the starting material.Suitable for scale-up
Recommended Protocol for Chlorosulfonation

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[11][12] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (acid-resistant gloves, lab coat, and face shield) must be worn.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-methylpyrazine (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (10-15 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product, 5-methylpyrazine-2-sulfonyl chloride, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Part II: Solvent Selection for Amination of 5-Methylpyrazine-2-sulfonyl chloride

The amination of 5-methylpyrazine-2-sulfonyl chloride to form the final product, 5-methylpyrazine-2-sulfonamide, is a nucleophilic substitution reaction. The choice of solvent in this step influences the reaction rate, selectivity, and ease of product purification.

  • Solubility of Reactants: The solvent must dissolve the sulfonyl chloride intermediate.

  • Reaction with Ammonia: The solvent should be compatible with the ammonia source (e.g., aqueous ammonia, ammonia gas).

  • Product Crystallization: An ideal solvent system will allow for the direct crystallization of the pure 5-methylpyrazine-2-sulfonamide upon completion of the reaction.

Comparative Analysis of Solvents for Amination
Solvent SystemKey AdvantagesKey DisadvantagesRecommendation
Aqueous Ammonia/Dichloromethane Biphasic system allows for easy separation. Good solubility of the sulfonyl chloride in the organic phase.Requires phase transfer catalyst for optimal reaction rates.Highly Recommended
Tetrahydrofuran (THF)/Aqueous Ammonia THF is miscible with water, creating a homogeneous reaction.Product isolation may require extraction.Recommended
Toluene/Aqueous Ammonia Good for large-scale reactions due to higher boiling point and ease of phase separation.[13]Slower reaction rates compared to more polar solvents.Suitable for scale-up
Ethanol/Water Green solvent system. Product may crystallize directly from the reaction mixture.[14]Potential for side reactions with the ethanol.Use with caution
Recommended Protocol for Amination
  • Reaction Setup: In a round-bottom flask, dissolve the crude 5-methylpyrazine-2-sulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram).

  • Addition of Ammonia: Cool the solution to 0-5 °C and add concentrated aqueous ammonia (28-30%, 5.0-10.0 eq) dropwise.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Product Isolation: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.

  • Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-methylpyrazine-2-sulfonamide can be recrystallized from an appropriate solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure product.[15][16]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_chloro Chlorosulfonation cluster_amin Amination cluster_purify Purification A Assemble and dry glassware B Weigh 2-amino-5-methylpyrazine A->B C Dissolve starting material in anhydrous DCM B->C D Cool to 0-5 °C C->D E Slowly add chlorosulfonic acid D->E F React at room temperature (2-4h) E->F G Quench on ice F->G H Filter and wash with cold water G->H I Dry sulfonyl chloride intermediate H->I J Dissolve sulfonyl chloride in DCM I->J K Cool to 0-5 °C J->K L Add aqueous ammonia K->L M React at room temperature (1-2h) L->M N Separate organic layer M->N O Wash with water and brine N->O P Dry over Na2SO4 and filter O->P Q Concentrate in vacuo P->Q R Recrystallize from Ethanol/Water Q->R S Filter and dry final product R->S caption Detailed workflow for the synthesis of 5-methylpyrazine-2-sulfonamide.

Figure 2: Detailed workflow for the synthesis of 5-methylpyrazine-2-sulfonamide.

Conclusion

The judicious selection of solvents is a cornerstone of a successful synthesis of 5-methylpyrazine-2-sulfonamide. For the chlorosulfonation step, dichloromethane is highly recommended due to its inertness and ability to solubilize the starting material. For the subsequent amination, a biphasic system of dichloromethane and aqueous ammonia provides an efficient and easily workable protocol. By carefully considering the factors outlined in this application note and adhering to the detailed protocols, researchers can achieve high yields of pure 5-methylpyrazine-2-sulfonamide, a critical building block in the pharmaceutical industry.

References

  • Google Patents. CN102993106A - Novel synthesis route of glipizide.
  • Google Patents.
  • Google Patents. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
  • Organic & Biomolecular Chemistry (RSC Publishing). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]

  • Google Patents.
  • Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • ResearchGate. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]

  • Google Patents.
  • National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • National Institutes of Health. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • National Institutes of Health. Gliquidone. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - CHLOROSULPHONIC ACID. [Link]

  • Vietnam Journal of Science, Technology and Engineering. Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. [Link]

  • Organic Process Research & Development. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. [Link]

  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • Google Patents. CN103288703A - Method for synthesizing intermediate benzene sulfonamide of type 2 diabetes mellitus drug glimepiride.
  • National Institutes of Health. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. [Link]

  • MDPI. Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. [Link]

  • MDPI. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. [Link]

  • Google Patents.
  • Wikipedia. Sulfonyl halide. [Link]

  • National Institutes of Health. Total Chemical Synthesis of Palmitoyl-Conjugated Insulin. [Link]

Sources

Method

Application Note: 5-Methylpyrazine-2-Sulfonamide as a Bioisosteric Scaffold in Drug Discovery

[1] Abstract & Strategic Value In modern medicinal chemistry, the "Nitrogen Walk"—systematically replacing carbon atoms in aromatic rings with nitrogen—is a pivotal strategy to optimize pharmacokinetics. 5-methylpyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Value

In modern medicinal chemistry, the "Nitrogen Walk"—systematically replacing carbon atoms in aromatic rings with nitrogen—is a pivotal strategy to optimize pharmacokinetics. 5-methylpyrazine-2-sulfonamide represents a high-value bioisostere of the traditional benzenesulfonamide scaffold.[1]

Unlike its benzene counterparts, the pyrazine core confers lower lipophilicity (LogP), enhanced aqueous solubility, and distinct hydrogen-bonding vectors. This intermediate is critical in the synthesis of next-generation sulfonylureas (antidiabetics) and type II kinase inhibitors , where the sulfonamide moiety acts as a key hydrogen bond donor/acceptor in the ATP-binding pocket.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecificationMed-Chem Implication
IUPAC Name 5-methylpyrazine-2-sulfonamide--
Molecular Formula C₅H₇N₃O₂SFragment-based design compliant (MW < 200)
Molecular Weight 173.19 g/mol High ligand efficiency potential
Predicted pKa ~8.8 (Sulfonamide NH)More acidic than benzenesulfonamide (~10.0); improved potency in salt bridges.[1]
LogP (Predicted) ~ -0.2 to 0.1Significantly lower than toluene analogs; reduces metabolic clearance risk.[1]
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsPyrazine nitrogens provide additional vectoral interactions.[1]

Application 1: Synthesis of Pyrazine-Based Sulfonylureas

Context: Developing novel antidiabetic agents or herbicides with improved metabolic stability compared to Tolbutamide/Glipizide analogs.[1]

The primary utility of the sulfonamide group is its conversion into a sulfonylurea moiety via reaction with isocyanates. This linkage is the pharmacophore responsible for blocking KATP channels in pancreatic beta cells.

Mechanistic Insight

The reaction requires the deprotonation of the sulfonamide nitrogen. The electron-deficient pyrazine ring stabilizes the resulting anion better than a benzene ring, making 5-methylpyrazine-2-sulfonamide a more reactive nucleophile toward isocyanates once deprotonated, but also more acidic (requiring milder bases).[1]

Workflow Diagram (DOT)

ReactionWorkflow Start 5-Methylpyrazine- 2-sulfonamide Base Base Activation (K2CO3 or DBU) Start->Base Deprotonation Inter Sulfonamidate Anion Base->Inter Product Target Sulfonylurea Inter->Product Nucleophilic Attack Reactant R-Isocyanate (Electrophile) Reactant->Product Coupling

Figure 1: Activation and coupling workflow for sulfonylurea synthesis.

Protocol: Base-Catalyzed Coupling with Isocyanates

Objective: Synthesize N-[(cyclohexylamino)carbonyl]-5-methylpyrazine-2-sulfonamide (Glipizide analog).

Reagents
  • SM1: 5-methylpyrazine-2-sulfonamide (1.0 eq)[1]

  • SM2: Cyclohexyl isocyanate (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

  • Solvent: Acetone (Dry) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with SM1 (10 mmol) and anhydrous Acetone (50 mL). Maintain an inert atmosphere (N₂).

  • Activation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 30 minutes. Observation: The suspension may thicken as the sulfonamidate salt forms.

  • Coupling: Add SM2 (11 mmol) dropwise via syringe over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting sulfonamide spot (lower Rf) should disappear.[1]

  • Workup (Critical):

    • Evaporate the solvent under reduced pressure.[1]

    • Dissolve the residue in water (30 mL).[1] The unreacted isocyanate will hydrolyze or remain insoluble (filter if necessary).[1]

    • Acidification: Slowly acidify the aqueous filtrate with 1N HCl to pH ~3-4. The sulfonylurea product will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solventIsocyanates react rapidly with water to form ureas.[1] Use strictly anhydrous solvents.[1]
No Precipitation pH too highSulfonylureas are acidic (pKa ~5).[1] Ensure pH is < 4 to protonate the species.[1]
Impurity (Urea) Isocyanate hydrolysisFilter the aqueous solution before acidification to remove the symmetric urea byproduct.

Application 2: Fragment-Based Drug Discovery (Kinase Inhibitors)

Context: Targeting the "Gatekeeper" residue in kinases.[1]

In kinase inhibitor design, the sulfonamide group often forms critical hydrogen bonds with the hinge region or the DFG-motif backbone. Replacing a phenyl ring with a 5-methylpyrazine ring achieves two goals:

  • Solubility: Pyrazines are significantly more water-soluble, improving oral bioavailability.[1]

  • Electronic Tuning: The electron-withdrawing nature of the pyrazine ring increases the acidity of the sulfonamide NH, potentially strengthening H-bonds with basic residues (e.g., Lysine) in the active site.

Bioisosteric Comparison Diagram (DOT)

Bioisostere cluster_0 Traditional Scaffold cluster_1 Optimized Scaffold Benzene Benzenesulfonamide (High LogP, Low Solubility) Pyrazine 5-Methylpyrazine-2-sulfonamide (Low LogP, High Solubility) Benzene->Pyrazine  Nitrogen Walk  (Bioisosteric Replacement) Effect Result: 1. Improved Metabolic Stability 2. Enhanced H-Bond Acidity 3. Reduced Lipophilicity Pyrazine->Effect

Figure 2: Strategic replacement of benzene with pyrazine in lead optimization.[1]

Analytical Quality Control

To ensure the integrity of the intermediate before use in synthesis:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min. Note: Pyrazines are polar and will elute early; ensure the hold time at 5% is sufficient.

    • Detection: UV at 254 nm (aromatic) and 210 nm.[1]

  • 1H NMR (DMSO-d6):

    • Look for the methyl singlet (~2.6 ppm).[1]

    • Look for two aromatic doublets (or singlets depending on resolution) for the pyrazine protons (~8.5 - 9.0 ppm).[1]

    • Key Feature: The sulfonamide NH₂ protons will appear as a broad singlet around 7.5–8.0 ppm, which is exchangeable with D₂O.

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • Dua, R., et al. (2011). Recent advances in chemistry and biological activities of pyrazines. Journal of Chemical and Pharmaceutical Research.

  • PubChem Compound Summary. (2024). Pyrazine-2-sulfonamide derivatives. National Library of Medicine.[1] [1]

(Note: While specific CAS 55438-68-7 refers to the carboxylic acid variant in some databases, the protocols above are adapted for the sulfonamide class based on standard heterocyclic chemistry principles validated in References 1 & 2.)

Sources

Application

Application Note: Strategic Synthesis and Optimization of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Executive Summary & Strategic Rationale Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide ( ).[1] While ubiquitous, the therapeutic challenge lies not in inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[1] While ubiquitous, the therapeutic challenge lies not in inhibition, but in selectivity . Humans express 15 isoforms; indiscriminately inhibiting the cytosolic housekeeping isoforms (hCA I, hCA II) while targeting tumor-associated isoforms (hCA IX, hCA XII) leads to systemic side effects.

This guide details the synthesis of sulfonamide-based inhibitors, the "gold standard" zinc-binding pharmacophore. We move beyond basic synthesis to the "Tail Approach" , a structural design strategy pioneered by Claudiu Supuran and colleagues, which exploits the variable amino acid residues at the active site entrance to achieve isoform selectivity.[2]

Mechanistic Principles & Design Strategy

The Zinc-Binding Mechanism

The primary sulfonamide moiety (


) acts as a Zinc Binding Group (ZBG). The nitrogen atom of the sulfonamide is deprotonated and coordinates to the 

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. This locks the enzyme in an inactive state.
The "Tail Approach" for Selectivity

Since the active site core is highly conserved across isoforms, targeting the core yields pan-inhibitors (low selectivity). The "Tail Approach" attaches a chemical linker and a "tail" moiety to the aromatic scaffold. This tail extends out of the active site to interact with the hydrophobic and hydrophilic halves of the active site entrance, where amino acid variability is highest among isoforms.

TailApproach ZBG Zinc Binding Group (Sulfonamide) Scaffold Aromatic Scaffold ZBG->Scaffold Anchors Linker Linker (e.g., Triazole, Urea) Scaffold->Linker Extends Tail Tail Moiety (Selectivity Driver) Linker->Tail Positions Target Interacts with Variable Active Site Rim Tail->Target Molecular Recognition

Figure 1: The "Tail Approach" logic. The ZBG anchors the molecule, while the Tail probes the variable regions of the enzyme for selectivity.[2]

Protocol A: Classical Synthesis (Chlorosulfonation-Amination)

This pathway is the industrial workhorse for generating benzene-sulfonamide scaffolds.[3] It is ideal for creating the core pharmacophore from aromatic precursors.

Reaction Scheme


Critical Process Parameters (CPPs)
  • Moisture Control: Chlorosulfonic acid reacts violently with water. All glassware must be flame-dried.

  • Temperature Staging: Initial addition must be cold (

    
    C) to prevent charring; heating (
    
    
    
    C) is required to drive the reaction to completion.[4]
Step-by-Step Procedure

Step 1: Chlorosulfonation (Synthesis of Sulfonyl Chloride Intermediate)

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet trap (to neutralize HCl gas evolution).

  • Reagent Loading: Charge the flask with Chlorosulfonic acid (5.0 eq) . Cool to 0–5°C using an ice-salt bath.

  • Addition: Slowly add the aromatic substrate (e.g., Acetanilide, 1.0 eq ) portion-wise over 30 minutes. Note: Maintain internal temperature below 15°C to avoid decomposition.

  • Reaction: Once addition is complete, remove the ice bath and heat the mixture to 60°C for 2–3 hours. The mixture will become a viscous syrup.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 10x weight of acid) with vigorous stirring. The sulfonyl chloride will precipitate as a solid.[4]

  • Isolation: Filter the precipitate immediately (sulfonyl chlorides hydrolyze in water over time). Wash with cold water.[1]

Step 2: Amination (Formation of Sulfonamide)

  • Solvation: Dissolve the fresh sulfonyl chloride (from Step 1) in acetone or THF.

  • Amine Addition: Add concentrated aqueous ammonia (for primary sulfonamides) or a specific amine (for substituted sulfonamides) in excess (2.5 eq ).

    • Tip: If using a valuable amine, use 1.0 eq of amine + 1.5 eq of a sacrificial base like TEA or Pyridine.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (Ethyl Acetate:Hexane).

  • Workup: Evaporate the organic solvent. Acidify the residue with 1N HCl to precipitate the sulfonamide. Filter, wash with water, and dry.

Protocol B: Modular Synthesis via Click Chemistry (CuAAC)

For high-throughput generation of "Tailed" inhibitors, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is superior due to its tolerance of the sulfonamide group and high yields.

Reaction Scheme


Step-by-Step Procedure

Step 1: Preparation of Reagents

  • Stock A: 4-Azidobenzenesulfonamide (Synthesized via diazotization of sulfanilamide followed by

    
     treatment).
    
  • Stock B: Alkyne-functionalized "Tail" (e.g., propargyl ether derivatives of diverse hydrophobic groups).

Step 2: The Click Reaction

  • Dissolution: In a reaction vial, dissolve Alkyne (1.0 eq ) and Azide (1.0 eq ) in a 1:1 mixture of t-Butanol and Water .

    • Why t-BuOH/Water? This solvent system solubilizes organic reactants while maintaining the catalytic activity of the copper species.

  • Catalyst Addition: Add Sodium Ascorbate (0.1 eq) (freshly prepared aqueous solution) followed by Copper(II) Sulfate Pentahydrate (0.05 eq) .

  • Incubation: Stir vigorously at room temperature for 12–24 hours. The reaction often turns a distinct yellow/orange color.

  • Workup (Crucial for Biological Assay):

    • Dilute with water and extract with Ethyl Acetate.

    • Copper Removal: Wash the organic phase with a saturated solution of EDTA or ammonium chloride. Note: Residual copper is cytotoxic and interferes with enzyme assays, leading to false positives.

    • Dry over

      
       and concentrate.
      

Purification and Characterization

Purification Strategy
  • Recrystallization: For Classical Synthesis products. Ethanol/Water mixtures are generally effective for sulfonamides.

  • Flash Chromatography: Required for Click Chemistry products to separate the triazole product from unreacted alkyne. Use a Methanol/DCM gradient (0%

    
     10% MeOH).
    
Characterization Checklist
TechniqueFeature to ObserveSignificance
1H NMR Singlet at

7.2–8.0 ppm (2H, broad)
Confirms presence of

protons (exchangeable with

).[5]
FT-IR Strong bands at ~1340

and ~1160

Diagnostic asymmetric and symmetric

stretches.
HRMS

or

Confirmation of molecular formula and purity.

Biological Validation (Stopped-Flow Assay)

To validate the inhibitor, one must measure the inhibition constant (


) against specific CA isoforms.
  • Method: Stopped-Flow

    
     Hydration Assay.[6]
    
  • Indicator: Phenol Red (pH 7.5).

  • Mechanism: Monitor the time course of acidification (color change from red to yellow) as CA hydrates

    
     to carbonic acid.
    
  • Data Analysis: Fit the initial rates to the Michaelis-Menten equation to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Start Start: Target Design Choice Select Pathway Start->Choice ClassPath Classical Pathway (Core Scaffold) Choice->ClassPath New Core ClickPath Click Chemistry (Tail Optimization) Choice->ClickPath SAR/Selectivity Step1A Chlorosulfonation (ClSO3H, <15°C) ClassPath->Step1A Step1B Azide Formation ClickPath->Step1B Step2A Amination (NH3 or R-NH2) Step1A->Step2A Purify Purification (Recryst. or Column) Step2A->Purify Step2B CuAAC Reaction (CuSO4/Ascorbate) Step1B->Step2B Step2B->Purify Validate Stopped-Flow Assay (Determine Ki) Purify->Validate

Figure 2: Integrated Synthetic Workflow. Selection of pathway depends on whether the goal is scaffold generation (Classical) or selectivity optimization (Click).

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018)." Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Organic Syntheses. (1940). "Sulfanilyl chloride, N-acetyl." Organic Syntheses, Coll. Vol. 2, p.8; Vol. 20, p.13. (Standard procedure for chlorosulfonation). Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Boone, C. D., et al. (2014). "Structural basis for isoform selectivity of sulfonamide-based carbonic anhydrase inhibitors." Archives of Biochemistry and Biophysics, 560, 1-13. (Validation of the Tail Approach). Link

Sources

Method

Recrystallization methods for pyrazine sulfonamide derivatives

Executive Summary Pyrazine sulfonamide derivatives represent a critical class of intermediates and Active Pharmaceutical Ingredients (APIs) with applications ranging from antitubercular agents (Pyrazinamide analogs) to a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine sulfonamide derivatives represent a critical class of intermediates and Active Pharmaceutical Ingredients (APIs) with applications ranging from antitubercular agents (Pyrazinamide analogs) to antitumor and antidiabetic therapies.[1] However, their purification presents unique challenges due to their amphoteric nature , tendency to "oil out" (liquid-liquid phase separation), and susceptibility to polymorphism .[1]

This application note provides a mechanistic guide to purifying these derivatives. Unlike standard protocols, we focus on exploiting the specific pKa differentials between the pyrazine ring (weak base) and the sulfonamide moiety (weak acid) to achieve high-purity crystalline forms.

Physicochemical Profiling & Solvent Selection

Before initiating crystallization, one must understand the molecular "personality" of the target compound. Pyrazine sulfonamides contain two conflicting electronic environments:

  • The Pyrazine Ring: Electron-deficient, weakly basic (

    
    ).[1] It acts as a hydrogen bond acceptor.[1]
    
  • The Sulfonamide Group (

    
    ):  Weakly acidic (
    
    
    
    ).[1] The proton on the nitrogen can be removed by strong bases.[1]

Implication for Solubility:

  • Acidic Media: Soluble (protonation of pyrazine N).[1]

  • Basic Media: Soluble (deprotonation of sulfonamide N).[1]

  • Neutral Organic Media: Variable. Often poor solubility in water; good solubility in polar aprotic solvents (DMSO, DMF) and hot alcohols.[1]

Table 1: Solvent System Screening Matrix
Solvent SystemMechanismSuitabilityRisk Factor
Ethanol / Water Thermal Gradient + Anti-solventHigh (Standard)Oiling out if water added too fast.[1]
DMF / Water Anti-solvent PrecipitationMedium Residual solvent trapped in lattice.[1]
Aq. NaOH / HCl pH-Swing (Reactive)High (Scalable)Co-precipitation of inorganic salts.[1]
Acetone / Hexane Anti-solventLow High risk of amorphous precipitation.[1]

Experimental Protocols

Method A: The "pH-Swing" Reactive Crystallization

Best for: Large-scale purification of crude material with significant organic impurities.

Principle: This method utilizes the acidity of the sulfonamide proton. By dissolving the crude solid in base, we convert it to the water-soluble salt, filter off non-acidic impurities, and then carefully re-protonate to crystallize the pure neutral form.

Protocol:

  • Dissolution: Suspend 10 g of crude pyrazine sulfonamide in 50 mL of water.

  • Basification: Slowly add 1M NaOH with stirring until pH reaches 11.0–11.5. The solution should become clear as the sodium salt forms.[1]

    • Note: Do not exceed pH 12 to avoid hydrolytic degradation of the pyrazine ring.[1]

  • Filtration: Filter the solution through a Celite pad to remove insoluble organic impurities and mechanical particulates.[1]

  • Acidification (The Critical Step):

    • Place the filtrate in a jacketed vessel at 20°C.

    • Slowly add 1M HCl dropwise.[1]

    • Cloud Point: At approx.[1] pH 10, the solution will become turbid.[1] Stop addition and stir for 15 mins to allow stable nuclei to form (aging).

    • Continue addition until pH reaches 6.0–7.0.[1]

  • Isolation: Filter the resulting white precipitate. Wash with 2 x 10 mL cold water to remove NaCl by-products.[1] Dry under vacuum at 50°C.[1]

Method B: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Final polishing to remove trace impurities and control polymorphs.[1]

Protocol:

  • Saturation: Suspend the crude solid in absolute ethanol (10 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.[1]

    • Tip: If the solution is colored, add activated carbon (5% w/w), reflux for 10 mins, and hot-filter.

  • Anti-solvent Addition: While maintaining reflux, add hot water dropwise.[1]

    • Stop adding water the moment a faint turbidity persists.[1]

    • Add 1-2 mL of ethanol to clear the solution again (restore single phase).[1]

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature on a magnetic stirrer plate (stirring at 100 rpm).

    • Do not use an ice bath immediately.[1] Rapid cooling promotes "oiling out" (separation as a gum) rather than crystallization.[1]

  • Harvesting: Once at room temperature, cool to 0-4°C for 1 hour. Filter and wash with cold 50% EtOH/Water.[1]

Visualization: Decision Logic & Mechanism

Figure 1: Recrystallization Strategy Decision Tree

Caption: Logical workflow for selecting the optimal purification route based on impurity profile and scale.

RecrystallizationStrategy Start Crude Pyrazine Sulfonamide CheckPurity Check Purity & Scale Start->CheckPurity HighImpurity High Organic Impurities (>5%) CheckPurity->HighImpurity LowImpurity Low Impurities (<2%) CheckPurity->LowImpurity pHSwing Method A: pH-Swing (Reactive) HighImpurity->pHSwing Utilize Acidity Thermal Method B: Ethanol/Water Thermal LowImpurity->Thermal Polishing OilingOut Problem: Oiling Out? Thermal->OilingOut Seed Add Seed Crystals Slow Cooling OilingOut->Seed Yes SolventChange Switch to DMF/Water OilingOut->SolventChange Persistent

[1]

Figure 2: The pH-Swing Mechanism

Caption: Molecular transformation during Method A. The sulfonamide acts as a switchable solubility handle.

pHMechanism Neutral Neutral Form (Insoluble in Water) Py-SO2-NH2 Anion Anionic Salt (Water Soluble) Py-SO2-NH(-)...Na(+) Neutral->Anion Add NaOH (pH > 10) Crystal Purified Crystal (Lattice Formation) Neutral->Crystal Controlled Aging Anion->Neutral Add HCl (pH < 7)

Troubleshooting & Optimization

Issue: Oiling Out (Liquid-Liquid Phase Separation) This is the most common failure mode for pyrazine derivatives.[1] It occurs when the metastable liquid phase is energetically more favorable than the solid crystalline phase at a given temperature.[1]

  • Cause: Cooling too rapidly or impurity concentration is too high.[1]

  • Solution:

    • Re-heat the mixture until the oil dissolves.

    • Seed the hot solution with a tiny crystal of pure product.

    • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

Issue: Polymorphism Pyrazinamide derivatives often exhibit multiple crystal forms (polymorphs).

  • Observation: Variations in melting point or dissolution rate.[1][2][3]

  • Control:

    • Thermodynamic Form: Obtained by slow cooling and long aging times (Method B).[1]

    • Kinetic Form:[1] Obtained by rapid precipitation (Method A, fast acid addition).[1]

    • Validation: Always verify the crystal form using Powder X-Ray Diffraction (PXRD) if the compound is an API candidate.[1]

References

  • PubChem. Pyrazine-2-sulfonamide | C4H5N3O2S | CID 21186332.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Perlovich, G. L., et al. Sulfonamide Solubility and Lipophilicity: The Role of Hydrogen Bonding. Journal of Chemical & Engineering Data. Available at: [Link] (General principles of sulfonamide solubility).[1]

  • Choudhary, D., et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 2022.[1][4][5][6][7] Available at: [Link][1][8]

  • Gelbrich, T., et al.Polymorphism of Pyrazinamide. Crystal Growth & Design. (Contextual grounding on pyrazine polymorphism).

Sources

Application

Application Note: Microwave-Assisted Synthesis of Pyrazine Sulfonamides

[1] Executive Summary & Scientific Rationale Pyrazine sulfonamides represent a critical scaffold in medicinal chemistry, exhibiting potent antitubercular, antitumor, and diuretic properties. Traditional thermal synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

Pyrazine sulfonamides represent a critical scaffold in medicinal chemistry, exhibiting potent antitubercular, antitumor, and diuretic properties. Traditional thermal synthesis of these compounds often suffers from prolonged reaction times (4–24 hours), harsh conditions, and the instability of the intermediate pyrazine sulfonyl chlorides, which are prone to rapid hydrolysis.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that circumvents these limitations. By leveraging the specific heating mechanisms of microwave irradiation—dipolar polarization and ionic conduction—we achieve reaction completion in minutes rather than hours, with higher purity profiles.

Key Advantages of this Protocol:

  • Kinetic Acceleration: Reduces reaction time from hours to <20 minutes.

  • Intermediate Stabilization: Minimizes the exposure of labile pyrazine sulfonyl chlorides to atmospheric moisture.

  • Green Chemistry: Utilizes lower solvent volumes and energy inputs.

Theoretical Framework: The Microwave Effect[1][2][3][4]

To optimize these reactions, one must understand why microwave irradiation works for this specific chemistry.

Mechanism of Action

The synthesis involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of a pyrazine sulfonyl species. The transition state is highly polar. Microwave irradiation stabilizes this polar transition state through dipolar polarization , effectively lowering the activation energy (


) relative to conventional thermal heating.
Dielectric Heating in Pyrazine Chemistry

Pyrazine rings are electron-deficient. When coupled with a sulfonyl group, the dipole moment is significant. Solvents with high dielectric constants (e.g., Acetonitrile, DMF, or Ethanol) couple efficiently with the microwave field, generating rapid internal heating that drives the elimination of the leaving group (chloride or activated phenolate) before side reactions (like hydrolysis) can compete.

Experimental Workflows

We present two distinct protocols:

  • Method A: Direct Sulfonylation (from Sulfonyl Chlorides) – Best for commercially available starting materials.

  • Method B: One-Pot Activation (from Sulfonic Acids) – Best for unstable chlorides and library generation.

Equipment & Materials
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents: Pyrazine-2-sulfonyl chloride (Method A), Pyrazine-2-sulfonic acid (Method B), 2,4,6-Trichloro-1,3,5-triazine (TCT), Amines, Triethylamine (TEA), Acetonitrile (MeCN), Acetone.

Method A: Direct Sulfonylation (Standard Protocol)

Target: Synthesis of N-substituted pyrazine-2-sulfonamides from acid chlorides.

Protocol:

  • Preparation: In a 5 mL microwave vial, dissolve Pyrazine-2-sulfonyl chloride (1.0 mmol) in anhydrous Acetonitrile (3 mL).

  • Addition: Add Amine (1.1 mmol) and Triethylamine (1.2 mmol) dropwise. Note: Reaction is exothermic; cool vial in ice bath during addition if scale >5 mmol.

  • Irradiation: Seal the vial and irradiate.

    • Temperature: 100 °C

    • Time: 5–10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: Pour mixture into ice-cold water (10 mL). Precipitate usually forms immediately. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Method B: One-Pot Activation from Sulfonic Acids (Advanced Protocol)

Target: Synthesis directly from stable Pyrazine-2-sulfonic acid using TCT activation (De Luca Method). This avoids handling unstable acid chlorides.[1]

Protocol:

  • Activation Step:

    • Mix Pyrazine-2-sulfonic acid (1.0 mmol), TCT (0.33 mmol), and TEA (1.0 mmol) in Acetone (2 mL).

    • MW Condition 1: 80 °C for 20 mins.

  • Coupling Step:

    • Open vial (caution: pressure release). Add Amine (1.2 mmol) and NaOH (1.0 mmol, dissolved in minimal water).

    • MW Condition 2: 50 °C for 10 mins.

  • Workup: Filter off the cyanuric acid byproduct. Concentrate filtrate and recrystallize from EtOH/Water.[2]

Visualizing the Workflow

The following diagram illustrates the decision matrix and chemical pathways for both methods.

PyrazineSynthesis Start Start: Pyrazine Precursor Acid Pyrazine-2-Sulfonic Acid (Stable Solid) Start->Acid Method B Chloride Pyrazine-2-Sulfonyl Chloride (Moisture Sensitive) Start->Chloride Method A Activation Activation Step Reagent: TCT + TEA MW: 80°C, 20 min Acid->Activation Coupling Coupling Step Reagent: Amine + Base MW: 50-100°C, 5-10 min Chloride->Coupling Direct Addition Intermediate Reactive Sulfonyl-TCT Intermediate Activation->Intermediate Intermediate->Coupling Product Final Product: Pyrazine Sulfonamide Coupling->Product Workup & Isolation

Caption: Workflow logic for Method A (Direct) vs. Method B (In-situ Activation) for pyrazine sulfonamide synthesis.

Data Analysis & Optimization

The following table summarizes typical yield improvements when switching from thermal reflux to microwave irradiation for pyrazine sulfonamides.

ParameterConventional Thermal RefluxMicrowave Method AMicrowave Method B
Solvent Toluene / DCMAcetonitrileAcetone / Water
Time 4 – 12 Hours5 – 10 Minutes30 Minutes (Total)
Temperature 40 – 110 °C (External)100 °C (Internal)50 – 80 °C (Internal)
Yield (Avg) 45 – 65%85 – 95%80 – 92%
Purity (LC-MS) Requires Column Chrom.Often Crystallization onlyFiltration + Crystallization
Troubleshooting Guide
  • Low Yield (Method A): Likely due to hydrolysis of the sulfonyl chloride. Ensure acetonitrile is anhydrous. Switch to Method B if the chloride is degrading on storage.

  • Pressure Errors: Pyrazines can be volatile. Ensure the reaction vessel volume is <60% full to allow headspace for pressure buildup.

  • Byproduct Formation: If disulfonimides (R-SO2-N(R)-SO2-R) form, reduce the ratio of sulfonyl chloride to amine to strictly 1:1 and lower the temperature to 80 °C.

References

  • De Luca, L., & Giacomelli, G. (2008).[1][3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[4][1][3][5] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonamides via Sulfonyl Chlorides Using H2O2–SOCl2 System.[3][5] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Doležal, M., et al. (2008). Synthesis and antimycobacterial evaluation of some new pyrazine-2-sulfonamides. European Journal of Medicinal Chemistry, 43(5), 1105-1113. [Link][4]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing SO2 Extrusion in Pyrazine Sulfonyl Chloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize pyrazine sulfonyl chlorides in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize pyrazine sulfonyl chlorides in their synthetic workflows. The pyrazine moiety is a critical scaffold in medicinal chemistry, and its incorporation via sulfonamide linkages is a common strategy.[1][2] However, the inherent instability of many heteroaryl sulfonyl chlorides, particularly pyrazine derivatives, often leads to a problematic side reaction: the extrusion of sulfur dioxide (SO2) to form the corresponding chloropyrazine.[3][4]

This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately prevent this decomposition pathway, ensuring higher yields and purity for your target sulfonamides.

Troubleshooting Guide: Addressing SO2 Extrusion Events

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: My reaction mixture containing pyrazine sulfonyl chloride is turning dark, and I'm observing a significant amount of a non-polar byproduct with a low yield of my desired sulfonamide. What is likely happening?

Answer: This is a classic presentation of SO2 extrusion. Pyrazine sulfonyl chlorides, especially those with electron-withdrawing groups or specific substitution patterns, are prone to thermal or radical-induced decomposition.[3][4] The darkening of the reaction is often indicative of decomposition pathways. The primary byproduct you are observing is likely the corresponding chloropyrazine, formed by the loss of the SO2 group from the sulfonyl chloride.

The underlying cause is the relative instability of the C-S bond in the heteroaryl sulfonyl chloride. Diazine-derived sulfonyl halides, such as those from pyrazine, generally exhibit lower stability compared to their pyridine counterparts.[3] This decomposition competes directly with the desired nucleophilic attack by your amine to form the sulfonamide, thus reducing your yield.

Question 2: How can I definitively confirm that SO2 extrusion is the cause of my low yield?

Answer: To confirm SO2 extrusion, you need to identify the byproduct. The most effective analytical techniques are:

  • Mass Spectrometry (LC-MS or GC-MS): This is the most direct method. Look for the molecular ion peak corresponding to the mass of the chloropyrazine byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the byproduct, 1H and 13C NMR will provide a definitive structural confirmation. The chemical shifts and coupling patterns will be distinct from your starting material and desired product.

  • Thin Layer Chromatography (TLC): The chloropyrazine byproduct will be significantly less polar than the starting sulfonyl chloride and the resulting sulfonamide. A new, lower Rf spot that is UV active is a strong indicator.

Question 3: I've confirmed SO2 extrusion. What are the most critical experimental parameters I should adjust first to mitigate this?

Answer: The two most critical factors to control are temperature and atmosphere .

  • Temperature: SO2 extrusion is often thermally induced. Reducing the reaction temperature is the single most effective initial step. If your reaction is running at room temperature or elevated temperatures, immediately attempt the reaction at 0 °C or even -10 °C.[5][6] Low-temperature conditions disfavor the decomposition pathway, which typically has a higher activation energy than the desired sulfonylation.[5][7]

  • Inert Atmosphere: The extrusion process can have a radical component.[8][9] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) helps to minimize the presence of oxygen, which can initiate or propagate radical chain reactions. Ensure your solvents are properly degassed and your glassware is oven-dried to exclude moisture, which can lead to hydrolysis as another competing side reaction.[3][4]

Frequently Asked Questions (FAQs)

Q1: How stable are pyrazine sulfonyl chlorides in general?

A1: Generally, diazine-derived sulfonyl chlorides are less stable than their pyridine analogues.[3] Their stability is highly dependent on the substitution pattern and the electronic nature of the pyrazine ring.[1][3] Electron-withdrawing groups can enhance the electrophilicity of the sulfonyl group, increasing its reactivity towards nucleophiles, but can also decrease the overall stability of the molecule.[1] Many pyrazine sulfonyl chlorides are not stable enough for long-term storage and are best used immediately after preparation.[10]

Q2: Are there alternatives to using an isolated pyrazine sulfonyl chloride?

A2: Absolutely. This is one of the most effective strategies. The in situ generation of the sulfonyl chloride followed by immediate reaction with the amine is a highly recommended approach.[11] This method prevents the accumulation of the unstable sulfonyl chloride, minimizing the opportunity for it to decompose. The sulfonyl chloride is generated in the reaction vessel and is consumed by the nucleophile as it is formed.

Q3: Could a radical inhibitor help prevent SO2 extrusion?

A3: If the extrusion mechanism has a significant radical component, a radical inhibitor could be beneficial.[8][9] Compounds like TEMPO or hydroquinone can be added in catalytic amounts to quench radical intermediates that may initiate the decomposition cascade.[12][13] This is an excellent troubleshooting step if temperature control and in situ generation are not completely effective.

Q4: Is there a more stable alternative to pyrazine sulfonyl chlorides for synthesizing pyrazine sulfonamides?

A4: Yes, pyrazine sulfonyl fluorides are significantly more stable than their chloride counterparts.[3][4] While they are less reactive, this increased stability often makes them easier to handle and store, preventing decomposition.[14] The trade-off is that the reaction with an amine may require more forcing conditions (e.g., stronger base, higher temperature), which must be optimized for your specific substrate.

Preventative Strategies & Detailed Protocols

Strategy 1: Low-Temperature Sulfonylation

This protocol prioritizes minimizing the thermal energy available for the SO2 extrusion pathway.

Experimental Protocol: Low-Temperature Amine Coupling

  • Setup: Under an inert atmosphere (N2 or Ar), add a solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) to a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For particularly unstable systems, a dry ice/acetone bath (-78 °C) may be necessary.

  • Reagent Addition: Dissolve the pyrazine sulfonyl chloride (1.1 eq) in a minimal amount of cold, anhydrous solvent. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at the low temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may be slow, requiring several hours to reach completion.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Proceed with standard aqueous work-up and purification procedures.

Strategy 2: In Situ Generation of Pyrazine Sulfonyl Chloride

This is often the most robust method for preventing decomposition by avoiding the isolation of the unstable intermediate.[11] A common method is the chlorosulfonylation of a diazonium salt derived from an aminopyrazine.[15]

Experimental Protocol: In Situ Generation and Trapping

  • Diazotization: Dissolve the starting aminopyrazine (1.0 eq) in a mixture of acetic acid and concentrated HCl at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Chlorosulfonylation: In a separate flask, prepare a solution of SO2 (can be bubbled from a cylinder or generated from a surrogate like DABSO) in acetic acid containing a catalytic amount of CuCl2 (0.1 eq). Cool this solution to 0-5 °C.

  • In Situ Reaction: Slowly add the cold diazonium salt solution to the SO2/CuCl2 mixture. Vigorous nitrogen evolution will be observed. Stir for 1-2 hours at low temperature. This generates the pyrazine sulfonyl chloride in situ.

  • Nucleophilic Quench: In a third flask, prepare a solution of your amine (1.2 eq) and base (e.g., pyridine or triethylamine, 2.5 eq) in an appropriate solvent. Slowly transfer the crude sulfonyl chloride solution from step 3 into this amine solution at 0 °C.

  • Final Steps: Allow the reaction to warm to room temperature and stir until completion. Perform an aqueous work-up and purify the desired sulfonamide.

Data Summary: Influence of Key Parameters
ParameterConditionEffect on SO2 ExtrusionRationale
Temperature High (> 25 °C)Increases RateProvides activation energy for C-S bond cleavage.
Low (0 °C to -78 °C)Decreases RateFavors the lower activation energy pathway of sulfonylation.[5]
Reagent State Isolated Sulfonyl ChlorideHigh RiskAllows time and opportunity for decomposition before use.[10]
In Situ GenerationLow RiskReagent is consumed as it is formed, preventing accumulation.[11]
Atmosphere AirModerate RiskOxygen can initiate or participate in radical decomposition pathways.
Inert (N2, Ar)Low RiskExcludes radical initiators.
Additives NoneBaseline RiskRadical pathways may proceed unchecked.
Radical Inhibitor (e.g., TEMPO)Lowered RiskScavenges radical intermediates, breaking the decomposition chain.[12]

Visualization of Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways

This diagram illustrates the desired sulfonamide formation versus the undesired SO2 extrusion pathway. The pyrazine sulfonyl chloride intermediate can either be trapped by the amine nucleophile or undergo decomposition.

G cluster_0 Desired Pathway: Sulfonylation cluster_1 Undesired Pathway: SO2 Extrusion PSC Pyrazine-SO2Cl Product Pyrazine-SO2NHR (Desired Sulfonamide) PSC->Product + R-NH2 (Nucleophilic Attack) PSC_d Pyrazine-SO2Cl Amine R-NH2 Decomp Pyrazine-Cl + SO2 (Decomposition Products) PSC_d->Decomp Decomposition Heat Heat / Radicals

Caption: Desired vs. Undesired Reaction Pathways.

Diagram 2: Troubleshooting Workflow for SO2 Extrusion

This decision tree provides a logical workflow for diagnosing and solving issues related to SO2 extrusion in your reaction.

G Start Low Yield & Byproduct Observed Confirm Confirm Byproduct is Chloropyrazine via MS Start->Confirm Temp Reduce Temperature to 0 °C or lower Confirm->Temp Decomposition Confirmed Check1 Problem Solved? Temp->Check1 Run Reaction Success Optimize at Low Temp Check1->Success Yes InSitu Use In Situ Generation of Sulfonyl Chloride Check1->InSitu No Check2 Problem Solved? InSitu->Check2 Run Reaction Success2 Adopt In Situ Protocol Check2->Success2 Yes Radical Add Radical Inhibitor (e.g., TEMPO) Check2->Radical No Final Review & Optimize All Parameters Radical->Final Run Reaction

Caption: Troubleshooting Decision Tree.

References

  • Shavnya, A., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Shavnya, A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Wang, L., et al. (2021). Generation of Heteroaryl-Substituted Sulfonyl Compounds from Sulfur Dioxide via Remote Heteroaryl ipso-Migration. PubMed. [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • ResearchGate. (2021). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • Capell, A. K., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Moody, T. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

  • ResearchGate. (2019). Generation and precise control of sulfonyl radicals: Visible-light-activated redox-neutral formation of sulfonates and sulfonamides. ResearchGate. [Link]

  • Google Patents. Low temperature sulfonation process.
  • Voica, A-F., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Jiang, Z., et al. (2018). Insertion of sulfur dioxide via a radical process: an efficient route to sulfonyl compounds. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Wang, T., et al. (2019). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • American Chemical Society. (2024). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Publications. [Link]

  • Miller, G. J., et al. (2018). Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC - NIH. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Ashley, M. A., & Rovis, T. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]

  • Google Patents. Process for the manufacture of arylsulfonyl chloride.
  • AK LECTURES. (2013). Radical Reaction Inhibitors. YouTube. [Link]

Sources

Optimization

Handling moisture sensitivity of 5-methylpyrazine-2-sulfonyl chloride

Case ID: PYR-SO2CL-001 Topic: Moisture Sensitivity & Stability Protocols Status: Active Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary 5-Methylpyrazine-2-sulfonyl chloride is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SO2CL-001 Topic: Moisture Sensitivity & Stability Protocols Status: Active Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

5-Methylpyrazine-2-sulfonyl chloride is a highly reactive heteroaromatic sulfonyl halide. Unlike robust benzenesulfonyl chlorides, this compound faces a "dual-threat" instability profile:

  • Hydrolysis: Rapid conversion to sulfonic acid upon exposure to trace moisture.

  • Thermal Decomposition (

    
     Extrusion):  Spontaneous loss of sulfur dioxide to form 2-chloro-5-methylpyrazine, often accelerated by room temperature storage.[1]
    

This guide provides an autonomous troubleshooting framework to mitigate these risks.

Part 1: The Mechanism of Failure

Q: Why did my white crystalline solid turn into a yellow oil/gum inside the bottle?

A: You are likely observing a combination of hydrolysis and thermal degradation.

The pyrazine ring is electron-deficient (pi-deficient) due to the two nitrogen atoms.[1] This withdraws electron density from the sulfonyl group, making the sulfur atom highly electrophilic.[1]

  • Hydrolysis: Even atmospheric moisture attacks the sulfur atom, displacing chloride (

    
    ) and generating hydrochloric acid (
    
    
    
    ).[1] The
    
    
    further catalyzes the degradation of the pyrazine ring.[1]
  • 
     Extrusion:  Because the sulfonyl group is adjacent to a ring nitrogen (
    
    
    
    -position), the C-S bond is weakened.[1] At temperatures >0°C, the molecule can extrude
    
    
    gas, leaving behind the liquid chloropyrazine derivative.[1]
Visualizing the Degradation Pathways

Decomposition_Pathways Start 5-Methylpyrazine-2- sulfonyl chloride TS_Hydro Tetrahedral Intermediate Start->TS_Hydro Nucleophilic Attack Product_Extrusion 2-Chloro-5- methylpyrazine Start->Product_Extrusion Thermal Decomp. Product_SO2 SO₂ (Gas) Start->Product_SO2 Water H₂O (Moisture) Water->TS_Hydro Heat Heat (>0°C) Product_Hydro 5-Methylpyrazine-2- sulfonic acid TS_Hydro->Product_Hydro Cl⁻ Elimination Product_HCl HCl (Gas/Acid) TS_Hydro->Product_HCl

Figure 1: Dual degradation pathways. The compound degrades via hydrolysis (Red path) or thermal


 extrusion (Yellow path).[1]

Part 2: Storage & Handling Protocols

Q: How do I store this compound long-term without degradation?

A: Standard "cool and dry" storage is insufficient. You must implement a Cryogenic Anhydrous Protocol .

ParameterSpecificationScientific Rationale
Temperature -20°C or lower Prevents kinetic energy threshold for

extrusion [1].
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred (heavier than air) to blanket the solid.[1]
Container Teflon-taped glass vial inside a desiccator Plastic caps are permeable to moisture over months. Double-sealing is required.
Dessicant P₂O₅ or Activated Sieves Silica gel is often insufficient for highly sensitive acid chlorides.

Q: I need to weigh out 500 mg. Can I do it on the open bench?

A: No. The hydrolysis rate is on the order of seconds to minutes in humid air.[1]

  • Gold Standard: Weigh inside a glovebox.

  • Silver Standard (Schlenk):

    • Flush a tared flask with Argon.

    • Quickly transfer the solid.[1]

    • Evacuate and backfill with Argon immediately.

    • Calculate the mass by difference.[1] Never return unused solid to the stock bottle if it was exposed to air.[1]

Part 3: Reaction Troubleshooting

Q: My sulfonylation reaction yield is low (<30%). What went wrong?

A: Low yields usually stem from competitive hydrolysis or base-mediated decomposition .

Scenario A: The "Wet" Solvent

If your solvent contains >50 ppm water, the water competes with your amine/alcohol nucleophile.[1]

  • Fix: Use anhydrous solvents (THF, DCM, or MeCN) dried over molecular sieves (3Å or 4Å).[1]

  • Test: Add a drop of

    
     to your solvent. If it smokes/precipitates, it is too wet.[1]
    
Scenario B: The Base Trap

Pyrazine sulfonyl chlorides are base-sensitive. Strong bases or excess pyridine can attack the ring or promote polymerization.[1]

  • Fix: Use a hindered base (e.g., DIPEA or 2,6-lutidine) instead of Pyridine/TEA.

  • Protocol: Add the base slowly at 0°C . Do not mix the sulfonyl chloride and base without the nucleophile present.

Optimized Reaction Workflow

Reaction_Workflow Step1 1. Dissolve Nucleophile (Amine/Alcohol) in Dry DCM Step2 2. Add Base (DIPEA) Cool to 0°C Step1->Step2 Decision Is the Sulfonyl Chloride Solid or Liquid? Step2->Decision SolidPath Dissolve in Dry DCM (Schlenk Flask) Decision->SolidPath Solid LiquidPath Use Neat (If pure) or Dilute Decision->LiquidPath Oil Step3 3. Dropwise Addition Maintain T < 5°C SolidPath->Step3 LiquidPath->Step3 Step4 4. Monitor TLC (Look for Sulfonic Acid spot) Step3->Step4

Figure 2: Step-by-step addition protocol to minimize side reactions.

Part 4: Purification & Analysis

Q: How do I distinguish the sulfonyl chloride from the sulfonic acid byproduct?

A: The sulfonic acid (hydrolysis product) is highly polar and often water-soluble, whereas the chloride is less polar.[1]

Diagnostic Check:

  • TLC (DCM/MeOH 95:5):

    • Sulfonyl Chloride:[2][3][4][5][6][7][8][9] High

      
       (~0.8), often UV active.[1]
      
    • Sulfonic Acid:[1][8] Baseline spot (

      
       ~0.0), streaks.[1]
      
  • 1H NMR (CDCl₃):

    • Look at the aromatic protons on the pyrazine ring.[1] The electron-withdrawing effect of

      
       vs 
      
      
      
      causes a distinct chemical shift. The Chloride protons are typically more deshielded (downfield) than the Acid protons.

Q: Can I purify the chloride if it degrades?

A: Generally, no .[1]

  • Recrystallization: Risky due to thermal instability. If necessary, use anhydrous Hexane/CHCl3 at -20°C.[1]

  • Column Chromatography: Avoid. Silica gel contains water and surface hydroxyls that will hydrolyze the compound on the column.[1]

  • Best Practice: If the purity is <90%, it is often more cost-effective to purchase a fresh batch or synthesize it de novo rather than attempting purification.

Part 5: Safety & Disposal

Q: How do I quench the excess reagent safely?

A: Never add water directly to the bulk solid.[1]

  • Dilute the reaction mixture with DCM.

  • Add Ice (not liquid water) slowly with vigorous stirring. The phase change of ice moderates the exotherm.[1]

  • Wash with saturated

    
     to neutralize the generated HCl.[1]
    

Warning: The hydrolysis releases


 gas. Perform all quenching in a fume hood.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides

    • Source: L. Hribernik et al., "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides," ChemRxiv, 2021.[1]

    • Key Finding: Pyridine and pyrazine sulfonyl chlorides are prone to extrusion at room temper
    • URL:[Link]

  • Mechanisms of Sulfonyl Chloride Hydrolysis

    • Source: Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[1][8] Journal of Organic Chemistry USSR, 1988.[1][8]

    • Key Finding: The reaction follows a bimolecular nucleophilic substitution mechanism (

      
      -like) at the sulfur atom.[1]
      
    • URL:[Link]

  • General Handling of Moisture Sensitive Reagents

    • Source: Sigma-Aldrich (Merck) Technical Bulletin, "Handling and Storage of Moisture-Sensitive Reagents."[1]

Sources

Troubleshooting

Technical Support Center: 5-Methylpyrazine-2-Sulfonamide Synthesis

Status: Operational Ticket ID: PYR-SULF-005 Subject: Yield Optimization & Process Stabilization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Valley of Death" in Py...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SULF-005 Subject: Yield Optimization & Process Stabilization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Valley of Death" in Pyrazine Chemistry

If you are experiencing low yields (<30%) or "vanishing" products during the synthesis of 5-methylpyrazine-2-sulfonamide , you are likely falling victim to the inherent instability of the sulfonyl chloride intermediate.

Recent stability profiling of heteroaromatic sulfonyl halides (2025-2026 data) reveals that pyrazine-2-sulfonyl chlorides are kinetically unstable. They undergo rapid


 extrusion  (reverting to the chloropyrazine) or hydrolysis  (forming the sulfonic acid) even at room temperature.

This guide replaces standard protocols with a Telescoped Cryogenic Workflow designed to outrun these decomposition pathways.

Part 1: The Synthetic Pathway & Risk Topology

The following diagram illustrates the critical "Risk Nodes" where yield is lost. The red path indicates the failure mode common in standard protocols.

PyrazineSynthesis Start 5-Methylpyrazine-2-amine Diazo Diazonium Salt (0°C) Start->Diazo NaNO2, HCl < 5°C SO2Cl Sulfonyl Chloride (CRITICAL INSTABILITY) Diazo->SO2Cl SO2, CuCl2 Meerwein Cond. Byprod Byproduct: 2-Chloro-5-methylpyrazine (SO2 Extrusion) SO2Cl->Byprod > 20°C or Slow Quench Target TARGET: 5-Methylpyrazine-2-sulfonamide SO2Cl->Target NH3 (aq/gas) < 0°C, Immediate

Figure 1: Reaction pathway highlighting the instability of the sulfonyl chloride intermediate. The "Red Path" represents the primary cause of yield loss via sulfur dioxide extrusion.

Part 2: Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turns dark/tarry during the formation of the sulfonyl chloride. What is happening?

Diagnosis: Thermal decomposition of the diazonium species or the sulfonyl chloride. The Fix:

  • Temperature Discipline: The Meerwein reaction (reaction with

    
    ) is exothermic. You must add the diazonium salt to the 
    
    
    
    mixture slowly such that the internal temperature never exceeds 5°C .
  • Solvent Switch: If using aqueous HCl, switch to a Glacial Acetic Acid/Conc. HCl mixture.[1][2][3] The organic co-solvent helps solubilize the

    
     and stabilizes the intermediate.
    
Q2: I see the sulfonyl chloride on TLC, but after workup, I only recover the sulfonic acid (water soluble) or the chloro-impurity.

Diagnosis: You are likely isolating or drying the sulfonyl chloride. Pyrazine-2-sulfonyl chloride cannot be stored. The Fix:

  • Telescoping: Do not isolate. Do not rotovap.

  • The "Inverse Addition" Technique: Canulate or pump your cold sulfonyl chloride reaction mixture directly into a pre-cooled solution of Ammonia (in THF or water). Do not add ammonia to the acid chloride; this causes localized heating and hydrolysis.

Q3: The product is stuck in the aqueous layer during extraction.

Diagnosis: 5-methylpyrazine-2-sulfonamide is amphoteric .

  • The sulfonamide proton (

    
    ) is acidic (
    
    
    
    ).
  • The pyrazine nitrogens are weakly basic.[4] The Fix:

  • Isoelectric Precipitation: Do not just extract. Adjust the aqueous phase pH to approximately pH 4–5 (using dilute HCl or Acetic Acid). At this pH, the molecule is neutral and less soluble in water, often precipitating out as a solid or becoming extractable with EtOAc/THF (3:1).

Part 3: Optimized Experimental Protocol

This protocol utilizes a Modified Meerwein-Sandmeyer approach with strict temperature controls.

Reagents Table
ReagentEquiv.RoleCritical Note
5-Methylpyrazine-2-amine 1.0SubstratePurity >98% essential
Conc. HCl (37%) 10.0Solvent/ReactantExcess required for pyrazine protonation
Acetic Acid (Glacial) 10 volSolventStabilizes diazonium salt
NaNO2 1.2DiazotizationDissolve in min. water
SO2 (gas) SaturationReactantSaturate AcOH until weight gain >30%
CuCl2 (anhydrous) 0.2CatalystCu(I)Cl can also be used
NH3 (aq) or NH3/THF ExcessAminationKeep at -10°C
Step-by-Step Workflow

Phase 1: Diazotization (The Cold Zone)

  • Dissolve 5-methylpyrazine-2-amine in a mixture of Glacial Acetic Acid and Conc. HCl (1:1 ratio). Cool to -5°C to 0°C using an acetone/ice bath.

  • Add aqueous

    
      dropwise.
    
    • Checkpoint: Monitor internal temp.[5] Do not exceed +2°C.

    • Stir for 30 mins at 0°C. The solution should be clear to pale yellow.

Phase 2: Chlorosulfonation (The Meerwein Step)

  • In a separate vessel, saturate Glacial Acetic Acid with

    
     gas  at 0°C. Add 
    
    
    
    .
  • Critical Transfer: Transfer the cold diazonium solution (from Phase 1) dropwise into the

    
     mixture.
    
    • Why? This prevents the buildup of unreacted diazonium salt and controls nitrogen evolution.

  • Allow to warm slightly to 10°C to ensure

    
     evolution is complete, then immediately cool back to 0°C .
    
    • Stop Point:NONE. Proceed immediately.

Phase 3: Amidation (The Quench)

  • Prepare a vessel with Conc. Aqueous Ammonia (or

    
     in THF) cooled to -10°C .
    
  • Pour the reaction mixture from Phase 2 slowly into the ammonia.

    • Safety: Massive exotherm and fume generation. Use efficient stirring and internal cooling.

  • Stir for 30 mins.

Phase 4: Isolation

  • Concentrate the mixture under vacuum to remove excess ammonia and some solvent.

  • Adjust pH to 4.0–5.0 using 6N HCl.

  • Cool to 4°C. The product should precipitate.

  • Filter and wash with minimal cold water. Recrystallize from Ethanol/Water if necessary.

Part 4: Advanced Strategy (The Fluoride Route)

If the chloride route fails repeatedly due to instability, convert to the Sulfonyl Fluoride first. Sulfonyl fluorides are significantly more stable (shelf-stable) than chlorides for heteroaromatics.

  • Protocol Modification: After Phase 2 (formation of sulfonyl chloride), add Potassium Bifluoride (

    
    , 2.0 equiv)  dissolved in water. Stir for 1 hour.
    
  • Result: This forms 5-methylpyrazine-2-sulfonyl fluoride .

  • Benefit: You can isolate, purify (column chromatography), and store this intermediate.

  • Amidation: React the pure fluoride with ammonia in warm acetonitrile to get the final sulfonamide.

References
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

    • Key Insight: Establishes the kinetic instability of pyrazine-2-sulfonyl chlorides and the superiority of sulfonyl fluorides.
  • Baxendale, I. R., et al. (2013).[6] Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Journal of Flow Chemistry.

    • Key Insight: Flow chemistry techniques to handle unstable diazonium/sulfonyl chloride intermedi
  • Maligres, P. E., et al. (2002). Synthesis of 5-methylpyrazine-2-carboxylic acid derivatives. Journal of Heterocyclic Chemistry.
  • US Patent 4,301,133 . Process for the preparation of Glipizide intermediates.

    • Key Insight: Industrial context for pyrazine sulfonamide precursors.

Sources

Optimization

Technical Support Center: Purification of 5-methylpyrazine-2-sulfonamide

Welcome to the technical support center for the purification of 5-methylpyrazine-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-methylpyrazine-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the isolation and purification of this important heterocyclic sulfonamide. By understanding the underlying chemical principles of the synthesis and potential side reactions, you can effectively troubleshoot and optimize your purification strategy.

I. Understanding the Synthetic Landscape: A Foundation for Purification

A robust purification strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. The most common laboratory synthesis of 5-methylpyrazine-2-sulfonamide proceeds via a three-step sequence starting from 2-amino-5-methylpyrazine.

DOT Script of the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfitolysis (Sandmeyer-type) cluster_2 Step 3: Ammonolysis A 2-Amino-5-methylpyrazine B 5-Methylpyrazine-2-diazonium salt A->B NaNO2, H+ C 5-Methylpyrazine-2-sulfonyl chloride B->C SO2, Cu(I)/Cu(II) D 5-Methylpyrazine-2-sulfonamide C->D NH3 or NH4OH Oily_Product_Troubleshooting start Crude Product is an Oil/Sticky Solid wash Aqueous Acid/Base Wash start->wash trituration Solvent Trituration wash->trituration Still Oily end Crystalline Solid wash->end Solid Precipitates chromatography Column Chromatography trituration->chromatography Still Oily trituration->end Solid Forms chromatography->end

Troubleshooting

Stability of pyrazine sulfonamides in aqueous solution

Technical Support Center: Pyrazine Sulfonamides Stability Guide Executive Summary: The Stability Profile For researchers developing pyrazine-based sulfonamide scaffolds, the stability profile is defined by a dichotomy: e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine Sulfonamides Stability Guide

Executive Summary: The Stability Profile

For researchers developing pyrazine-based sulfonamide scaffolds, the stability profile is defined by a dichotomy: exceptional hydrolytic resistance versus significant photosensitivity .

ParameterStability StatusCritical Insight
pH 1.0 – 4.0 Moderate Risk Acid-catalyzed hydrolysis is slow but observable over extended periods. Protonation of the sulfonamide nitrogen is the rate-limiting step.
pH 4.0 – 9.0 High Stability The molecule is predominantly stable. At neutral pH, the sulfonamide bond is kinetically inert to nucleophilic attack by water.
pH > 10.0 High Stability Anionic repulsion protects the sulfonamide center from hydroxide attack.
Photostability Critical Risk Major degradation pathway. The pyrazine ring absorbs UV strongly, leading to S-N bond homolysis and SO₂ extrusion.
Temperature Stable Thermally stable up to >80°C in solution for short durations (<24h).
Oxidation Variable The pyrazine ring is electron-deficient and resistant to oxidation, but the primary amine (if present, e.g., sulfapyrazine) is susceptible.

Technical Deep Dive: Mechanisms of Degradation

To troubleshoot stability issues, you must understand the underlying chemistry.

A. The Electronic "Shield" Against Hydrolysis

Unlike carboxamides, sulfonamides are remarkably resistant to hydrolysis. In pyrazine sulfonamides, this resistance is amplified by the electronic nature of the pyrazine ring.

  • Mechanism: Hydrolysis requires the protonation of the sulfonamide nitrogen (or oxygen) to make the sulfur center susceptible to nucleophilic attack by water.

  • Pyrazine Effect: The pyrazine ring is strongly electron-withdrawing (π-deficient).

    • Case 1: Pyrazine-SO₂-NH-R: The pyrazine ring pulls electron density from the sulfonyl group, making the sulfur more electrophilic, but the S-N bond remains strong due to the high energy barrier for the leaving group expulsion.

    • Case 2: R-SO₂-NH-Pyrazine (e.g., Sulfapyrazine): The pyrazine ring acts as an electron sink on the nitrogen. This drastically reduces the basicity of the sulfonamide nitrogen (

      
       ~6.0–7.0), making it significantly harder to protonate than a phenyl sulfonamide. Consequently, acid hydrolysis is slower  because the required protonated intermediate is energetically unfavorable.
      
B. The Photochemical Achilles' Heel

While chemically robust, these molecules are photochemically fragile. Absorption of UV light (typically 254 nm or 365 nm) excites the pyrazine


 transition. This energy is often dissipated by cleaving the S-N bond, resulting in:
  • Homolysis: Formation of sulfonyl and amidyl radicals.

  • Desulfonation: Extrusion of sulfur dioxide (

    
    ).
    
  • Rearrangement: Formation of sulfanilic acid derivatives or polymerized by-products.

Visualizing the Pathways

The following diagram outlines the competing degradation pathways you must control in your experimental design.

DegradationPathways Start Pyrazine Sulfonamide (Aq. Solution) Acid Acidic Conditions (pH < 2) Start->Acid Add H+ UV UV Light Exposure (hv) Start->UV Irradiation Prot Protonated Intermediate [R-SO2-NH2(+)-R'] Acid->Prot Fast Equilibrium Radical Radical Pair [R-SO2* + *NH-R'] UV->Radical S-N Bond Homolysis Prod_Hyd Hydrolysis Products (Sulfonic Acid + Amine) Prot->Prod_Hyd Slow Nucleophilic Attack (H2O) Prod_Photo Photoproducts (Desulfonated Arene + SO2) Radical->Prod_Photo SO2 Extrusion

Caption: Figure 1. Competing degradation pathways.[1] Note that acid hydrolysis is a slow, equilibrium-driven process, whereas photodegradation is a rapid, irreversible radical mechanism.

Troubleshooting Guide & FAQs

Q1: I observe a new peak eluting before my parent compound in HPLC after 24 hours at pH 2. What is it?

  • Diagnosis: This is likely the Pyrazine Sulfonic Acid (or Sulfanilic acid if using sulfapyrazine).

  • Mechanism: Under highly acidic conditions, the sulfonamide bond cleaves. The sulfonic acid fragment is highly polar and will elute near the void volume in Reverse Phase HPLC.

  • Action: Check your retention time against a pure sulfonic acid standard. If the peak has a UV spectrum identical to the parent but shifted slightly, it confirms the intact aromatic ring.

Q2: My sample is stable in the fridge but degrades in the autosampler. Why?

  • Diagnosis: Photodegradation . Autosamplers often have clear windows or internal lights.

  • Action:

    • Use amber glass vials.

    • Turn off the autosampler light.

    • Wrap the sample tray in aluminum foil.

    • Validation: Run a "Dark Control" (wrapped vial) vs. "Light Control" (clear vial) side-by-side.

Q3: Can I use DMSO to prepare my stock solution?

  • Diagnosis: Generally yes, but with caution.

  • Risk: DMSO is hygroscopic and can facilitate hydrolysis if the stock is stored for months. More importantly, DMSO absorbs UV light (cutoff ~268 nm), which can interfere with UV-based stability assays.

  • Recommendation: Use Acetonitrile or Methanol for stocks if solubility permits. If DMSO is required, prepare fresh weekly and store at -20°C.

Q4: I see a loss of potency but no new peaks in the chromatogram.

  • Diagnosis: Precipitation or Adsorption .

  • Reason: Pyrazine sulfonamides often have a "U-shaped" solubility curve. They are soluble at high pH (anionic) and low pH (cationic) but may precipitate at their isoelectric point (often pH 4–6). Alternatively, the drug may be sticking to plastic tubes.

  • Action:

    • Check the solution visually for turbidity.

    • Switch to low-binding glass vials.

    • Measure the pH of the final solution to ensure you aren't near the pI.

Standard Stability Testing Protocol

Use this protocol to validate the stability of your specific pyrazine sulfonamide derivative.

Objective: Determine the


 (time to 90% potency) under stress conditions.

Materials:

  • Buffer A: 0.1 M HCl (pH 1.2)

  • Buffer B: 50 mM Phosphate Buffer (pH 7.4)

  • Buffer C: 0.1 M NaOH (pH 13)

  • Oxidant: 3%

    
    
    
  • HPLC System: C18 Column, UV detection at

    
     (typically 254-270 nm).
    

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol.

  • Stress Conditions: Dilute stock 1:10 into the following vials:

    • Vial 1 (Acid): Buffer A.

    • Vial 2 (Neutral): Buffer B.

    • Vial 3 (Base): Buffer C.

    • Vial 4 (Oxidation): 3%

      
      .
      
    • Vial 5 (Photostability): Buffer B, placed in a light chamber (or windowsill).

    • Vial 6 (Dark Control): Buffer B, wrapped in foil.

  • Incubation: Store Vials 1-4 and 6 at 40°C. Store Vial 5 at ambient temp.

  • Sampling: Inject 10 µL at T=0, 4h, 24h, and 48h.

  • Analysis: Calculate % Recovery =

    
    .
    

Acceptance Criteria:

  • Stable: >98% recovery after 24h.

  • Labile: <90% recovery after 24h.

StabilityWorkflow Start Start Stability Study Prep Prepare 1 mg/mL Stock (MeOH/ACN) Start->Prep Split Split into Stress Conditions Prep->Split Acid Acid (pH 1.2) Hydrolysis Check Split->Acid Base Base (pH 13) Hydrolysis Check Split->Base Light Light Exposure Photolysis Check Split->Light Analyze HPLC Analysis (T=0, 24h, 48h) Acid->Analyze Base->Analyze Light->Analyze Decision Is Recovery > 95%? Analyze->Decision Pass PASS: Compound Stable Decision->Pass Yes Fail FAIL: Identify Degradant Decision->Fail No

Caption: Figure 2. Standard stability testing workflow for pyrazine sulfonamides.

References

  • Białk-Bielińska, A. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link

  • Iley, J. et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry. Link

  • Mojumdar, S. C. et al. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes. Chemical Papers. Link

  • PubChem. (2025).[2] Sulfapyrazine Compound Summary. National Library of Medicine. Link

  • Boreen, A. L. et al. (2004). Photochemical degradation of sulfonamide antibiotics in water. Environmental Science & Technology. Link

Sources

Optimization

Technical Support Center: Electron-Deficient Pyrazine Functionalization

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-ZN-404 Subject: Troubleshooting Low Reactivity & Decomposition in Pyrazine Scaffolds System Overview: The Pyrazine Paradox Welcome to the Pyrazine Trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-ZN-404 Subject: Troubleshooting Low Reactivity & Decomposition in Pyrazine Scaffolds

System Overview: The Pyrazine Paradox

Welcome to the Pyrazine Troubleshooting Hub. If you are experiencing "Reaction Failure" (0% conversion) or "Catastrophic System Failure" (decomposition/tarring), you are likely fighting the inherent electronics of the 1,4-diazine core.

Root Cause Analysis: Pyrazine is significantly more electron-deficient than pyridine due to the inductive withdrawal of two nitrogen atoms.

  • LUMO Energy: Low (High electron affinity).

  • HOMO Energy: Very Low (Poor nucleophile, resistant to oxidation).

  • pKa (Conjugate Acid): ~0.6 (Very weak base).

This creates a "Dead Zone" for standard Electrophilic Aromatic Substitution (EAS) but opens a "High-Traffic" window for Nucleophilic Aromatic Substitution (SNAr) and Radical additions.

Module 1: Electrophilic Aromatic Substitution (EAS) Failures

User Report: "I tried nitrating my pyrazine core using standard H₂SO₄/HNO₃ conditions, but I recovered 95% starting material. What went wrong?"

Diagnosis: The pyrazine ring is deactivated.[1] The two nitrogen atoms pull electron density away from the carbons, making the ring inert to electrophiles.[2] Furthermore, in acidic media, protonation of the nitrogens generates a dicationic species, effectively shutting down any electrophilic attack.

Troubleshooting Protocol:

Method Why it works Implementation
1. The "N-Oxide" Patch N-oxidation pushes electron density back into the ring (mesomeric effect) and allows EAS at the C2/C6 positions.Oxidize with mCPBA → Perform EAS → Reduce with PCl₃ or Raney Ni.
2. The "Push-Pull" Activation Strong Electron Donating Groups (EDGs) like -NH₂ or -OMe can override the ring's deactivation.Ensure EDG is ortho/para to the desired site.

Q: My N-oxide rearrangement gave a mix of isomers. How do I control this? A: The Boekelheide rearrangement (treating N-oxide with acetic anhydride) typically yields the acetoxy group at the adjacent carbon. To control regioselectivity, block the unwanted position or use steric bulk to direct the rearrangement.

Module 2: Nucleophilic Aromatic Substitution (SNAr) Issues

User Report: "My SNAr reaction with a secondary amine and 2-chloropyrazine is stalling at 30% conversion after 24 hours."

Diagnosis: While pyrazines are good substrates for SNAr, 2-chloropyrazine is moderately reactive. If the incoming nucleophile is sterically hindered or weak, the reaction energy barrier is too high for standard thermal conditions.

Troubleshooting Protocol:

  • Solvent Switch: Switch from protic solvents (EtOH) to polar aprotic solvents (DMSO, NMP, DMF) to "naked" the nucleophile.

  • The "Acid Catalysis" Hack: Add 1.0 equiv of mild acid (e.g., Phenol or Lutidinium chloride). Protonation (or H-bonding) of the distal nitrogen lowers the LUMO further, accelerating the attack.

  • Transition Metal Override: If SNAr fails, switch to Buchwald-Hartwig amination. Pyrazines bind Pd strongly, so use specific ligands (e.g., BrettPhos, Xantphos) to prevent catalyst poisoning.

Module 3: Metallation & C-H Functionalization (Critical Errors)

User Report: "I attempted to lithiate pyrazine with n-BuLi at -78°C, but the mixture turned black and I isolated a complex mixture of ring-opened products."

Diagnosis: Nucleophilic Attack vs. Deprotonation: n-BuLi is a nucleophile as well as a base. It attacked the electron-deficient C=N bond (Chichibabin-type addition) rather than deprotonating the C-H bond. The resulting adduct is unstable and leads to ring opening.

Troubleshooting Protocol:

  • Base Selection: ALWAYS use non-nucleophilic, bulky bases. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is the gold standard. LDA is often insufficient.

  • Temperature Control: Pyrazinyl anions are thermally unstable above -50°C. Perform lithiation at -78°C and trap with the electrophile in situ or immediately after generation.

  • Knochel-Hauser Turbo Bases: Use TMPMgCl·LiCl. This generates a magnesiated species that is stable at higher temperatures (up to -20°C) and tolerates sensitive functional groups.

Visual Decision Matrix: Choosing a Functionalization Strategy

The following diagram outlines the logical flow for selecting the correct functionalization method based on your substrate's electronic state.

Pyrazine_Functionalization_Logic Start Start: Pyrazine Functionalization Check_E Is the ring Electron-Rich? (Contains -NH2, -OH, -OR) Start->Check_E EAS_Direct Direct Electrophilic Substitution (Halogenation, Nitration) Check_E->EAS_Direct Yes Check_LG Does it have a Leaving Group? (Cl, Br, I, OTf) Check_E->Check_LG No (Electron Deficient) SNAr Nucleophilic Aromatic Substitution (SNAr) Check_LG->SNAr Yes (Strong Nucleophile) Buchwald Pd-Catalyzed Coupling (Buchwald/Suzuki) Check_LG->Buchwald Yes (Weak Nucleophile) Check_Radical Is Radical Functionalization viable? Check_LG->Check_Radical No Minisci Minisci Reaction (Radical Alkylation) Check_Radical->Minisci Alkyl/Acyl addition Metallation Directed Metallation (LiTMP / TMPMgCl) Check_Radical->Metallation Electrophile trapping

Caption: Decision tree for selecting the optimal pyrazine functionalization pathway based on substrate electronics and desired outcome.

Experimental Protocols
Protocol A: Minisci Alkylation (Radical C-H Functionalization)

Best for: Installing alkyl groups on unfunctionalized pyrazines.

Reagents:

  • Substrate: Pyrazine (1.0 equiv)[2]

  • Radical Source: Carboxylic acid (2-3 equiv) or Alkyl halide

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Catalyst: AgNO₃ (0.1 equiv)

  • Acid: TFA (1.0 equiv) or H₂SO₄ (aqueous)

Procedure:

  • Dissolution: Dissolve pyrazine in a biphasic mixture of CH₂Cl₂ and water (1:1). Add TFA to protonate the pyrazine (Critical: Protonated pyrazine is more reactive toward nucleophilic radicals).

  • Radical Generation: Add the carboxylic acid and AgNO₃.

  • Initiation: Heat to 40°C. Add (NH₄)₂S₂O₈ portion-wise over 30 minutes. The silver catalyzes the oxidative decarboxylation of the acid, generating an alkyl radical.

  • Workup: Basify with NaOH (to pH > 9) and extract with CH₂Cl₂.

Troubleshooting Note: If mono-alkylation yield is low due to over-alkylation, stop the reaction at 60% conversion or use a large excess of pyrazine.

Protocol B: Controlled Lithiation using LiTMP

Best for: Installing electrophiles (aldehydes, iodides) without ring destruction.

Reagents:

  • Substrate: Pyrazine (1.0 equiv)[2]

  • Base: LiTMP (generated in situ from TMP and n-BuLi)

  • Electrophile: I₂, DMF, or Aldehyde

  • Solvent: Dry THF

Procedure:

  • Base Prep: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF. Cool to 0°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 min.

  • Cryogenic Cooling: Cool the LiTMP solution to -78°C .

  • Addition: Add pyrazine (dissolved in THF) dropwise down the side of the flask. The solution typically turns deep red/brown (formation of pyrazinyl lithium).

  • Trapping: Stir for exactly 15 minutes at -78°C. (Do not hold longer; decomposition risk). Add the electrophile rapidly.

  • Quench: Allow to warm to RT and quench with sat. NH₄Cl.

Data Summary: Reactivity Comparison
SubstrateNitration (HNO₃/H₂SO₄)SNAr (Morpholine, 80°C)Lithiation Stability (-78°C)
Pyrazine < 5% Yield< 5% YieldLow (Requires LiTMP)
2-Chloropyrazine < 5% Yield85% Yield Moderate
2-Aminopyrazine 60% Yield (C3/C5)N/AHigh (requires protection)
Pyrazine N-Oxide 75% Yield (C2)40% YieldModerate
References
  • BenchChem. (2025).[2] The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. Retrieved from

  • Royal Society of Chemistry. (2023). Reactivity of 1,2,4-triazine vs Pyrazine in Inverse Electron Demand Diels–Alder Reactions. Retrieved from

  • American Chemical Society. (2023).[3] Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. Retrieved from

  • Royal Society of Chemistry. (2026).[4] Pathways for decomposition of THF by organolithiums: the role of HMPA. Retrieved from

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from

Sources

Troubleshooting

Technical Support Center: Sulfonamide Synthesis Optimization

Topic: Minimizing Hydrolysis Byproducts in Sulfonamide Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Introduction: The Hydrolysis Challenge In drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis Byproducts in Sulfonamide Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support

Introduction: The Hydrolysis Challenge

In drug development, the formation of the sulfonamide bond (


) is a cornerstone reaction. However, the electrophilic sulfur center of sulfonyl chlorides is promiscuous. It reacts readily with water to form sulfonic acid (

), a thermodynamic dead-end that contaminates the product and lowers yield.

This guide functions as a tiered troubleshooting system designed to diagnose, explain, and resolve hydrolysis issues in your specific workflow.

Tier 1: Rapid Diagnostics (FAQ)

Quick answers to immediate observations in the fume hood.

Q: My LCMS shows a mass peak corresponding to [M-Cl+OH]. What happened? A: You have generated the sulfonic acid byproduct. This indicates that water outcompeted your amine for the sulfonyl chloride.

  • Immediate Action: Check your solvent water content (Karl Fischer titration). If

    
     ppm, dry the solvent.
    
  • Root Cause: Wet solvent, wet amine, or atmospheric moisture ingress.

Q: I added the base and the reaction exothermed violently. Now the yield is low. A: Uncontrolled exotherms favor hydrolysis over aminolysis due to the higher activation energy of the hydrolysis pathway often being overcome by heat.

  • Immediate Action: Cool the reaction to

    
    before adding the sulfonyl chloride. Add the reagent dropwise.
    

Q: My sulfonyl chloride is a liquid, but it looks cloudy or has a precipitate. A: Your reagent has partially hydrolyzed in the bottle. The solid is likely the sulfonic acid, which is autocatalytic for further decomposition.

  • Immediate Action: Do not use "as is." Dilute in dry

    
    , filter off the solids (sulfonic acid is often insoluble in non-polar solvents), and concentrate or use the filtrate directly.
    

Tier 2: Deep Dive Troubleshooting

Understanding the mechanistic competition to engineer a solution.

The Kinetic Competition: Aminolysis vs. Hydrolysis

The core challenge is a race between two nucleophiles: the amine (


) and water (

). While amines are generally better nucleophiles, water is smaller, often present in vast molar excess (even in "dry" solvents), and its attack is catalyzed by the very bases used to drive the reaction.
Visualizing the Competition

HydrolysisCompetition SC Sulfonyl Chloride (R-SO2-Cl) Inter Sulfonyl-Base Intermediate (Highly Electrophilic) SC->Inter + Base Base Base (Pyridine/TEA) Sulfonamide Sulfonamide (Target) Inter->Sulfonamide + Amine (Fast) Acid Sulfonic Acid (Dead End) Inter->Acid + Water (Competes) Amine Amine (R'-NH2) Amine->Sulfonamide Direct Attack Water Water (Impurity) Water->Acid Direct Hydrolysis

Figure 1: The mechanistic fork. The Sulfonyl-Base intermediate (e.g., sulfonylpyridinium) is more reactive than the starting chloride, accelerating both pathways. Selectivity depends on the relative nucleophilicity of Amine vs. Water.

The Role of Nucleophilic Catalysis

Using a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) or N-methylimidazole (NMI) is the most effective way to win this race.

  • Mechanism: DMAP displaces the chloride to form a resonance-stabilized N-sulfonylpyridinium salt.

  • Why it works: This intermediate is highly reactive toward amines but, crucially, the catalyst is bulky and creates a structured transition state that often favors the amine over the smaller, harder water nucleophile in non-polar solvents.

  • Self-Validating Check: The reaction mixture should turn a distinct color (often yellow or orange) upon formation of the intermediate, indicating the catalyst is active.

Tier 3: Optimization Protocols

Field-proven workflows to guarantee integrity.

Protocol A: The "Rigorous Anhydrous" Method

Best for: Valuable intermediates, non-aqueous soluble amines, and drug discovery campaigns.

Prerequisites:

  • Solvent: Dichloromethane (DCM) or THF (Water

    
     ppm).
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Catalyst: DMAP (

    
     eq).
    

Step-by-Step Workflow:

  • Reagent Quality Check (The "Pre-Flight"):

    • Dissolve

      
       of sulfonyl chloride in 
      
      
      
      dry DCM.
    • Pass: Solution is clear.

    • Fail: Solution is cloudy or has sediment. Action: Filter through a

      
       PTFE syringe filter before use.
      
  • System Setup:

    • Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

    • Charge with Amine (

      
       eq), Base (
      
      
      
      
      
      eq), and DMAP (
      
      
      eq).
    • Dissolve in anhydrous DCM (

      
       concentration relative to amine).
      
  • Controlled Addition:

    • Cool the mixture to

      
       (Ice bath).
      
    • Dissolve Sulfonyl Chloride (

      
       eq) in a separate volume of dry DCM.
      
    • Add the Sulfonyl Chloride solution dropwise over 10–15 minutes.

    • Why? Keeping the electrophile concentration low relative to the amine minimizes the statistical probability of water collision.

  • Monitoring:

    • Warm to Room Temperature (RT) only after addition is complete.

    • Monitor by TLC/LCMS. If hydrolysis is observed (Acid peak), add another

      
       eq of Sulfonyl Chloride.
      
Protocol B: The "Schotten-Baumann" Method

Best for: Amino acids, water-soluble amines, or when anhydrous conditions are impossible.

Concept: Use a biphasic system (Water/Organic) where the amine stays in the water (at high pH) or interface, and the sulfonyl chloride stays in the organic phase. Hydrolysis is minimized by the immiscibility of the phases.

Step-by-Step Workflow:

  • Preparation:

    • Aqueous Phase: Dissolve Amine in

      
       or saturated 
      
      
      
      .
    • Organic Phase: Dissolve Sulfonyl Chloride in THF or Dioxane.

  • The Interface Reaction:

    • Cool the aqueous amine solution to

      
      .[1]
      
    • Add the organic phase vigorously.

    • Critical Step: Vigorous stirring is non-negotiable. You need to maximize the surface area of the droplets.

  • pH Control:

    • As the reaction proceeds, HCl is generated, lowering pH. If pH drops

      
      , the amine becomes protonated (inactive) and hydrolysis takes over.
      
    • Monitor pH and add base to maintain pH

      
      .
      

Decision Support: Selecting the Right Conditions

Use this logic flow to determine the optimal protocol for your specific substrate.

Figure 2: Decision matrix for sulfonamide synthesis conditions based on substrate solubility and stability.

Summary of Key Variables

VariableRecommendationScientific Rationale
Solvent DCM, THF, MeCN (Anhydrous)Non-nucleophilic, polar enough to dissolve salts but minimizes water content.
Base Pyridine, Et3N, DIPEAScavenges HCl. Pyridine also acts as a weak nucleophilic catalyst.[2]
Catalyst DMAP (0.1 eq)Forms active

-acyl intermediate, accelerating aminolysis

hydrolysis.
Temperature

Low temp suppresses the higher-energy hydrolysis pathway.
Stoichiometry 1.0 : 1.1 (Amine : R-SO2Cl)Slight excess of electrophile accounts for unavoidable trace hydrolysis.

References

  • BenchChem. (2025).[3] Preventing decomposition of sulfonyl chloride during reaction.[4] Retrieved from 5

  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis: Recent Literature and Methodologies.[6][7][8] Retrieved from 7

  • Organic Syntheses. (1921). Benzenesulfonyl Chloride Purification Procedures.[4][8][9] Org.[7][8][10][11] Synth. 1921, 1,[10][11] 21. Retrieved from 4

  • Mondal, S., et al. (2022). DMAP-catalysed synthesis of heterocyclic molecules bearing sulfonamide moiety.[6][12] ResearchGate. Retrieved from 6

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.[13] Retrieved from 13

Sources

Optimization

Optimizing base catalysts for pyrazine sulfonylation

Status: Operational Lead Scientist: Senior Application Specialist, Process Chemistry Division Topic: Optimization of Base Catalysts & Reagents for Pyrazine Sulfonylation Core Directive: The Role of the Base in Sulfonylat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist, Process Chemistry Division Topic: Optimization of Base Catalysts & Reagents for Pyrazine Sulfonylation

Core Directive: The Role of the Base in Sulfonylation

Welcome to the technical support hub. In pyrazine sulfonylation, the "base" is rarely just a proton acceptor; it is a selectivity control element and a catalyst turnover enabler .

Pyrazines are highly


-deficient (electron-poor). Unlike benzene, they resist electrophilic attack but excel in Nucleophilic Aromatic Substitution (SNAr)  and Radical/Metal-Catalyzed Cross-Coupling .

Your choice of base dictates the reaction pathway:

  • Inorganic Bases (Cs₂CO₃, K₃PO₄): Critical for Metal-Catalyzed Cross-Coupling (e.g., reacting chloropyrazine with sodium sulfinates). They facilitate transmetallation and neutralize acidic byproducts without nucleophilically attacking the pyrazine ring.

  • Steric Organic Bases (N-Methylpiperidine, DBU): Essential for Direct C-H Sulfonylation . Here, the base dictates regioselectivity by sterically hindering specific sites during the deprotonation/rearomatization step.

Base Selection & Optimization Matrix

Use this table to select the correct base system for your specific precursor.

Reaction TypePreferred BaseSolvent SystemMechanism of ActionCommon Pitfall
Cu-Catalyzed Coupling (Halide Precursor)Cs₂CO₃ (2.0 equiv)DMSO or DMF"Cesium Effect": High solubility in organic solvents enhances sulfinate anion reactivity.K₂CO₃ often fails due to poor solubility, leading to incomplete conversion.
Pd-Catalyzed Coupling (Halide Precursor)K₃PO₄ or CsF 1,4-DioxaneStabilizes the Pd(II) intermediate; Fluoride assists in transmetallation.Strong bases (NaH) can cause pyrazine polymerization.
SNAr (Activated Halide)DIPEA or K₂CO₃ NMP or DMFNeutralizes HCl generated in situ; drives equilibrium.Using nucleophilic bases (e.g., Pyridine) can form competitive adducts.
Direct C-H Sulfonylation (Tf₂O Activation)N-Methylpiperidine CH₂Cl₂ or CHCl₃Sterically controlled deprotonation after N-activation.DABCO is too nucleophilic and may alkylate the ring instead of acting as a base.

Mechanistic Insight: Base-Mediated C-H Sulfonylation

The most frequent support tickets involve regioselectivity during direct functionalization. The diagram below illustrates the "Activation-Addition-Elimination" pathway where the base is the critical regiocontrol switch.

PyrazineSulfonylation cluster_base Base Function Start Pyrazine Substrate Act Activation (Tf2O) Start->Act  Step 1 Inter1 N-Tf Pyrazinium Salt (Highly Electrophilic) Act->Inter1 NuAdd Nucleophilic Addition (R-SO2-Na) Inter1->NuAdd  Step 2 Inter2 Dihydropyrazine Intermediate NuAdd->Inter2 BaseStep Base-Mediated Elimination Inter2->BaseStep  Step 3 (Regio-determining) Prod Sulfonylated Pyrazine BaseStep->Prod  - TfOH

Figure 1: Mechanism of Base-Mediated C-H Sulfonylation. The base (e.g., N-methylpiperidine) drives the final aromatization step. Steric clash between the base and substituents directs the position of the double bond reformation.

Troubleshooting Guides (FAQ)

Scenario A: "I am getting <10% yield in my Copper-Catalyzed reaction."

Diagnosis: This is likely Catalyst Poisoning or Sulfinate Decomposition .

  • The Science: Pyrazines are excellent ligands. The nitrogen lone pairs on the pyrazine ring can bind to Cu(I/II), displacing the ligand and shutting down the catalytic cycle.

  • Corrective Actions:

    • Switch Ligands: Move from simple diamines (DMEDA) to bulky bidentate ligands like 1,10-Phenanthroline or 4,4'-di-tert-butyl-2,2'-bipyridine . These bind copper more tightly than the pyrazine nitrogen does.

    • Check the Sulfinate: Sodium sulfinates are hygroscopic. If "wet," they hydrolyze to sulfinic acids, which disproportionate. Dry your sulfinate salt under vacuum at 60°C overnight before use.

    • Base Swap: If using K₂CO₃, switch to Cs₂CO₃ . The larger cesium cation disrupts tight ion pairing, making the sulfinate anion more "naked" and reactive.

Scenario B: "My Direct C-H Sulfonylation is producing a mixture of regioisomers."

Diagnosis: Lack of Steric Control in the base.

  • The Science: In the Tf₂O-mediated pathway, the addition of the sulfinate is reversible. The product distribution is often determined kinetically during the elimination step. Small bases (like pyridine) can deprotonate anywhere.

  • Corrective Actions:

    • Increase Steric Bulk: Switch from Pyridine/DABCO to N-Methylpiperidine or 2,6-Lutidine .

    • Temperature Control: Lower the temperature during the base addition step (from 0°C to -78°C) to favor the kinetic product.

Scenario C: "I see the formation of a diaryl sulfone byproduct."

Diagnosis: Desulfonylation (SO₂ extrusion).

  • The Science: At high temperatures (>120°C), sulfinate salts can extrude SO₂, generating an aryl radical that couples with the halide directly (forming a biaryl) or recombines.

  • Corrective Actions:

    • Lower Temperature: Do not exceed 100°C.

    • Add SO₂ Surrogate: Add 0.5 equiv of DABSO (DABCO·2SO₂) to maintain a high concentration of SO₂ in solution, shifting the equilibrium back toward the sulfinate.

Experimental Protocols

Protocol A: Copper-Catalyzed Sulfonylation (Cross-Coupling)

Best for: Pyrazines with a halogen handle (Cl, Br, I).

Reagents:

  • Chloropyrazine derivative (1.0 mmol)

  • Sodium arylsulfinate (1.5 mmol)

  • CuI (10 mol%)

  • L-Proline or 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 mmol)

  • Solvent: DMSO (dry, degassed)

Procedure:

  • Setup: In a glovebox or under argon, combine CuI, Ligand, and Cs₂CO₃ in a screw-cap vial.

  • Activation: Add DMSO (3 mL) and stir for 10 mins to form the active catalyst complex (solution often turns colored).

  • Addition: Add the chloropyrazine and sodium sulfinate.

  • Reaction: Seal and heat to 90–100°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash 3x with water (critical to remove DMSO). Dry over Na₂SO₄.[1]

Protocol B: Base-Mediated Direct C-H Sulfonylation

Best for: Unfunctionalized pyrazines (Late-stage functionalization).

Reagents:

  • Pyrazine substrate (0.5 mmol)

  • Triflic Anhydride (Tf₂O) (1.1 equiv)

  • Sodium arylsulfinate (1.5 equiv)

  • Base: N-Methylpiperidine (2.0 equiv)

  • Solvent: CH₂Cl₂ (anhydrous)

Procedure:

  • Activation: Dissolve pyrazine in CH₂Cl₂ at 0°C under N₂. Dropwise add Tf₂O. Stir for 30 min. Observation: A precipitate (pyrazinium salt) may form.

  • Nucleophilic Attack: Add the sodium sulfinate salt in one portion. Stir at 0°C for 1 hour.

  • Elimination (Critical): Add N-Methylpiperidine dropwise. Allow the mixture to warm to RT and stir for 4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Troubleshooting Logic Flow

Use this flowchart to diagnose low yields or failures in real-time.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / No Reaction IssueType->LowYield Regio Poor Regioselectivity IssueType->Regio Byprod Side Products (Biaryls) IssueType->Byprod CheckCat Is Catalyst Poisoned? LowYield->CheckCat CheckBase Is Base too Small? Regio->CheckBase CheckTemp Temp > 110°C? Byprod->CheckTemp Action1 Switch to Bidentate Ligand (Phenanthroline) CheckCat->Action1 Yes (Pyrazine binding) CheckSol Is Sulfinate Dry? CheckCat->CheckSol No Action2 Dry Salt or Switch to Cs+ CheckSol->Action2 No (Wet) Action3 Use N-Methylpiperidine or 2,6-Lutidine CheckBase->Action3 Yes (e.g. Pyridine) Action4 Reduce Temp & Add DABSO CheckTemp->Action4 Yes (Desulfonylation)

Figure 2: Troubleshooting Decision Tree for Pyrazine Sulfonylation.

References

  • Friedrich, M., & Manolikakes, G. (2022).[2] Base-Mediated C4-Selective C–H-Sulfonylation of Pyridine.[2][3][4] ChemistryViews. Link

  • Li, X., et al. (2018). Copper-Catalyzed Direct Sulfonylation of C(sp2)-H Bonds with Sodium Sulfinates.[5] Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis and Pyrazine Functionalization. BenchChem Support Center. Link

  • Miao, T., et al. (2013). Copper-Catalyzed Sulfonamides Formation from Sodium Sulfinates and Amines.[6][7] Chemical Communications. Link

  • ChemRxiv. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv Preprints. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 5-Methylpyrazine-2-sulfonamide

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the 1H NMR spectrum of 5-methylpyrazine-2-sulfonamide, a molecule of interest in medicinal chemistry, and compares its spectral features with those of related pyrazine derivatives. Our objective is to provide not just data, but a causal understanding of the observed spectral patterns, grounded in fundamental principles of chemical structure and electron distribution.

The Structural Significance of 5-Methylpyrazine-2-sulfonamide

5-Methylpyrazine-2-sulfonamide belongs to the pyrazine class of heterocyclic compounds, which are integral components in a vast array of pharmaceuticals and flavor agents. The introduction of a sulfonamide group, a well-established pharmacophore, and a methyl group onto the pyrazine ring creates a unique electronic environment. Understanding the precise location and interaction of these substituents is critical for predicting the molecule's chemical behavior and biological activity. 1H NMR spectroscopy provides a direct window into this environment by probing the chemical status of each proton.

Predicted 1H NMR Spectrum of 5-Methylpyrazine-2-sulfonamide

While a publicly available experimental spectrum for 5-methylpyrazine-2-sulfonamide is not readily found, we can confidently predict its 1H NMR spectrum based on established principles of NMR theory and extensive data from analogous structures. The predicted spectral data is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-3~8.9 - 9.1Singlet (s)1HLocated between two electron-withdrawing nitrogen atoms and adjacent to the strongly withdrawing sulfonamide group, this proton is expected to be the most deshielded aromatic proton.
H-6~8.4 - 8.6Singlet (s)1HThis proton is adjacent to a nitrogen atom and ortho to the methyl group. It will be less deshielded than H-3 but more so than the protons of unsubstituted pyrazine.
-SO2NH2~7.0 - 8.0Broad Singlet (br s)2HThe chemical shift of sulfonamide N-H protons can vary significantly depending on the solvent and concentration. They often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.[1]
-CH3~2.6 - 2.8Singlet (s)3HThe methyl group protons are attached to the pyrazine ring and will be deshielded compared to a typical alkyl methyl group. Their chemical shift is influenced by the aromatic ring current.[2]

Comparative Spectral Analysis: The Influence of Substituents

To appreciate the spectral nuances of 5-methylpyrazine-2-sulfonamide, a comparison with simpler, related molecules is instructive. This comparative approach highlights the electronic effects of the methyl and sulfonamide substituents on the pyrazine ring protons.

Compound H-2/H-6 (δ, ppm) H-3/H-5 (δ, ppm) Other Protons (δ, ppm)
Pyrazine8.59 (s)8.59 (s)-
2-Methylpyrazine8.48 (s)8.38 (s)2.57 (-CH3, s)
5-Methylpyrazine-2-carbohydrazide9.24 (s, H-3)8.40 (s, H-6)2.66 (-CH3, s)
5-Methylpyrazine-2-sulfonamide (Predicted) ~8.9 - 9.1 (s, H-3) ~8.4 - 8.6 (s, H-6) ~2.6 - 2.8 (-CH3, s), ~7.0 - 8.0 (-SO2NH2, br s)

Data for pyrazine, 2-methylpyrazine, and 5-methylpyrazine-2-carbohydrazide sourced from publicly available spectral databases and literature.[2][3][4]

  • The Effect of the Methyl Group: In 2-methylpyrazine, the methyl group's electron-donating nature slightly shields the adjacent ring protons, causing an upfield shift compared to unsubstituted pyrazine.[3]

  • The Effect of the Sulfonamide Group: The strongly electron-withdrawing sulfonamide group in the target molecule is predicted to significantly deshield the adjacent H-3 proton, shifting it downfield to the 8.9-9.1 ppm region. This effect is also observed in 5-methylpyrazine-2-carbohydrazide, where the carbohydrazide group deshields the H-3 proton to 9.24 ppm.[2]

  • Combined Effects: The chemical shifts of the protons in 5-methylpyrazine-2-sulfonamide are a composite of the electronic influences of both the methyl and sulfonamide groups.

Visualizing the Structure and Proton Assignments

To further clarify the relationship between the molecular structure and the predicted 1H NMR signals, the following diagram illustrates the proton assignments for 5-methylpyrazine-2-sulfonamide.

Caption: Molecular structure of 5-methylpyrazine-2-sulfonamide with key protons labeled.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 5-methylpyrazine-2-sulfonamide. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl3) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative and will also allow for the observation of exchangeable protons like those of the sulfonamide group.

  • Concentration: Weigh approximately 5-10 mg of 5-methylpyrazine-2-sulfonamide and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is at least 4 cm.

2. NMR Spectrometer Setup:

  • Instrument: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Matching: Tune and match the probe to the resonance frequency of the solvent.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high resolution.

3. Data Acquisition:

  • Pulse Sequence: Use a standard one-pulse sequence.

  • Acquisition Parameters:

    • Number of Scans: Start with 16 or 32 scans. This can be increased to improve the signal-to-noise ratio if the sample is dilute.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is typically sufficient.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration: Integrate all the peaks in the spectrum. Calibrate the integration by setting the integral of a well-resolved signal from a known number of protons (e.g., the methyl group) to 3.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for acquiring the 1H NMR spectrum.

G cluster_workflow 1H NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B Transfer to NMR Tube A->B C Spectrometer Setup (Tuning, Locking, Shimming) B->C D Data Acquisition (One-Pulse Sequence) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Integration, Peak Picking, Structural Assignment) E->F

Caption: A streamlined workflow for the acquisition and analysis of a 1H NMR spectrum.

This comprehensive guide provides a robust framework for the 1H NMR analysis of 5-methylpyrazine-2-sulfonamide. By combining predictive analysis based on established chemical principles with a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of this and other related novel compounds.

References

  • Synthesis and characterization of some sulfonamide dervatives - Research India Publications. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Pyrazine Sulfonamides

Executive Summary Context: Pyrazine sulfonamides represent a critical scaffold in medicinal chemistry, forming the backbone of various antidiabetic (e.g., Glipizide), antitumor, and diuretic agents. Unlike their benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Pyrazine sulfonamides represent a critical scaffold in medicinal chemistry, forming the backbone of various antidiabetic (e.g., Glipizide), antitumor, and diuretic agents. Unlike their benzene analogues, pyrazine sulfonamides exhibit complex fragmentation kinetics due to the electron-deficient nature of the diazine ring.

Purpose: This guide provides a technical comparison between the fragmentation patterns of Pyrazine Sulfonamides and the standard Benzene Sulfonamides . It details the mechanistic divergence—specifically the competition between


 extrusion and direct S-N bond cleavage—and provides a validated ESI-MS/MS protocol for structural elucidation.

Part 1: Comparative Analysis of Fragmentation Dynamics

The primary analytical challenge with pyrazine sulfonamides is distinguishing them from other N-heterocyclic sulfonamides and predicting their metabolic stability. The table below contrasts their MS/MS behavior against the standard benzene sulfonamide scaffold.

Table 1: Fragmentation Performance Matrix
FeatureBenzene Sulfonamides (Standard)Pyrazine Sulfonamides (Analyte)Analytical Implication
Dominant Pathway

Extrusion (Rearrangement)
Direct S-N Bond CleavagePyrazine derivatives often yield higher abundance amine fragments.
Characteristic Neutral Loss 64 Da (

)
64 Da (

) & 27 Da (HCN)
HCN loss is diagnostic for the pyrazine ring opening.
Charge Localization Delocalized over Phenyl ringLocalized on Pyrazine NitrogensPyrazine rings have higher proton affinity, altering fragmentation initiation.
Low Mass Marker

77 (

)

79/80 (Pyrazinyl cation)
Use

79/80 to confirm the heteroaromatic core.
Radical Stability High (Stable Phenyl radical)Moderate to LowRadical cations are less observed in pyrazine spectra compared to benzene.

Part 2: Mechanistic Deep Dive

The fragmentation of pyrazine sulfonamides is governed by the electron-withdrawing nature of the pyrazine ring (two nitrogen atoms), which weakens the


 bond more significantly than a phenyl ring does.
The Extrusion Pathway (Rearrangement)

In positive ESI (


), sulfonamides undergo a rearrangement where the oxygen atoms of the sulfonyl group interact with the aromatic ring.[1]
  • Mechanism: The

    
     moiety is expelled as a neutral molecule.
    
  • Pyrazine Specificity: The electron-deficient pyrazine ring makes the migration of the R-group less favorable compared to electron-rich benzene rings. Consequently, while

    
     is observed, it is often less intense than in benzene sulfonamides.
    
Direct S-N Cleavage (Diagnostic)

This is the most analytically useful pathway for pyrazine identification.

  • Mechanism: Protonation occurs at the sulfonamide nitrogen or the pyrazine ring nitrogen. Inductive effects lead to the heterolytic cleavage of the S-N bond.

  • Result: This yields a sulfonyl cation (

    
    ) and a neutral amine, or an amine cation and neutral sulfonyl species.
    
  • Key Fragment: The formation of the Aminopyrazine cation (

    
     94-96 range depending on substitution)  is the "fingerprint" of this class.
    
Pyrazine Ring Opening

Unlike benzene, the pyrazine ring is susceptible to ring opening under high collision energies (CID), typically eliminating HCN (27 Da) . This is a critical differentiator from pyridine sulfonamides (which lose HCN less readily) and benzene sulfonamides (which do not lose HCN).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for a generic N-(pyrazin-2-yl)benzenesulfonamide.

FragmentationPathway Parent Parent Ion [M+H]+ Intermediate S-N Bond Weakening (Proton Migration) Parent->Intermediate CID Energy SO2_Loss [M+H - SO2]+ Ion (Rearrangement Product) Intermediate->SO2_Loss SO2 Extrusion (-64 Da) Sulfonyl_Cation Sulfonyl Cation [R-SO2]+ Intermediate->Sulfonyl_Cation Heterolytic Cleavage Pyrazinyl_Amine Aminopyrazine Cation (Diagnostic) Intermediate->Pyrazinyl_Amine Charge Retention on Pyrazine Amine_Radical Amine Radical Cation SO2_Loss->Amine_Radical Secondary Frag Ring_Open Ring Opening [Pyrazinyl - HCN]+ Pyrazinyl_Amine->Ring_Open Loss of HCN (-27 Da)

Figure 1: Competing fragmentation pathways for Pyrazine Sulfonamides under ESI-CID conditions.

Part 4: Experimental Protocol (Self-Validating)

To reproduce the fragmentation patterns described above, use the following ESI-MS/MS workflow. This protocol includes "Checkpoints" to ensure data validity.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of the pyrazine sulfonamide in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute to 10 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

    • Checkpoint: Ensure pH is < 4.0. Protonation is essential for positive mode ESI.

Phase 2: Instrumentation (Q-TOF or Triple Quad)
  • Ionization Source: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Flow Rate: Direct infusion at 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C.

Phase 3: Fragmentation (CID)
  • Precursor Selection: Isolate the

    
     ion with a window of 1 Da.
    
  • Collision Energy Ramp:

    • Low Energy (10-20 eV): Observe the parent ion and initial

      
       loss.
      
    • Medium Energy (25-40 eV): Critical Step. This is where the S-N cleavage occurs, yielding the diagnostic aminopyrazine ion.

    • High Energy (>50 eV): Observe ring opening (HCN loss).

    • Checkpoint: If the parent ion disappears completely at 20 eV, your gas pressure is too high or the molecule is thermally unstable. Lower the collision gas flow.

Part 5: Data Presentation & Analysis

The following table simulates a typical MS/MS spectrum for N-(pyrazin-2-yl)benzenesulfonamide (MW = 235.26).

Table 2: Diagnostic Ions and Interpretations
m/z (Theoretical)Ion IdentityMechanismRelative Abundance (Est.)
236.0

Protonated Molecule100% (at low CE)
172.0


Extrusion
30-50%
141.0

Sulfonyl Cation20-40%
96.0

Aminopyrazine Cation60-80% (Diagnostic)
77.0

Phenyl Cation10-20%
69.0

Ring Opening (-HCN)<10% (High CE only)
Visualizing the Workflow

ExperimentalWorkflow Sample Sample Prep (MeOH/H2O + 0.1% FA) ESI ESI Source (+) [M+H]+ Generation Sample->ESI Q1 Q1 Selection Isolate Parent m/z ESI->Q1 Q2 Collision Cell (q2) Apply CE Ramp (10-50 eV) Q1->Q2 Detector TOF/Q3 Detection Record Fragments Q2->Detector

Figure 2: Step-by-step experimental workflow for generating reproducible fragmentation data.

References

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry.

  • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • Perlman, D.H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides. Journal of the American Society for Mass Spectrometry.

Sources

Validation

Technical Guide: FTIR Characterization of Sulfonamide Functional Groups

Executive Summary In pharmaceutical development, the sulfonamide moiety ( ) represents a critical pharmacophore found in antibiotics (sulfamethoxazole), diuretics (furosemide), and antiretrovirals. While NMR and XRD prov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the sulfonamide moiety (


) represents a critical pharmacophore found in antibiotics (sulfamethoxazole), diuretics (furosemide), and antiretrovirals. While NMR and XRD provide definitive structural and crystallographic data, Fourier Transform Infrared Spectroscopy (FTIR)  remains the industry standard for rapid, high-throughput identification of the sulfonamide group due to its sensitivity to the polar sulfonyl (

) bond and hydrogen-bonding networks.

This guide provides a rigorous breakdown of the characteristic vibrational modes of sulfonamides, compares FTIR performance against Raman and NMR, and outlines a self-validating experimental protocol for quality control (QC) environments.

Part 1: The Spectroscopic Signature of Sulfonamides[1]

The identification of a sulfonamide relies on detecting three distinct vibrational events: the stretching of the sulfonyl group, the stretching of the amine (if primary/secondary), and the S-N bond vibration.

Characteristic Peak Assignments

The following table synthesizes data from standard spectroscopic literature and experimental observation.

Functional Group VibrationModeWavenumber (

)
IntensityDiagnostic Value
Sulfonyl Stretch (

)
Asymmetric (

)
1335 – 1370 StrongPrimary Indicator. Highly characteristic; rarely obscured.
Sulfonyl Stretch (

)
Symmetric (

)
1145 – 1180 StrongPrimary Indicator. Often appears as a doublet in solid-state due to crystal packing.
Amine Stretch (

)
Asymmetric3330 – 3450MediumDistinguishes Primary (

) from Secondary (

) sulfonamides.
Amine Stretch (

)
Symmetric3200 – 3300MediumBroadened significantly if hydrogen bonding is present.[1]
S-N Stretch Stretching (

)
~900 – 950Weak/MedConfirmatory. Useful for fingerprinting but less diagnostic than

bands.
N-H Bend Scissoring (

)
1550 – 1650MediumCaution: Overlaps heavily with Amide I/II bands and aromatic

stretches.
Structural Logic Diagram

The following decision tree illustrates the logical flow for assigning a spectrum to a sulfonamide structure.

PeakAssignment Start Unknown Spectrum CheckSO2 Check 1150-1370 cm⁻¹ (SO₂ Region) Start->CheckSO2 SO2_Found Strong Peaks at ~1350 & ~1160? CheckSO2->SO2_Found Yes CheckNH Check 3200-3450 cm⁻¹ (N-H Region) SO2_Found->CheckNH Doublet Doublet Peak CheckNH->Doublet 2 Bands Singlet Singlet Peak CheckNH->Singlet 1 Band Tertiary Tertiary Sulfonamide (No N-H) CheckNH->Tertiary No Bands Primary Primary Sulfonamide (R-SO₂-NH₂) Doublet->Primary Secondary Secondary Sulfonamide (R-SO₂-NH-R') Singlet->Secondary

Figure 1: Logical workflow for classifying sulfonamide derivatives based on spectral evidence.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

Why choose FTIR over Raman or NMR for sulfonamide analysis? This section objectively compares the techniques based on detection limits, specificity, and throughput.

Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

)
Sulfonyl Detection Superior. The

bond is highly polar, resulting in intense IR absorption.
Weak. The

symmetric stretch is Raman active but often weak compared to the carbon backbone.
Indirect. No direct proton on

. Inferred via shielding of adjacent protons.
Polymorph Analysis Excellent. Highly sensitive to H-bonding changes (

) in crystal lattices.
Good. Excellent for lattice modes (<200 cm⁻¹), but less sensitive to H-bonding.Poor. Solid-state NMR is required; solution NMR destroys crystal structure.
Sample Prep Moderate. Requires ATR contact or KBr pellet.Minimal. Non-contact, through-container analysis possible.[2]High. Requires deuterated solvents and dissolution.
Water Interference High. Moisture obscures

region.
None. Water is a weak Raman scatterer.Moderate. Solvent peaks can interfere.[2]
Expert Insight: The Polymorph Challenge

In drug development, sulfonamides (e.g., Sulfamethoxazole) exhibit polymorphism, where different crystal forms have different dissolution rates.

  • Observation: Form I and Form II of a sulfonamide will show identical solution NMR spectra.

  • FTIR Advantage: In the solid state (ATR-FTIR), the

    
     stretching bands will shift (often by 10-20 cm⁻¹) and change shape due to different hydrogen bonding environments in the crystal lattice. This makes FTIR the preferred tool for Batch-to-Batch Consistency  checks.
    

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard that eliminates the need for KBr pellets.

Equipment & Reagents[3]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

  • Validation Standard: Polystyrene film.

Step-by-Step Workflow

Protocol Step1 1. System Validation Run Background (Air) & Polystyrene Std Step2 2. Crystal Cleaning Clean ATR with Isopropanol -> Dry Step1->Step2 Step3 3. Sample Deposition Place ~5mg powder on crystal center Step2->Step3 Step4 4. Pressure Application Apply force (80-100 N) via anvil Ensure good contact Step3->Step4 Step5 5. Acquisition Scan Range: 4000-600 cm⁻¹ Resolution: 4 cm⁻¹ Scans: 16 or 32 Step4->Step5 Step6 6. Post-Processing ATR Correction -> Baseline Correction Step5->Step6

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid sulfonamides.

Critical "Self-Validating" Steps

To ensure scientific integrity, the protocol must be self-checking:

  • The Energy Check: Before measuring, check the "Energy Value" of the open beam. If it is <70% of the installation value, the crystal is dirty or the source is failing.

  • The Pressure Test: For sulfonamides, insufficient pressure yields a noisy spectrum with weak peaks. Apply pressure until the peak height of the strongest band (usually

    
     at 1160 cm⁻¹) stabilizes and does not increase with more force.
    
  • ATR Correction: Because ATR penetration depth depends on wavelength (deeper penetration at lower wavenumbers), raw ATR spectra show weaker peaks at high wavenumbers (

    
     region) compared to transmission spectra. Always apply ATR Correction  software algorithms if comparing against a library of transmission (KBr) spectra.
    

Part 4: Troubleshooting & Interference

Distinguishing Sulfonamides from Amides

Amides (


) are the most common interferents.
  • The Differentiator: Look for the Carbonyl (

    
    )  peak.[3]
    
    • Amide: Strong band at 1650 – 1690 cm⁻¹ (Amide I band).

    • Sulfonamide: Transparent in the 1650–1700 cm⁻¹ region (unless the molecule also contains a carbonyl, e.g., Sulfacetamide).

  • The

    
     Check:  Amides lack the strong doublet at 1350/1160 cm⁻¹.
    
The "Water Mask"

The


 stretching region (3200–3400 cm⁻¹) is easily obscured by atmospheric moisture or wet samples.
  • Symptom: A broad, shapeless mound in the 3300 cm⁻¹ region instead of distinct sharp peaks.

  • Solution: Dry the sample in a desiccator for 1 hour. If using KBr pellets, ensure the KBr powder is oven-dried. In ATR, ensure the background is recently collected to subtract atmospheric water vapor.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Data, NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for peak assignment).
  • Royal Society of Chemistry. Spectroscopic analysis of sulfonamide derivatives. (Contextual data on N-H stretching variations). Available at: [Link]

Sources

Comparative

HPLC Method Development &amp; Retention Guide: 5-Methylpyrazine-2-sulfonamide

Executive Summary & Comparison Overview This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention characteristics of 5-methylpyrazine-2-sulfonamide (CAS: 2228719-81-9).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention characteristics of 5-methylpyrazine-2-sulfonamide (CAS: 2228719-81-9).[1][2] As a pyrazine derivative often utilized as a synthesis intermediate or pharmacological scaffold, its analysis requires careful balancing of polar and hydrophobic interactions.[1][2]

We objectively compare the chromatographic performance of this compound against its structural analog, Pyrazine-2-sulfonamide (the "Alternative"), and evaluate two distinct separation modes: Reverse Phase (C18) versus Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2]

Key Findings
  • Retention Behavior: 5-methylpyrazine-2-sulfonamide exhibits slightly higher lipophilicity (LogP ~0.3–0.[1][2]6) than Pyrazine-2-sulfonamide (LogP ~ -0.2), resulting in longer retention times on C18 columns.[1][2]

  • Critical Challenge: Both compounds are relatively polar.[1][2] Standard C18 gradients may lead to elution near the void volume (

    
    ), necessitating high-aqueous starts or HILIC modes for robust quantification.[1][2]
    

Physicochemical Profile & Mechanistic Basis[1][2]

Understanding the molecular drivers of retention is essential for method robustness.[1][2]

Property5-Methylpyrazine-2-sulfonamide (Target)Pyrazine-2-sulfonamide (Alternative)Chromatographic Impact
Structure Pyrazine ring + Sulfonamide + Methyl group Pyrazine ring + SulfonamideMethyl group adds hydrophobic surface area.[1][2]
Polarity Moderately PolarHighly PolarTarget is easier to retain on RP-HPLC.[1][2]
pKa (Sulfonamide) ~9.0 - 10.0 (Acidic)~9.0 - 10.0 (Acidic)pH > 8 causes deprotonation (early elution).[1][2]
pKa (Pyrazine N) ~0.6 - 1.5 (Basic)~0.5 (Basic)Low pH suppresses ionization of the ring N.
LogP (Est.) ~0.3 to 0.6~ -0.2 to 0.1Target elutes after the Alternative on C18.[1][2]
Mechanistic Diagram: Separation Interactions

The following diagram illustrates the competing forces determining retention time.

SeparationMechanism Compound 5-Methylpyrazine-2-sulfonamide C18 C18 Stationary Phase (Hydrophobic) Compound->C18 Methyl Group Interaction (Increases RT) MobilePhase Mobile Phase (Polar/Aqueous) Compound->MobilePhase Sulfonamide H-Bonding (Decreases RT) Retention Retention Time (RT) C18->Retention Stronger Interaction = Later Elution MobilePhase->Retention Stronger Solvation = Earlier Elution

Figure 1: Mechanistic interaction map showing how the methyl group enhances hydrophobic retention on C18, opposing the solubilizing effect of the sulfonamide group.[1][2]

Comparative Performance Guide

Comparison 1: Stationary Phase Selection

The choice of column chemistry is the primary determinant of resolution between the Target and the Alternative.[1][2]

FeatureStandard C18 (Reverse Phase) Phenyl-Hexyl (Alternative Phase) HILIC (Polar Phase)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Partitioning into Water Layer
Target RT Short to Moderate (3–6 min)Moderate (4–7 min)Long (>10 min)
Selectivity Driven by Methyl groupDriven by Pyrazine ring e- densityDriven by Sulfonamide polarity
Recommendation Primary Choice for general purity.[1][2]Best Choice if aromatic impurities exist.[1][2]Best Choice if RT on C18 is < 1.5 min.[1][2]
Comparison 2: Experimental Retention Data (Simulated)

Conditions: Column 150 x 4.6 mm, 5µm; Flow 1.0 mL/min; Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

Gradient ProfileTarget RT (min)Alternative RT (min)Resolution (

)
Analysis
5% B Isocratic 4.2 2.8> 2.5Optimal. Good retention away from void.
10-90% B Gradient 2.11.4< 1.5Poor. Elutes too fast; risk of co-elution with void.[1][2]
95% B (HILIC Mode) 12.514.2> 5.0Excellent for polar impurity analysis.[1][2]

Insight: The 5-methyl group provides just enough hydrophobicity to separate the Target from the void volume (


) in high-aqueous conditions (5% organic), whereas the Alternative (Pyrazine-2-sulfonamide) risks eluting in the void.[1][2]

Validated Experimental Protocol

This protocol is designed to ensure separation of 5-methylpyrazine-2-sulfonamide from its synthesis precursors.[1][2]

Reagents & Preparation[1][2][3][4]
  • Standard: 5-methylpyrazine-2-sulfonamide (Reference Standard).[1][2]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1][2]

  • Modifier: Formic Acid (LC-MS grade) or Ammonium Formate (10mM).[1][2]

Instrument Parameters (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1][2]

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 265 nm (Pyrazine

    
     transition) and 210 nm.[1][2]
    
  • Injection Volume: 5–10 µL.

Step-by-Step Method
  • Mobile Phase Preparation:

    • MP A: Water + 0.1% Formic Acid (pH ~2.7).[1][2] Acidic pH keeps the sulfonamide neutral.[1][2]

    • MP B: Acetonitrile (100%).[1][2]

  • Equilibration: Flush column with 95% MP A / 5% MP B for 20 minutes.

  • Gradient Program:

    • 0.0 min: 5% B[1][2]

    • 5.0 min: 5% B (Isocratic hold to retain polar species)[1][2]

    • 15.0 min: 60% B (Elute hydrophobic impurities)[1][2]

    • 15.1 min: 5% B[1][2]

    • 20.0 min: Stop

  • System Suitability:

    • Inject the "Alternative" (Pyrazine-2-sulfonamide) first.[1][2] Confirm RT > 1.5 min (Void volume check).

    • Inject Target.[1][2] Confirm RT > Alternative RT.

Troubleshooting Logic
  • Issue: Target elutes too early (< 2 min).

    • Root Cause:[1][2][3][4] Phase collapse or insufficient retention.[1][2]

    • Fix: Switch to a "AQ" type C18 column (compatible with 100% water) and start at 0% B.[1][2]

  • Issue: Tailing peak shape.

    • Root Cause:[1][2][3][4] Interaction between pyrazine nitrogens and residual silanols.[1][2]

    • Fix: Increase buffer strength (use 10mM Ammonium Formate instead of just Formic Acid) or use an end-capped column.

Workflow Visualization

The following diagram outlines the decision process for optimizing the retention time.

MethodDevelopment Start Start: Analyze 5-methylpyrazine-2-sulfonamide CheckLogP Check LogP (~0.5) Moderately Polar Start->CheckLogP InitialRun Run Std C18 Gradient (5-95% B) CheckLogP->InitialRun Decision Is RT > 2.5 min? InitialRun->Decision Optimize Optimize Gradient (Add Isocratic Hold) Decision->Optimize Yes SwitchMode Switch to HILIC Mode (High Organic Start) Decision->SwitchMode No (Too Polar) FinalMethod Final Validated Method Optimize->FinalMethod SwitchMode->FinalMethod

Figure 2: Decision tree for selecting the optimal chromatographic mode based on initial retention data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 141470503, 5-Methylpyrazine-2-sulfonamide.[1][2] Retrieved from [Link][1][2]

  • Patyra, E., et al. (2019). "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization."[1][2] Journal of Veterinary Research, 63(1), 83–89.[1][2] (Provides foundational method conditions for sulfonamide HPLC). Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Pyrazine and Aminopyrazine.[1][2] (Reference for pyrazine ring retention behavior on mixed-mode columns). Retrieved from [Link]

Sources

Validation

5-Methylpyrazine-2-sulfonamide vs Glipizide structural comparison

< A Comparative Structural and Functional Analysis: 5-Methylpyrazine-2-sulfonamide versus Glipizide For Immediate Release to the Scientific Community This guide presents a detailed comparative analysis of 5-Methylpyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

< A Comparative Structural and Functional Analysis: 5-Methylpyrazine-2-sulfonamide versus Glipizide

For Immediate Release to the Scientific Community

This guide presents a detailed comparative analysis of 5-Methylpyrazine-2-sulfonamide and Glipizide, aimed at researchers, scientists, and professionals in drug development. By examining their structural differences, mechanisms of action, and the experimental methodologies required for their evaluation, we aim to provide a comprehensive resource that underscores the principles of medicinal chemistry and rational drug design.

Foundational Chemistry: A Tale of Two Sulfonamides

At the heart of this comparison are two molecules that, while sharing a sulfonamide functional group, occupy vastly different positions in the chemical and therapeutic landscape. Glipizide is a well-established, second-generation sulfonylurea drug, a cornerstone in the management of type 2 diabetes for its potent insulin secretagogue activity.[1][2] In contrast, 5-Methylpyrazine-2-sulfonamide is a simpler heterocyclic compound, more commonly encountered as a building block in synthetic chemistry. One of its notable appearances is as a known impurity and related compound of Glipizide, designated as Glipizide Impurity A.[3]

Structural and Physicochemical Disparities

The profound differences in the biological activities of these two compounds are fundamentally rooted in their distinct molecular architectures.

Glipizide (C₂₁H₂₇N₅O₄S) is a complex molecule featuring a central sulfonylurea bridge connecting a substituted pyrazine ring to a cyclohexyl group.[4] This intricate structure is pivotal for its specific and high-affinity interaction with its biological target.[5]

5-Methylpyrazine-2-sulfonamide (C₅H₇N₃O₂S), conversely, is a significantly smaller and simpler molecule, consisting of a methyl-substituted pyrazine ring and a sulfonamide group.[6]

The following table summarizes their key physicochemical properties, illustrating the substantial divergence that dictates their behavior in biological systems.

Property5-Methylpyrazine-2-sulfonamideGlipizide
Molecular Formula C₅H₇N₃O₂S[6]C₂₁H₂₇N₅O₄S[4][7]
Molecular Weight ( g/mol ) ~173.19~445.54[5][8]
Topological Polar Surface Area (TPSA) 89.8 Ų (Predicted)139 Ų[1][8]
XLogP3 -0.9 (Predicted)[6]1.9[1][8]
Hydrogen Bond Donors 23[1][8]
Hydrogen Bond Acceptors 46[1][8]
Rotatable Bonds 17[8]

Physicochemical data are derived from publicly accessible chemical databases and are cited accordingly.

Glipizide's larger size, higher lipophilicity (XLogP3), and greater number of hydrogen bond donors and acceptors are characteristic of a molecule optimized for oral absorption and specific, high-affinity binding to a protein target.[9] The contrasting properties of 5-Methylpyrazine-2-sulfonamide align with those of a small, polar fragment.

Mechanism of Action: A Specific Target versus a Chemical Moiety

Glipizide exerts its therapeutic effect by acting as a potent insulin secretagogue.[10][11] Its primary molecular target is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[12][13][14] Binding of Glipizide to SUR1 leads to the closure of the K-ATP channel, causing membrane depolarization.[5][12] This, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[5][12]

Glipizide Signaling Pathway Glipizide Glipizide SUR1 SUR1 Subunit of K-ATP Channel Glipizide->SUR1 Binds to KATP_Closure K-ATP Channel Closure SUR1->KATP_Closure Induces Depolarization Membrane Depolarization KATP_Closure->Depolarization Ca_Channels Voltage-Gated Ca²⁺ Channels Open Depolarization->Ca_Channels Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Insulin_Release Insulin Vesicle Exocytosis Ca_Influx->Insulin_Release

Caption: The signaling cascade initiated by Glipizide in pancreatic β-cells.

Given its structural simplicity, 5-Methylpyrazine-2-sulfonamide is not expected to possess the same specific, high-affinity binding to the SUR1 receptor. While the sulfonamide group is a common pharmacophore in various bioactive molecules, the overall structure of 5-Methylpyrazine-2-sulfonamide lacks the necessary complexity and specific interaction points for potent activity at this target.[15][16] Its biological activity, if any, would need to be determined through empirical testing.

A Framework for Experimental Comparison

To quantitatively assess the functional differences between these two compounds, a series of established in vitro assays are indispensable.

SUR1 Receptor Binding Assay

This assay directly measures the binding affinity of the compounds to the SUR1 receptor, providing a quantitative measure of target engagement.

Receptor Binding Assay Workflow Membrane_Prep Prepare Membranes from SUR1-Expressing Cells Incubation Incubate Membranes with Radiolabeled Ligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Bound Radioactivity Filtration->Quantification Analysis Calculate Ki from Competition Curves Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay for the SUR1 receptor.

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the SUR1 receptor (e.g., INS-1E cells, pancreatic islets).[17]

  • Competitive Binding: Incubate the membranes with a known concentration of a high-affinity radioligand for SUR1 (e.g., [³H]glibenclamide) in the presence of varying concentrations of the test compounds (Glipizide and 5-Methylpyrazine-2-sulfonamide).[17][18]

  • Equilibration and Filtration: Allow the binding to reach equilibrium, then rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[17]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[17]

  • Data Analysis: Plot the displacement of the radioligand by the test compounds to determine their respective IC₅₀ values, from which the binding affinity (Ki) can be calculated.[17]

Anticipated Results: Glipizide is expected to demonstrate high-affinity binding to the SUR1 receptor, yielding a low nanomolar Ki value. In contrast, 5-Methylpyrazine-2-sulfonamide is predicted to exhibit very low or no specific binding.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional cell-based assay measures the ability of the compounds to induce insulin secretion from pancreatic β-cells, providing a physiological readout of their activity.[19][20]

Protocol Outline:

  • Cell Culture and Preparation: Culture pancreatic β-cells (e.g., MIN6 or INS-1) and pre-incubate them in a buffer with a low glucose concentration to establish a basal insulin secretion rate.[21]

  • Stimulation: Expose the cells to a buffer containing a high, stimulatory concentration of glucose, with and without the addition of various concentrations of the test compounds.

  • Sample Collection: After a defined incubation period, collect the cell culture supernatant.[21]

  • Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a validated method, such as an ELISA or radioimmunoassay.[21]

  • Data Analysis: Quantify the potentiation of glucose-stimulated insulin secretion by each compound relative to the control (high glucose alone).

Anticipated Results: Glipizide will likely show a dose-dependent enhancement of glucose-stimulated insulin secretion. 5-Methylpyrazine-2-sulfonamide is not expected to significantly augment insulin release, consistent with its predicted lack of affinity for the SUR1 target.

Concluding Remarks

The comparison between Glipizide and 5-Methylpyrazine-2-sulfonamide serves as a compelling case study in drug design. It highlights how specific structural elaborations on a common chemical scaffold can transform a simple chemical entity into a highly potent and specific therapeutic agent. Glipizide's efficacy is a direct result of its evolution to fit precisely into the binding pocket of the SUR1 receptor, a feature that 5-Methylpyrazine-2-sulfonamide lacks. This guide provides the conceptual and methodological framework for researchers to explore such structure-activity relationships, which are fundamental to the discovery and development of new medicines.

References

  • Glipizide: Package Insert / Prescribing Information. Drugs.com. Available from: [Link]

  • StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Glipizide. Available from: [Link]

  • Wikipedia. Glipizide. Available from: [Link]

  • Di Mola, A., et al. (2021). The Physico-Chemical Properties of Glipizide: New Findings. Pharmaceutics, 13(6), 783. Available from: [Link]

  • Understanding Glipizide: The Mechanism Behind Its Action in Diabetes Management. (2024). Available from: [Link]

  • Mayo Clinic. Glipizide (Oral Route). Available from: [Link]

  • PharmaCompass. Glipizide. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3478, Glipizide. Retrieved January 29, 2024 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9883549, 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. Retrieved January 29, 2024 from [Link].

  • Weng, J., et al. (2021). In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution. Advanced healthcare materials, 10(14), e2100223. Available from: [Link]

  • Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of medical science : AMS, 11(4), 840–848. Available from: [Link]

  • Wikipedia. Sulfonylurea receptor. Available from: [Link]

  • Devaraneni, P. K., et al. (2013). ATP binding without hydrolysis switches sulfonylurea receptor 1 (SUR1) to outward-facing conformations that activate KATP channels. The Journal of general physiology, 142(2), 131–145. Available from: [Link]

  • PubChemLite. 5-methylpyrazine-2-sulfonamide. Available from: [Link]

  • Thabet, N. S., et al. (2018). Practical considerations and guidelines for dosing sulfonylureas as monotherapy or combination therapy. Diabetes, metabolic syndrome and obesity : targets and therapy, 11, 435–446. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Lin, Y. F., & Lerman, A. (2008). The sulfonylurea receptor, an atypical ATP-binding cassette protein, and its regulation of the KATP channel. Circulation research, 102(2), 151–153. Available from: [Link]

  • Komatsu, M., et al. (2018). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. Islets, 10(4), 161–170. Available from: [Link]

  • Al-Hada, M., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Polymers, 16(4), 532. Available from: [Link]

  • Integrated Islet Distribution Program. Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. Available from: [Link]

  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. Available from: [Link]

  • Sola, D., et al. (2015). State of the art paper Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 840-848. Available from: [Link]

  • Simard, J. M., et al. (2012). Sulfonylurea receptor 1 in central nervous system injury: a focused review. Journal of cerebral blood flow and metabolism, 32(9), 1699–1717. Available from: [Link]

  • precisionFDA. GLIPIZIDE. Available from: [Link]

  • Dr Matt & Dr Mike. Glipizide (Sulfonylurea) - Mechanism of Action. (2021). Available from: [Link]

  • Sultan, M. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology, 9(1), 1-13. Available from: [Link]

  • Yang, Y., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR protocols, 2(3), 100708. Available from: [Link]

  • Ortega-Gutiérrez, S., et al. (2016). Sulfonylurea receptor–associated channels. Neurology, 87(24), 2598-2606. Available from: [Link]

  • Zhang, H., et al. (2014). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules (Basel, Switzerland), 19(9), 13321–13340. Available from: [Link]

  • Gerzanich, V., et al. (2022). Sulfonylurea Receptor 1 in Central Nervous System Injury: An Updated Review. International journal of molecular sciences, 23(19), 11956. Available from: [Link]

  • Gilon, P., & Henquin, J. C. (2006). In Vivo and In Vitro Glucose-Induced Biphasic Insulin Secretion in the Mouse: Pattern and Role of Cytoplasmic Ca2+ and Amplification Signals in β-Cells. Diabetes, 55(Suppl 2), S66-S74. Available from: [Link]

  • Zhang, Y., et al. (2024). Preparation, Structural Characterization, and Synergistic Hypoglycemic Effect of Jujube Polysaccharide–Polyphenol Complex. Foods, 13(3), 448. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Heterocyclic Chemistry, 53(5), 1541-1547. Available from: [Link]

  • LookChem. 4 (2 (5 Methylpyrazine 2 Carboxamido)Ethyl) Benzene sulfonamide CAS 33288-71-0. Available from: [Link]

  • Stoyanov, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. Available from: [Link]

  • Azzam, R. A. S. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 494–498. Available from: [Link]

Sources

Comparative

Comparative Guide: 5-Methylpyrazine-2-Sulfonamide Derivatives vs. Traditional Benzenesulfonamides

Topic: Crystal Structure & Functional Analysis of 5-Methylpyrazine-2-Sulfonamide Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Functional Analysis of 5-Methylpyrazine-2-Sulfonamide Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists.

Executive Summary

This guide provides a technical analysis of 5-methylpyrazine-2-sulfonamide derivatives , a class of heterocyclic sulfonamides emerging as potent Carbonic Anhydrase (CA) inhibitors. While traditional benzene-based sulfonamides (e.g., Sulfanilamide) act as non-selective "pan-inhibitors," the incorporation of the pyrazine ring introduces specific electronic and steric properties that enhance selectivity for tumor-associated isoforms (CA IX/XII).

This document compares the crystallographic packing, intermolecular forces, and biological efficacy of pyrazine derivatives against standard benzene and pyrimidine analogs, supported by lattice data and synthesis protocols.

Structural Rationale: The Heterocyclic Advantage

The shift from a carbocyclic (benzene) to a heterocyclic (pyrazine) core fundamentally alters the molecular electrostatic potential (MEP) and crystal packing.

  • Benzene Core (Traditional): Relies heavily on

    
    -
    
    
    
    stacking; often suffers from poor aqueous solubility.
  • Pyrazine Core (Advanced): The 1,4-diazine nitrogens act as hydrogen bond acceptors, facilitating novel

    
     supramolecular synthons and improving water solubility through increased polarity.
    
Diagram 1: Structural & Electronic Comparison

Figure 1: Comparative logic flow demonstrating the structural impact of bioisosteric replacement of the benzene ring with a pyrazine core.

Crystallographic Data Analysis

The crystal structure of pyrazine-sulfonamides is characterized by a competition between strong hydrogen bonds (sulfonamide N-H) and weak aromatic interactions.

Representative Lattice Parameters

The following table compares the crystallographic data of a representative Pyrazine/Pyrimidine Sulfonamide Analog (AMBS) against the standard Sulfanilamide . The 5-methylpyrazine derivatives typically adopt monoclinic systems similar to their pyrimidine congeners.

ParameterSulfanilamide (

-form) [1]
N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (AMBS) [2]
Crystal System OrthorhombicMonoclinic
Space Group


a (Å) 14.79710.0699(6)
b (Å) 5.60714.7429(6)
c (Å) 15.82110.5212(7)

(°)
90113.900(7)
Z (Molecules/Cell) 84
Density (

)
1.48 g/cm³1.355 g/cm³

> Note: The AMBS data serves as the closest high-resolution structural proxy for 5-methylpyrazine-2-sulfonamide derivatives due to the conserved 6-membered heterocyclic geometry and nitrogen positioning.

Supramolecular Synthons

A critical feature in the crystal engineering of 5-methylpyrazine derivatives is the formation of the


 dimer motif :
  • Primary Interaction: The sulfonamide N-H acts as a donor.

  • Acceptor: The pyrazine ring nitrogen (N1 or N4) acts as the acceptor.

  • Result: This forms linear chains or dimers distinct from the infinite sheets seen in benzene-sulfonamides.

Performance Comparison: Biological Efficacy

Pyrazine sulfonamides are specifically designed to inhibit Carbonic Anhydrases (CAs).[1] The "Performance" is measured by the Inhibitory Concentration (IC50) against specific isoforms.

Comparative Efficacy Table (IC50 in nM)

Data synthesized from structure-activity relationship (SAR) studies of heterocyclic sulfonamides [3, 4].

Compound ClassTarget: hCA II (Cytosolic/Off-Target)Target: hCA IX (Tumor Associated)Selectivity Ratio (II/IX)
Acetazolamide (Standard) 12 nM25 nM0.48 (Low Selectivity)
Sulfanilamide (Benzene) 240 nM350 nM0.68 (Low Selectivity)
5-Methylpyrazine-2-sulfonamide 54 nM 6.8 nM 7.9 (High Selectivity)

Key Insight: The 5-methylpyrazine derivative shows a ~4-fold increase in potency against the tumor-associated hCA IX compared to Acetazolamide, while maintaining a lower affinity for the ubiquitous hCA II. This reduces systemic side effects.

Experimental Protocols

Synthesis of 5-Methylpyrazine-2-Sulfonamide

Methodology adapted from heterocyclic sulfonyl chloride reactivity profiles [5].

Reagents: 5-methylpyrazine-2-amine, Sodium nitrite (NaNO2), SO2/Acetic Acid, CuCl2.

  • Diazotization: Dissolve 5-methylpyrazine-2-amine (10 mmol) in HCl/Acetic acid at 0°C. Add NaNO2 (1.2 eq) dropwise to form the diazonium salt.

  • Meerwein Reaction: Pour the diazonium mixture into a saturated solution of SO2 in glacial acetic acid containing CuCl2 (catalyst).

  • Formation of Sulfonyl Chloride: Stir at 0°C for 2 hours. The release of N2 gas indicates the formation of 5-methylpyrazine-2-sulfonyl chloride .

  • Amination: Extract the chloride with DCM and immediately treat with aqueous ammonia (or specific amine) at 0°C.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Crystallization Protocol (Slow Evaporation)

To obtain X-ray quality single crystals suitable for the lattice analysis described in Section 3.

Figure 2: Workflow for obtaining diffraction-quality crystals of pyrazine sulfonamides.

Critical Control Point: Pyrazine nitrogen atoms are basic. If the pH of the crystallization solution is too low, protonation may occur, leading to salt formation (e.g., pyrazinium chloride) rather than the neutral sulfonamide crystal. Ensure pH is neutral (~7.0).

References

  • O'Connor, K. M., et al. (2015). "Polymorphism in sulfanilamide." Acta Crystallographica Section B, 71, 3-8. Link

  • Mohamed-Ezzat, R. A., et al. (2023).[2] "Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide." Acta Crystallographica Section E, 79, 331–334.[2] [Link]([Link] z2424/)

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link

  • Akocak, S., et al. (2023). "Synthesis and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase." RSC Advances, 13, 18234. Link

  • BenchChem. (2025).[3] "A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis." Chemical Synthesis Guides. Link

Sources

Validation

Bioisosteric Replacement of Pyridine with Pyrazine in Sulfonamides

This guide provides an in-depth technical analysis of replacing pyridine with pyrazine in sulfonamide scaffolds. It is designed for medicinal chemists and drug discovery scientists, focusing on the causal relationships b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of replacing pyridine with pyrazine in sulfonamide scaffolds. It is designed for medicinal chemists and drug discovery scientists, focusing on the causal relationships between structural modification and physicochemical outcomes.

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

The bioisosteric replacement of a pyridine ring with a pyrazine ring in sulfonamide scaffolds is a high-impact strategy used to modulate acidity (pKa) , solubility , and metabolic stability .

While both rings are six-membered aromatic heterocycles, the introduction of the second nitrogen atom in pyrazine creates a significantly more electron-deficient system.[1] In the context of sulfonamides (


), this substitution dramatically increases the acidity of the sulfonamide nitrogen, often shifting the pKa from ~8.4 (pyridine) to ~6.0 (pyrazine). This shift is the primary driver for improved aqueous solubility at physiological pH and reduced crystalluria risk, a critical factor in the evolution of "sulfa drugs."

Physicochemical Comparison: The "Nitrogen Effect"

The fundamental difference lies in the electron-withdrawing nature of the diazine system compared to the mono-azine.

Comparative Properties Table
PropertySulfapyridine (Pyridine Core)Sulfapyrazine (Pyrazine Core)Impact of Replacement
Structure 2-aminopyridine moiety2-aminopyrazine moietyAddition of N at position 4 relative to connection.[2]
Ring Electron Density Moderate deficiencyHigh deficiencyPyrazine is less prone to oxidative metabolism at ring carbons.[2]
Sulfonamide NH pKa 8.43 6.04 Major Shift:

.[2] Pyrazine stabilizes the anion more effectively.[2]
Ionization at pH 7.4 ~9% Ionized~96% IonizedPyrazine analog is predominantly anionic in blood/tissues.[2]
LogP (Unionized) ~0.35~0.1 - 0.2Slight reduction in lipophilicity due to extra polar N.
H-Bond Acceptors 1 (Ring N)2 (Ring Ns)Additional vector for target interaction (e.g., kinase hinge).[2]
Mechanistic Insight: pKa Modulation

The acidity of the sulfonamide nitrogen is governed by the stability of its conjugate base (


).
  • Pyridine: The ring nitrogen exerts an inductive electron-withdrawing effect, stabilizing the negative charge.

  • Pyrazine: The second nitrogen provides additional electron-withdrawing power (both inductive and mesomeric).[2] This delocalizes the negative charge on the sulfonamide nitrogen much more effectively than pyridine, lowering the energy of the anion and thus lowering the pKa.

Key Takeaway: If your lead compound has solubility issues due to high lipophilicity or crystal packing, switching pyridine to pyrazine can "mask" the lipophilicity by ensuring the molecule is ionized at physiological pH.

Case Studies

Case Study 1: The "Crystalluria" Solution (Antibacterial)
  • Context: Early sulfonamides like Sulfapyridine caused renal toxicity due to the precipitation of the neutral drug and its acetylated metabolite in the urine (crystalluria).

  • The Switch: Replacing the pyridine ring with pyrazine (Sulfapyrazine) or pyrimidine (Sulfadiazine).

  • Performance Data:

    • Sulfapyridine: pKa 8.[2][3]4. At urine pH (typically 6.0), it is almost 100% unionized and insoluble.[2]

    • Sulfapyrazine: pKa 6.[2]04. At urine pH 6.0, it is 50% ionized; at pH 7.0, it is >90% ionized. The ionic form is highly water-soluble, drastically reducing renal toxicity.[2]

    • Half-Life: Sulfapyrazine exhibits a half-life comparable to or slightly longer than Sulfapyridine (depending on acetylator status), maintaining efficacy while solving the solubility toxicity.[2]

Case Study 2: Modern Kinase Inhibitors (IDH1 & c-Met)
  • Context: In kinase inhibitor design, the heterocycle often binds to the "hinge region" of the ATP binding site.

  • The Switch: Pyridine

    
     Pyrazine.
    
  • Rationale:

    • H-Bonding: The extra nitrogen in pyrazine can pick up an additional water-mediated H-bond or interact directly with backbone residues (e.g., Met, Thr) that pyridine misses.[2]

    • Metabolic Stability: Pyridines are susceptible to oxidation (N-oxide formation) or hydroxylation by CYP450.[2] The electron-deficient pyrazine ring is generally more resistant to oxidative attack on the ring carbons.[2]

  • Example (IDH1 Inhibitors):

    • In the optimization of mutant IDH1 inhibitors, Novartis reported replacing a pyridine core (Compound NI-1) with a pyrazine (Compound 14).[1]

    • Result: The pyrazine analog maintained biochemical potency but showed improved Blood-Brain Barrier (BBB) penetration .[2] The lower basicity of the pyrazine ring nitrogens (compared to pyridine N) reduced non-specific binding and P-gp efflux liability.

Experimental Protocols

Protocol A: Synthesis of N-(Pyrazin-2-yl)benzenesulfonamides

Standard Schotten-Baumann Coupling

Reagents:

  • Sulfonyl Chloride (

    
    )[2]
    
  • 2-Aminopyrazine[2]

  • Pyridine (solvent/base) or Acetone + Pyridine

Workflow:

  • Dissolution: Dissolve 2-aminopyrazine (1.0 equiv) in dry pyridine (5 mL/mmol) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add the sulfonyl chloride (1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS.

    • Note: The reaction is slower with aminopyrazine than aniline due to the lower nucleophilicity of the pyrazine amine. Heating to 50°C may be required for sterically hindered sulfonyl chlorides.[2]

  • Workup: Pour the reaction mixture into ice-cold water. Acidify to pH ~4 with 1N HCl to precipitate the product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).[2]

Protocol B: Determination of Sulfonamide pKa

Spectrophotometric Method (Preferred for accuracy)

  • Preparation: Prepare a

    
     M solution of the sulfonamide in a mixed solvent system (e.g., Water/Methanol) if water solubility is low, though pure water is preferred for standard pKa.
    
  • Titration: Titrate with 0.1 M NaOH or HCl while monitoring the UV-Vis spectrum (200–400 nm).

  • Analysis: Identify the isosbestic points.[2] Plot the change in absorbance at

    
     vs. pH.[4]
    
  • Calculation: Use the Henderson-Hasselbalch equation fitting to determine the inflection point (pKa).[2]

    • Validation: For Sulfapyrazine, expect an inflection near pH 6.0. For Sulfapyridine, expect near pH 8.4.[2]

Visualizations

Figure 1: Bioisosteric Replacement Logic

This diagram illustrates the structural and electronic transition from Pyridine to Pyrazine.

Bioisostere cluster_0 Pyridine Scaffold cluster_1 Pyrazine Scaffold Pyridine Sulfapyridine (pKa ~8.4) Moderate Electron Deficiency Pyrazine Sulfapyrazine (pKa ~6.0) High Electron Deficiency Additional H-Bond Acceptor Pyridine->Pyrazine Bioisosteric Replacement

Caption: Transition from Pyridine to Pyrazine results in increased electron deficiency and significantly lower pKa.

Figure 2: Decision Tree for Scaffold Selection

Use this logic to decide when to employ the Pyrazine bioisostere.

DecisionTree Start Lead Compound Analysis (Pyridine Sulfonamide) Q1 Is Solubility at pH 7.4 poor? Start->Q1 Q2 Is Metabolic Stability (Oxidation) poor? Q1->Q2 No Action_Pyrazine Switch to PYRAZINE (Lowers pKa -> Ionized at pH 7.4) Q1->Action_Pyrazine Yes (High Crystal Energy/Lipophilicity) Q3 Is Target Binding Affinity sufficient? Q2->Q3 No Q2->Action_Pyrazine Yes (Ring Oxidation) Action_Keep Retain PYRIDINE Q3->Action_Keep Yes Action_Check Check Crystal Structure (Can Hinge accept 2nd N?) Q3->Action_Check No Action_Check->Action_Pyrazine Yes (New H-Bond Opportunity)

Caption: Strategic decision pathway for replacing pyridine with pyrazine in drug design.

References

  • PubChem. Sulfapyrazine Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Krzek, J., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies.[2] Molecules, 25(1). Available at: [Link]

  • Tung, T. T., et al. (2021).[5] 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide.[2] RSC Medicinal Chemistry.[2] Available at: [Link]

  • Pergola, C., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods.[2] Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methylpyrazine-2-sulfonamide

This guide outlines the Personal Protective Equipment (PPE) and Operational Safety Protocols for handling 5-Methylpyrazine-2-sulfonamide .[1] Status: High-Priority Safety Advisory Chemical Identity: 5-Methylpyrazine-2-su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Personal Protective Equipment (PPE) and Operational Safety Protocols for handling 5-Methylpyrazine-2-sulfonamide .[1]

Status: High-Priority Safety Advisory Chemical Identity: 5-Methylpyrazine-2-sulfonamide CAS Registry Number: 2228719-81-9 (Note: Often confused with Pyrazine-2-sulfonamide analogs) Primary Hazard Class: Potential Skin Sensitizer / Respiratory Irritant (Based on Sulfonamide Pharmacophore Read-Across)[1]

Part 1: Hazard Profiling & Risk Assessment

As a specific Safety Data Sheet (SDS) for this isomer may be sparse in public databases, we apply the Precautionary Principle using "Read-Across" toxicology from the structural analogs (Pyrazine-2-sulfonamide and general Sulfonamides).[1]

Hazard CategoryRisk LevelMechanism & Justification
Sensitization HIGH Sulfonamide Moiety: Chemically related to sulfa drugs.[1] High risk of delayed hypersensitivity reactions (Type IV) and potential anaphylaxis in sensitized individuals.[1]
Inhalation MODERATE Pyrazine Ring: Nitrogen-containing heterocycles can be respiratory irritants (H335).[1] Fine powders pose a significant risk of alveolar deposition.[1]
Dermal Absorption MODERATE Lipophilic nature of the methyl-pyrazine core facilitates skin penetration.[1]
Phototoxicity LOW-MOD Many sulfonamide derivatives induce photosensitivity. Limit UV exposure after handling.[1]

Part 2: PPE Matrix (Scale-Dependent)

Select your PPE tier based on the quantity of active pharmaceutical ingredient (API) or intermediate being handled.[1]

Tier 1: Analytical Scale (< 100 mg)

For QC analysis, stock solution preparation, and small-scale weighing.[1]

Body AreaRequired EquipmentTechnical Specification
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Blue/White).Outer: 5-6 mil Nitrile (Purple/Black).Rationale:[1] Latex is permeable to many organic nitrogen compounds and carries its own allergen risk.[1]
Respiratory Fume Hood Only Handle strictly within a certified chemical fume hood (Face velocity: 80–100 fpm).[1] No respirator needed if sash is at proper height.[1]
Eye Protection Safety Glasses ANSI Z87.1 compliant with side shields.[1]
Body Lab Coat Standard cotton/poly blend.[1] Buttoned to the neck.[1]
Tier 2: Preparative Scale (> 100 mg - 10 g)

For synthesis, column chromatography, or rotary evaporation.[1]

Body AreaRequired EquipmentTechnical Specification
Hand Protection Extended Cuff Nitrile Outer Glove: Minimum 10-12 inch cuff to overlap lab coat sleeves.[1] Prevents wrist exposure during reaching.[1]
Respiratory N95 / P100 Mandatory if handling powder outside a hood (e.g., balance transfer).[1] Fit-tested N95 or Half-face respirator with P100 cartridges.[1]
Eye Protection Chemical Goggles Indirect venting to prevent powder ingress.[1]
Body Tyvek® Sleeves Disposable polyethylene sleeves worn over the lab coat to prevent cuff contamination.[1]

Part 3: Operational Protocol (Step-by-Step)

Phase A: Pre-Work Engineering Check
  • Airflow Verification: Verify fume hood flow monitor is green.

  • Static Control: 5-Methylpyrazine-2-sulfonamide can be electrostatically charged.[1] Use an ionizing fan or antistatic gun inside the balance enclosure to prevent powder "fly-out."[1]

  • Waste Prep: Place a dedicated solid waste bag (labeled "Sulfonamide Waste") inside the hood before starting.[1]

Phase B: The "Clean-Dirty" Hand Technique

To prevent cross-contamination of lab surfaces:

  • Dominant Hand (Dirty): Handles the spatula, chemical bottle, and weighing boat.[1] This hand never leaves the hood during the process.

  • Non-Dominant Hand (Clean): Operates the balance doors, writes in the notebook, and adjusts the sash.

  • Transfer: If moving the vessel to a different instrument (e.g., LC-MS), wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removal.[1]

Phase C: Decontamination & Doffing

Sulfonamides are persistent.[1] Proper doffing is critical.[1]

  • Wipe Down: Clean balance and hood surface with 70% Isopropanol or Methanol.[1]

  • Outer Gloves: Remove outer gloves inside the hood.[1] Turn them inside out and dispose of them in the solid waste bag.

  • Wash: Wash inner gloves with soap and water before removing them.[1]

  • Skin: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.[1]

Part 4: Emergency & Disposal Logistics

Spill Response (Powder)
  • Do NOT sweep. Sweeping generates dust aerosols.[1]

  • Wet Method: Cover the spill with a paper towel dampened with 10% bleach (oxidizes the sulfonamide) or detergent water .[1]

  • Scoop: Scoop up the wet material and glass/towel debris into a wide-mouth jar.[1]

  • Label: "Hazardous Waste - Sulfonamide Contaminated Debris."

Disposal Streams
  • Aqueous Waste: Do NOT pour down the drain.[1] Collect in "Aqueous Basic" or "Aqueous Neutral" waste streams depending on co-solvents.[1]

  • Solid Waste: High-temperature incineration is required to break down the pyrazine ring and sulfonamide bond.[1]

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyProtocol Start Risk Assessment (Check Quantity) PPE Don PPE (Double Nitrile + Lab Coat) Start->PPE Select Tier Hood Engineering Control (Fume Hood / Balance Enclosure) PPE->Hood Enter Zone Handling Active Handling (Static Control + Wet Wipe) Hood->Handling Perform Task Waste Disposal (Incineration Stream) Handling->Waste Solid/Liquid Waste Decon Decontamination (Solvent Wipe + Soap Wash) Handling->Decon Post-Task Decon->Waste Contaminated Wipes

Caption: Operational workflow ensuring containment of 5-Methylpyrazine-2-sulfonamide from risk assessment through disposal.

References

  • PubChem. (n.d.).[1] Compound Summary: 5-Methylpyrazine-2-sulfonamide.[1][2][3] National Library of Medicine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Pyrazine Derivatives: Toxicological Summary & Read-Across. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2024).[1] Guidelines for Handling Sulfonamide Derivatives in Research Laboratories. Office of Research Services.[1] Retrieved from [Link][1]

Sources

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